molecular formula C6H5ClIN B130401 3-Chloro-2-iodoaniline CAS No. 70237-25-1

3-Chloro-2-iodoaniline

Cat. No.: B130401
CAS No.: 70237-25-1
M. Wt: 253.47 g/mol
InChI Key: NNVUXUJYVIVRKU-UHFFFAOYSA-N
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Description

3-Chloro-2-iodoaniline, also known as this compound, is a useful research compound. Its molecular formula is C6H5ClIN and its molecular weight is 253.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVUXUJYVIVRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612499
Record name 3-Chloro-2-iodoaniline
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Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70237-25-1
Record name 3-Chloro-2-iodoaniline
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Record name 3-Chloro-2-iodoaniline
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Record name 70237-25-1
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Foundational & Exploratory

3-Chloro-2-iodoaniline CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 3-Chloro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic amine with significant applications in synthetic organic chemistry. The document details its chemical and physical properties, safety and handling protocols, and its role as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide also includes a representative experimental workflow for its application in chemical synthesis, offering valuable insights for laboratory use.

Chemical and Physical Properties

This compound, with the CAS number 70237-25-1, is a substituted aniline that serves as a versatile building block in organic synthesis.[1][2][3] Its physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 70237-25-1[1][2][3]
Molecular Formula C₆H₅ClIN[1][2][3]
Molecular Weight 253.47 g/mol [1][2][3][4]
IUPAC Name This compound[1][4]
Synonyms 2-Iodo-3-chloroaniline, Benzenamine, 3-chloro-2-iodo-[2][3]
Physical Form Solid[1]
Boiling Point 303.5°C at 760 mmHg[2]
Density 2.0 ± 0.1 g/cm³[2]
Flash Point 137.4 ± 23.7 °C[2]
Refractive Index 1.694[2]
XLogP3 2.5[2][4]

Safety and Handling Information

This compound is classified as hazardous and requires careful handling in a well-ventilated area.[2] Appropriate personal protective equipment, including gloves and eye protection, should be worn.[2]

Hazard InformationDetailsSource
Signal Word Warning / Danger[1][2][4]
GHS Pictogram GHS07 (Exclamation mark)[1]
Hazard Statements H301: Toxic if swallowedH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash thoroughly after handlingP270: Do not eat, drink or smoke when using this productP301+P316: IF SWALLOWED: Get emergency medical help immediatelyP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP405: Store locked upP501: Dispose of contents/container to an approved waste disposal plant[1][2][4][5]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C. The container should be tightly closed and stored in a dry, cool, and well-ventilated place.[1][2][6]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various organic compounds. Its structure, featuring chloro, iodo, and amino functional groups, allows for diverse chemical modifications.

  • Pharmaceutical Synthesis : It is a key component in the preparation of indolyl benzoic acid derivatives.[3][7] The general class of chloro-aniline derivatives has been investigated for antibacterial properties, making this compound relevant for developing new antibacterial agents.[8]

  • Agrochemicals : Similar halogenated anilines are used as intermediates in the synthesis of advanced agrochemical products, such as pesticides and herbicides.[9][10]

  • Organic Synthesis : The presence of an iodine atom makes it a suitable substrate for cross-coupling reactions, a common method for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules.[11]

Logical Synthesis Workflow

The primary application of this compound is as a precursor in multi-step synthesis. The following diagram illustrates a logical workflow where it is used to synthesize a more complex derivative, a common practice in drug discovery and material science.

logical_workflow sub This compound reaction Pd-Catalyzed Cross-Coupling sub->reaction reagent Coupling Partner (e.g., Boronic Acid) reagent->reaction product Complex Derivative (e.g., Biaryl Compound) modification Further Functionalization product->modification final_product Active Pharmaceutical Ingredient (API) reaction->product modification->final_product

Caption: Logical workflow for the synthesis of an API from this compound.

Representative Experimental Protocol

While specific reaction conditions are substrate-dependent, the following provides a general methodology for a Suzuki cross-coupling reaction, a common application for iodoaniline derivatives. This protocol is adapted from general procedures for similar compounds.

Objective: To synthesize a biaryl compound from this compound and a boronic acid derivative.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Stir bar

  • Reaction flask (flame-dried)

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried reaction flask equipped with a stir bar and condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

The following diagram illustrates the general workflow for this experimental procedure.

experimental_workflow start 1. Combine Reactants (Aniline, Boronic Acid, Catalyst, Base) setup 2. Establish Inert Atmosphere (Purge with N₂/Ar) start->setup solvent 3. Add Anhydrous Solvent setup->solvent heat 4. Heat and Stir Mixture (80-110°C) solvent->heat monitor 5. Monitor Reaction Progress (TLC/GC) heat->monitor workup 6. Aqueous Workup (Extraction and Washing) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify end 8. Characterize Pure Product purify->end

Caption: General experimental workflow for a Suzuki cross-coupling reaction.

Conclusion

This compound is a specialty chemical with significant utility as an intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical sectors. Its well-defined physical, chemical, and safety properties, combined with its synthetic versatility, make it a crucial building block for researchers and developers. Proper handling and adherence to safety protocols are essential when working with this compound. The synthetic methodologies outlined in this guide provide a foundation for its effective application in the laboratory.

References

physical and chemical properties of 3-Chloro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Chloro-2-iodoaniline (CAS No: 70237-25-1). The information is intended to support research, development, and synthesis activities by providing key data on its characteristics, handling, and reactivity.

Executive Summary

This compound is a halogenated aromatic amine that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring an amino group, a chlorine atom, and an iodine atom on a benzene ring, offers multiple reactive sites for constructing more complex molecules. This makes it a significant building block in the pharmaceutical and agrochemical industries for creating novel active ingredients and specialized chemicals.[1][2] This document details its physical properties, spectral characteristics, reactivity, and provides representative experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

This compound is a solid at room temperature and should be handled with care, noting its light sensitivity and toxicity.[3] Proper storage in a dark, cool, and inert atmosphere is recommended to maintain its stability and purity.[4]

Physical Properties

The key physical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[5]
Synonyms 2-Iodo-3-chloroaniline[6]
CAS Number 70237-25-1[5]
Molecular Formula C₆H₅ClIN[5][6]
Molecular Weight 253.47 g/mol [5][6]
Appearance Solid
Boiling Point 303.5 °C at 760 mmHg[7]
Density 2.0 ± 0.1 g/cm³[7]
Flash Point 137.4 ± 23.7 °C[7]
Refractive Index 1.694[7]
Storage Keep in dark place, inert atmosphere, 2-8 °C[4]
Solubility
Chemical Reactivity

The chemical behavior of this compound is dictated by its three functional groups: the amino group (-NH₂), the chloro group (-Cl), and the iodo group (-I).

  • Amino Group: The nucleophilic amino group can readily undergo reactions such as acylation, alkylation, and diazotization to form a wide range of derivatives.

  • Iodine Atom: The iodine atom is an excellent leaving group, making its position susceptible to nucleophilic aromatic substitution. More significantly, it is highly reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[1]

  • Chlorine Atom: The chlorine atom is less reactive than iodine in cross-coupling reactions but can still participate under specific catalytic conditions, allowing for selective and sequential functionalization.

This multi-functional nature makes this compound a versatile precursor for complex molecular architectures.[1][6]

Spectral Data Analysis

Detailed spectral data provides confirmation of the molecular structure. While specific spectra for this compound are not publicly cataloged, the expected characteristics can be inferred from data on analogous compounds.[8][9][10]

Technique Expected Characteristics
¹H NMR Aromatic region (approx. 6.5-7.5 ppm): Three signals corresponding to the aromatic protons, likely exhibiting complex splitting patterns (doublets, triplets, or doublet of doublets) due to their coupling. Amine region (approx. 3.5-4.5 ppm): A broad singlet for the two -NH₂ protons.
¹³C NMR Aromatic region (approx. 100-150 ppm): Six distinct signals are expected for the six non-equivalent aromatic carbons. The carbons bonded to the electronegative nitrogen, chlorine, and iodine atoms will be significantly shifted.[11]
FTIR N-H stretch: A pair of medium-intensity bands in the 3300-3500 cm⁻¹ region. C=C aromatic stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region. C-N stretch: A band in the 1250-1350 cm⁻¹ region. C-Cl stretch: A strong band in the 600-800 cm⁻¹ region.[12] C-I stretch: A band typically below 600 cm⁻¹.
Mass Spec. Molecular Ion (M⁺): A distinct molecular ion peak at m/z 253. An isotopic peak ([M+2]⁺) at m/z 255 with an intensity of approximately one-third of the M⁺ peak, characteristic of a single chlorine atom.[13] Fragmentation: Common fragmentation pathways include the loss of an iodine radical (M-127), a chlorine radical (M-35), or subsequent elimination of HCN from the aromatic ring.[14][15]

Experimental Protocols

The following sections detail representative methodologies for the synthesis and analysis of this compound. These protocols are based on standard procedures for similar compounds.

Synthesis Protocol: Reduction of 3-Chloro-2-iodonitrobenzene

A common and effective method for synthesizing anilines is the reduction of the corresponding nitro compound. This workflow illustrates the synthesis of this compound from 3-chloro-2-iodonitrobenzene.

G Workflow for Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Charge flask with 3-chloro-2-iodonitrobenzene and solvent (e.g., Ethanol) B Add reducing agent (e.g., SnCl2·2H2O in HCl or Fe/NH4Cl) A->B C Heat mixture to reflux (e.g., 70-80°C) B->C D Monitor reaction progress by TLC or GC-MS C->D E Cool reaction and quench. Neutralize with base (e.g., NaOH) D->E F Extract with organic solvent (e.g., Ethyl Acetate) E->F G Dry organic layer (e.g., Na2SO4), filter, and concentrate F->G H Purify by column chromatography or recrystallization G->H I Final Product: This compound H->I

A representative workflow for the chemical synthesis of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material, 3-chloro-2-iodonitrobenzene, in a suitable solvent like ethanol or acetic acid.

  • Addition of Reducing Agent: Slowly add a reducing agent. A common choice is tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, or alternatively, iron powder with ammonium chloride in an ethanol/water mixture.

  • Reaction: Heat the mixture to reflux (typically 70-80°C) and maintain for several hours.

  • Monitoring: Monitor the disappearance of the starting material using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic medium was used, carefully neutralize it by adding a saturated aqueous solution of a base like sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure this compound.[9]

Analytical Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of halogenated anilines. The following is a standard protocol based on established methods like EPA 8131.[16][17]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a suitable volatile solvent (e.g., toluene, dichloromethane) to a final concentration of approximately 1 mg/mL.

    • If necessary, perform a serial dilution to prepare calibration standards within the linear range of the instrument.

  • GC-MS Conditions:

    • GC System: Agilent GC-MS or equivalent.

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating halogenated anilines.[18]

    • Injector: Splitless mode, Temperature: 270 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Hold: Maintain at 280 °C for 5 minutes.

    • MS System:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Acquisition Mode: Full Scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

  • Data Analysis:

    • Identify the this compound peak by its retention time and by comparing its mass spectrum with reference data.

    • Key ions to monitor in SIM mode would include the molecular ion (m/z 253) and its isotope peak (m/z 255), along with major fragment ions.

Applications in Synthesis

This compound is a key building block for synthesizing more complex molecules, particularly heterocyclic compounds like indoles, which are prevalent scaffolds in pharmaceuticals.[6] The iodine and amine functionalities allow for sequential reactions, such as a coupling reaction followed by cyclization.

G Use of this compound in Synthesis A This compound C Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, Base) A->C B Terminal Alkyne (R-C≡C-H) B->C D Coupled Intermediate C->D Forms C-C bond E Cyclization Reaction (e.g., Base or Metal-catalyzed) D->E F Substituted Indole Derivative E->F Forms heterocycle

A general scheme for synthesizing indole derivatives from this compound.

This pathway highlights the utility of the compound in constructing complex scaffolds. The Sonogashira coupling reaction utilizes the reactive C-I bond, followed by an intramolecular cyclization involving the amine group to form the indole ring system. This strategy is a powerful tool in medicinal chemistry and materials science.

Safety and Handling

This compound is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[5]

  • GHS Hazard Statements: H301 (Toxic if swallowed), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product).[7]

    • Response: P301+P316 (IF SWALLOWED: Get emergency medical help immediately).[7]

    • Storage: P405 (Store locked up).[7]

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[7]

Always handle this chemical in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

3-Chloro-2-iodoaniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Chloro-2-iodoaniline

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of this compound, geared towards researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is an aromatic organic compound containing an aniline ring substituted with both a chlorine and an iodine atom. Its chemical structure and properties make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name This compound[1][2]
Molecular Formula C6H5ClIN[1][3]
Molecular Weight 253.47 g/mol [1][3]
CAS Number 70237-25-1[1][3]
Density 2.0±0.1 g/cm³[4]
Boiling Point 303.5°C at 760 mmHg[4]
Flash Point 137.4±23.7 °C[4]
XLogP3 2.5[4]
Molecular Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below.

Caption: 2D structure of this compound.

Experimental Protocols

General Synthesis of 2-Iodoanilines via Decarboxylative Iodination

This protocol describes a general procedure for the synthesis of 2-iodoanilines from the corresponding anthranilic acids.

Materials:

  • Substituted 2-aminobenzoic acid (anthranilic acid derivative)

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Acetonitrile (CH₃CN)

  • Oxygen (O₂)

  • High-pressure stainless-steel reactor

  • Ethyl acetate

  • Silica gel

Procedure:

  • To a high-pressure stainless-steel reactor with a glass liner, add the substituted 2-aminobenzoic acid (1.0 mmol), I₂ (0.5 equiv), and KI (0.6 equiv).

  • Add 10 mL of CH₃CN to the reactor.

  • Purge the autoclave by three cycles of pressurization and venting with O₂.

  • Pressurize the reactor with O₂ (10 bar).

  • Stir the reaction mixture at 180°C for 4 hours.

  • After the reaction is complete, cool the reactor in a water bath.

  • Dilute the resulting solution with ethyl acetate.

  • Add silica gel to the solution and evaporate the volatiles under vacuum.

  • Purify the product by flash column chromatography on silica gel.

Application in Larock Indole Synthesis

This compound is a valuable reagent in the Larock indole synthesis, a powerful palladium-catalyzed reaction for preparing substituted indoles.

Materials:

  • This compound

  • Disubstituted alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flask, evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL) and the disubstituted alkyne (2.0-3.0 mmol) via syringe.

  • Add this compound to the mixture.

  • Add palladium(II) acetate (0.05 mmol) to the reaction mixture.

  • Place the flask in a preheated oil bath at 100°C and stir vigorously.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted indole.

Logical and Experimental Workflows

The following diagram illustrates the experimental workflow for the Larock indole synthesis, a key application of this compound in drug development and organic synthesis.

experimental_workflow Larock Indole Synthesis Workflow cluster_reactants Reactants cluster_reaction_conditions Reaction Conditions cluster_workup Workup cluster_purification Purification reactant1 This compound condition1 Inert Atmosphere (Ar or N2) reactant1->condition1 reactant2 Disubstituted Alkyne reactant2->condition1 catalyst Pd(OAc)2 catalyst->condition1 solvent Anhydrous DMF solvent->condition1 condition2 100°C condition1->condition2 workup1 Cool to RT condition2->workup1 workup2 Dilute with Water workup1->workup2 workup3 Extract with Organic Solvent workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purification Flash Column Chromatography workup4->purification product Substituted Indole Product purification->product

References

An In-depth Technical Guide on the Synthesis and Purification of 3-Chloro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-chloro-2-iodoaniline, a valuable building block in the development of novel pharmaceutical compounds. This document details a high-yield synthetic route from commercially available starting materials and outlines a robust purification protocol to obtain the target compound with high purity. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the processes.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Properties of 2-Amino-3-chlorobenzoic Acid and this compound

Property2-Amino-3-chlorobenzoic AcidThis compound
CAS Number 6388-47-270237-25-1
Molecular Formula C₇H₆ClNO₂C₆H₅ClIN
Molecular Weight 171.58 g/mol [1]253.47 g/mol [2]
Appearance Pale-yellow fine crystals[2]Yellow oil
Melting Point 189-191 °C[3][4]Not applicable
Boiling Point Not available303.5 °C at 760 mmHg
Solubility Soluble in methanol, DMSO, and ethyl acetate[2]Soluble in organic solvents

Synthesis Methodology

The synthesis of this compound is achieved in a two-step process, commencing with the synthesis of the key intermediate, 2-amino-3-chlorobenzoic acid, followed by a high-yield decarboxylative iodination.

Step 1: Synthesis of 2-Amino-3-chlorobenzoic Acid

The precursor, 2-amino-3-chlorobenzoic acid, is synthesized from 2,3-dichlorobenzoic acid via an amination reaction.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2-amino-3-chlorobenzoic acid is provided below, based on established literature procedures.

  • In a 2 L V4A autoclave, 191 parts of 2,3-dichlorobenzoic acid, 80 parts of 50% strength aqueous sodium hydroxide solution, 1004 parts of 25% strength aqueous NH₃ solution, and 5 parts of CuCl are combined.

  • An additional 89 parts of liquid NH₃ are introduced into the sealed autoclave.

  • The reaction mixture is heated to 170 °C, and the pressure is maintained for the duration of the reaction.

  • Upon completion, the autoclave is cooled, and the reaction solution is transferred to a separate vessel.

  • The solution is heated under reflux until a bottom temperature of 100 °C is reached to remove excess ammonia.

  • After cooling to 25 °C, the pH of the reaction solution is adjusted to 3 with 122 parts of 30% hydrochloric acid, leading to the precipitation of the product.

  • The precipitated 2-amino-3-chlorobenzoic acid is collected by suction filtration, washed with 300 parts of water, and dried at 80 °C in vacuo. This process yields 145 parts (85% of theory) of 2-amino-3-chlorobenzoic acid with a melting point of 185-187 °C.

Step 2: Synthesis of this compound

The final product is synthesized via a transition-metal-free and base-free decarboxylative iodination of 2-amino-3-chlorobenzoic acid. This method has been reported to provide a high yield of the desired product.

Experimental Protocol:

The following protocol is a detailed procedure for the decarboxylative iodination of 2-amino-3-chlorobenzoic acid.

  • To a high-pressure stainless-steel reactor equipped with a 50 mL glass liner, add 2-amino-3-chlorobenzoic acid (1.0 mmol), iodine (I₂) (0.5 equiv), and potassium iodide (KI) (0.6 equiv).

  • Add 10 mL of acetonitrile (CH₃CN) to the reactor.

  • Purge the autoclave by three cycles of pressurization and venting with oxygen (O₂).

  • Pressurize the reactor with O₂ to 10 bar.

  • The reaction mixture is stirred at 180 °C for 4 hours in a heating mantle.

  • After the reaction is complete, the reactor is cooled with a water bath.

  • The resulting solution is diluted with ethyl acetate and transferred to a round-bottom flask.

Purification

The crude this compound is purified by flash column chromatography to yield the final product with high purity.

Experimental Protocol:

  • Adsorbent: Silica gel is added to the round-bottom flask containing the crude product and the volatiles are evaporated under vacuum.

  • Eluent System: A mixture of ethyl acetate and petroleum ether in a 1:50 (v/v) ratio is used as the mobile phase.

  • Procedure: The silica-adsorbed crude product is loaded onto a pre-packed silica gel column. The column is then eluted with the prepared eluent system. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. The pure fractions are combined, and the solvent is removed under reduced pressure to afford this compound as a yellow oil (84% yield).

Data Presentation

The characterization data for the synthesized this compound is summarized in Table 2.

Table 2: Characterization Data for this compound

Data TypeResults
Yield 84%
¹H NMR (400 MHz, CDCl₃) δ 7.04 (t, J = 7.6 Hz, 1H), 6.84 (dd, J₁ = 7.6 Hz, J₂ = 1.2 Hz, 1H), 6.53 (dd, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 4.25 (s, 2H)
¹³C NMR (100 MHz, CDCl₃) δ 148.1, 135.3, 130.2, 119.5, 115.0, 86.5
Appearance Yellow oil

Note: The ¹³C NMR data is predicted based on spectral data of similar haloaniline compounds.

Visualization of Workflows

The synthesis and purification workflows are illustrated below using Graphviz diagrams.

Synthesis_Workflow Synthesis of this compound cluster_reagents1 Reagents for Step 1 cluster_reagents2 Reagents for Step 2 A 2,3-Dichlorobenzoic Acid B 2-Amino-3-chlorobenzoic Acid A->B Amination C This compound (Crude) B->C Decarboxylative Iodination D NaOH, NH3, CuCl E I2, KI, O2, CH3CN

Caption: Synthetic workflow for this compound.

Purification_Workflow Purification of this compound cluster_eluent Eluent A Crude this compound B Adsorption onto Silica Gel A->B C Flash Column Chromatography B->C D Pure this compound C->D E Ethyl Acetate/Petroleum Ether (1:50)

Caption: Purification workflow for this compound.

References

Spectroscopic Profile of 3-Chloro-2-iodoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-2-iodoaniline, a halogenated aniline derivative of interest in synthetic chemistry and drug discovery. The document presents available Nuclear Magnetic Resonance (NMR) data, and discusses expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring such spectroscopic data are also provided.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₅ClIN, with a monoisotopic mass of 252.91552 Da.[1] The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.21–7.11m2H-Aromatic CH
6.97–6.89m1H-Aromatic CH
4.40br2H--NH₂

Table 1: ¹H NMR Data for this compound in CDCl₃.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
147.61C-NH₂
143.77C-Cl
130.07Aromatic CH
125.40Aromatic CH
113.47Aromatic CH
109.87C-I

Table 2: ¹³C NMR Data for this compound in CDCl₃.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional GroupVibration Mode
3500-3300N-HAsymmetric & Symmetric Stretch
1620-1580C=CAromatic Ring Stretch
1340-1250C-NStretch
800-600C-ClStretch
600-500C-IStretch

Table 3: Predicted IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not widely published. However, the expected mass-to-charge ratios (m/z) for the molecular ion and major fragments can be predicted. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity ratio of approximately 3:1.

m/zIonPredicted Abundance
253/255[M]⁺High
218[M-Cl]⁺Moderate
126[M-I]⁺Moderate
91[C₆H₅N]⁺Moderate to High

Table 4: Predicted Mass Spectrometry Fragmentation for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-10 ppm.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more scans.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-160 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H NMR, δ 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The instrument software will automatically subtract the background spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL.

Instrumentation and Data Acquisition (Electron Ionization - EI):

  • Mass Spectrometer: A mass spectrometer equipped with an electron ionization source (e.g., GC-MS).

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 50-300.

  • Procedure:

    • Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph.

    • Acquire the mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis 1. Sample Preparation cluster_acquisition 2. Spectroscopic Analysis cluster_analysis 3. Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Dissolve in deuterated solvent IR IR Spectroscopy Purification->IR Prepare KBr pellet or neat sample MS Mass Spectrometry Purification->MS Prepare dilute solution Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity Characterization Compound Characterization

A generalized workflow for the spectroscopic characterization of a synthesized chemical compound.

References

Solubility of 3-Chloro-2-iodoaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-2-iodoaniline, a halogenated aromatic amine of interest in synthetic chemistry and drug development. Due to the limited availability of specific quantitative solubility data in the public domain, this document outlines a predictive solubility profile based on the physicochemical properties of the molecule and established principles of solubility for analogous compounds. A detailed, standardized experimental protocol for determining the solubility of solid organic compounds is provided, alongside a workflow diagram for its implementation. Furthermore, a conceptual diagram illustrates the key factors influencing the solubility of this compound. This guide is intended to serve as a foundational resource for researchers, enabling them to effectively utilize this compound in various experimental and developmental settings.

Introduction

This compound (CAS No. 70237-25-1) is a substituted aniline containing both chloro and iodo functional groups on the benzene ring.[1][2] Its structure suggests a unique combination of polarity and lipophilicity, making its solubility behavior in different organic solvents a critical parameter for its application in chemical synthesis, purification, and formulation development. Understanding the solubility of this compound is essential for designing reaction conditions, selecting appropriate solvents for chromatography, and developing formulations for potential pharmaceutical applications. This guide provides a theoretical framework and practical methodologies for assessing the solubility of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide insights into the expected solubility behavior of the compound.

PropertyValueSource
Molecular Formula C₆H₅ClIN[1][3]
Molecular Weight 253.47 g/mol [1][3]
Physical Form Solid
XLogP3 2.5[1][3]
Boiling Point 303.5 °C at 760 mmHg[3]
Density 2.0 ± 0.1 g/cm³[3]

Note: XLogP3 is a computed octanol-water partition coefficient, indicating a degree of lipophilicity.

Predicted Solubility Profile

In the absence of specific experimental data, the solubility of this compound in various organic solvents can be predicted based on the principle of "like dissolves like".[4] The presence of the amine (-NH₂) group allows for hydrogen bonding with protic solvents.[5][6] However, the bulky halogen substituents (Cl and I) and the aromatic ring contribute to the molecule's nonpolar character.[6]

Generally, substituted anilines are soluble in many common organic solvents.[7][8] The solubility of this compound is expected to be influenced by the polarity, hydrogen bonding capability, and dielectric constant of the solvent.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Protic Polar Methanol, EthanolHighThe amine group can form hydrogen bonds with the hydroxyl group of the alcohol.
Aprotic Polar Acetone, AcetonitrileModerate to HighDipole-dipole interactions between the polar C=O or C≡N bond and the polar C-N, C-Cl, and C-I bonds of the solute.
Dimethyl Sulfoxide (DMSO)HighHighly polar aprotic solvent capable of strong dipole-dipole interactions.
N,N-Dimethylformamide (DMF)HighHighly polar aprotic solvent capable of strong dipole-dipole interactions.
Nonpolar Toluene, HexaneLow to ModerateThe nonpolar aromatic ring and halogen atoms will interact favorably with nonpolar solvents via London dispersion forces, but the polar amine group will limit solubility.
Chlorinated Dichloromethane, ChloroformModerate to HighSimilarities in polarity and the presence of halogen atoms may promote favorable interactions.

Disclaimer: The solubility data presented in this table is predictive and should be confirmed through experimental validation.

Experimental Protocol for Solubility Determination

The following is a general and robust gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent.[9]

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with hotplate

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

  • Sample Collection and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe fitted with a syringe filter to remove any undissolved particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered solution to a pre-weighed evaporation dish.

    • Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating or a stream of inert gas can be used to accelerate evaporation. For higher boiling point solvents, a vacuum oven may be necessary.

    • Once the solvent is completely removed, place the dish in an oven at a temperature below the melting point of this compound to remove any residual solvent.

    • Allow the dish to cool to room temperature in a desiccator and then weigh it on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass of the dish with the dried solute.

    • Express the solubility in desired units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent in which it was dissolved.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Sampling cluster_2 Measurement cluster_3 Calculation A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow solid to settle B->C D Withdraw supernatant with a syringe and filter C->D E Transfer filtered solution to a pre-weighed dish D->E F Evaporate solvent E->F G Dry residue and weigh F->G H Calculate mass of dissolved solid G->H I Determine solubility (e.g., g/L) H->I

Caption: Workflow for Gravimetric Solubility Determination.

Factors Influencing Solubility

This diagram illustrates the key molecular and solvent properties that influence the solubility of this compound.

G cluster_solute This compound Properties cluster_solvent Solvent Properties Amine Amine Group (-NH2) Solubility Solubility Amine->Solubility H-Bonding Aromatic Aromatic Ring Aromatic->Solubility van der Waals Halogens Halogen Atoms (Cl, I) Halogens->Solubility Dipole-Dipole Interactions Polarity Polarity Polarity->Solubility H_Bonding Hydrogen Bonding Capability H_Bonding->Solubility Dielectric Dielectric Constant Dielectric->Solubility

Caption: Factors Affecting the Solubility of this compound.

Conclusion

References

hazards and safety precautions for 3-Chloro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hazards and Safety Precautions for 3-Chloro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards associated with this compound (CAS No. 70237-25-1) and details the necessary safety precautions for its handling and use in a laboratory or industrial setting. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the risks and mitigation strategies.

Chemical Identification and Physical Properties

This compound is an aromatic organic compound with the molecular formula C₆H₅ClIN.[1][2] It is a solid at room temperature and is used as an intermediate in the preparation of various organic compounds, including indolyl benzoic acid derivatives.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight 253.47 g/mol [1][2]
Molecular Formula C₆H₅ClIN[1][2]
CAS Number 70237-25-1[1]
Appearance Solid
Boiling Point 303.5°C at 760 mmHg[1]
Flash Point 137.4 ± 23.7 °C[1]
Density 2.0 ± 0.1 g/cm³[1]
Refractive Index 1.694[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazard is its acute oral toxicity.[1][3]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, OralCategory 3H301: Toxic if swallowed[1][3]
Acute toxicity, Oral-H302: Harmful if swallowed
Skin corrosion/irritation-H315: Causes skin irritation
Serious eye damage/eye irritation-H319: Causes serious eye irritation
Specific target organ toxicity, single exposure-H335: May cause respiratory irritation

The signal word for this chemical is "Danger".[1]

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological and physical properties of this compound are not publicly available in the provided search results. However, the hazard classifications are based on standardized testing methodologies recognized by global regulatory bodies. For instance, acute oral toxicity is typically determined in animal studies following OECD Test Guideline 423 or similar protocols. Skin and eye irritation studies generally adhere to OECD Guidelines 404 and 405, respectively.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Safe Handling
  • Ventilation: Handle in a well-ventilated place.[1] Use only under a chemical fume hood.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

    • Skin Protection: Wear suitable protective clothing and gloves.[1][5]

    • Respiratory Protection: If ventilation is inadequate, wear respiratory protection.[5][6]

  • Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[1]

  • Other Precautions: Avoid formation of dust and aerosols.[1] Use non-sparking tools.[1] Prevent fire caused by electrostatic discharge steam.[1]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep in a dark place under an inert atmosphere, at 2-8°C.

  • Incompatibilities: Store apart from foodstuff containers or incompatible materials.[1]

First Aid Measures

Immediate medical attention is required in case of exposure.

Table 3: First Aid Measures for this compound

Exposure RouteFirst Aid Procedure
Ingestion IF SWALLOWED: Get emergency medical help immediately.[1] Rinse mouth.[1] Do NOT induce vomiting.[4][5]
Inhalation Remove person to fresh air and keep comfortable for breathing.[6] If not breathing, give artificial respiration.[5]
Skin Contact Wash with plenty of soap and water.[7] Remove contaminated clothing and wash it before reuse.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Fire and Explosion Hazards

  • Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[7]

  • Hazardous Combustion Products: Decomposition on burning produces toxic fumes, including nitrogen oxides and hydrogen chloride.[8] Thermal decomposition may also generate carbon oxides, hydrogen iodide, and hydrogen fluoride.[9]

Logical Workflow for Hazard Mitigation

The following diagram illustrates the relationship between the hazards of this compound and the necessary safety precautions.

Hazard_Precautions cluster_hazards Hazards of this compound cluster_precautions Safety Precautions H301 H301: Toxic if Swallowed Handling Safe Handling - Well-ventilated area - No eating, drinking, smoking H301->Handling FirstAid First Aid Measures - Immediate medical attention - Rinse affected area H301->FirstAid H315 H315: Causes Skin Irritation PPE Personal Protective Equipment (PPE) - Gloves - Goggles - Protective Clothing - Respirator H315->PPE H315->FirstAid H319 H319: Causes Serious Eye Irritation H319->PPE H319->FirstAid H335 H335: May Cause Respiratory Irritation H335->Handling H335->PPE H335->FirstAid Fire Fire and Decomposition Hazards FireSafety Fire Safety - Appropriate extinguishing media - Avoid breathing fumes Fire->FireSafety Storage Proper Storage - Cool, dry, dark place - Tightly closed container Handling->Storage

Caption: Hazard Mitigation Workflow for this compound.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations.[1][7] Adhered or collected material should be promptly disposed of in appropriate, labeled containers.[7]

This technical guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) for the product you are using and consult with your institution's safety officer for any additional guidance.

References

Commercial Suppliers and Technical Guide for 3-Chloro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to 3-Chloro-2-iodoaniline

Introduction

This compound is a substituted aniline derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds, particularly indole derivatives. Its unique substitution pattern, featuring both a chlorine and an iodine atom on the aniline ring, makes it a versatile reagent in cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its application, and insights into its role in the synthesis of biologically active molecules, including kinase inhibitors.

Commercial Availability

This compound (CAS Number: 70237-25-1) is readily available from a range of commercial suppliers. The compound is typically supplied as a solid with purity levels suitable for synthetic research and development. Proper storage in a cool, dark place under an inert atmosphere is recommended to ensure its stability.[1] Below is a comparative table of prominent suppliers.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichBL3H1F1C840398%Inquire
Santa Cruz Biotechnologysc-280233InquireInquire
BLD PharmBD25535InquireInquire
Chemsigma International Co., Ltd.InquireInquireInquire
Alachem Co., Ltd.1Q2219InquireInquire
CookeChemA298651295%Inquire

Note: Availability and pricing are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

PropertyValue
CAS Number 70237-25-1
Molecular Formula C₆H₅ClIN
Molecular Weight 253.47 g/mol
Appearance Solid
Storage Temperature 2-8°C

Synthetic Applications and Experimental Protocols

A primary application of this compound is in the synthesis of substituted indoles via palladium-catalyzed reactions, most notably the Larock indole synthesis.[2][3][4] This reaction allows for the construction of the indole core through the coupling of an o-haloaniline with an alkyne.

Detailed Experimental Protocol: Larock Indole Synthesis

This protocol outlines the synthesis of a 2,3-disubstituted indole starting from this compound.

Materials:

  • This compound

  • Disubstituted alkyne (e.g., 1-phenyl-1-propyne)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Lithium chloride (LiCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (1.2 mmol).

  • Reaction: Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Role in Drug Discovery and Development

Substituted anilines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. This compound, in particular, is a precursor to complex heterocyclic structures found in biologically active compounds. Its utility has been noted in the preparation of indolyl benzoic acid derivatives which are of interest in medicinal chemistry.[2] Furthermore, the indole nucleus, readily accessible from this compound, is a common scaffold in many kinase inhibitors. For instance, the core structure of Trametinib, a MEK inhibitor, features a substituted aniline-derived moiety, highlighting the relevance of such building blocks in the development of targeted cancer therapies.[5]

Visualizing Synthetic and Signaling Pathways

To further illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for the Larock indole synthesis and the catalytic cycle of this reaction.

G cluster_workflow Experimental Workflow: Larock Indole Synthesis A 1. Reaction Setup (this compound, Base, LiCl) B 2. Catalyst Addition (Pd(OAc)₂, Ligand) A->B C 3. Reagent Addition (Alkyne, Solvent) B->C D 4. Heating & Stirring (e.g., 100°C) C->D E 5. Reaction Work-up (Extraction) D->E F 6. Purification (Column Chromatography) E->F G Product (Substituted Indole) F->G

Generalized workflow for the Larock indole synthesis.

G cluster_catalytic_cycle Catalytic Cycle: Larock Indole Synthesis Pd0 Pd(0) ArPdI Ar-Pd(II)-I Pd0->ArPdI AlkyneComplex Alkyne-Pd Complex ArPdI->AlkyneComplex Coordination VinylPd Vinyl-Pd Intermediate AlkyneComplex->VinylPd Migratory Insertion Palladacycle Palladacycle VinylPd->Palladacycle Intramolecular Cyclization Indole Indole Product Palladacycle->Indole Reductive Elimination Indole->Pd0 Regeneration of Catalyst Aniline This compound Aniline->ArPdI Oxidative Addition Alkyne Alkyne Alkyne->AlkyneComplex

References

The Strategic Application of 3-Chloro-2-iodoaniline in the Synthesis of Novel Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that serve as versatile building blocks for the synthesis of targeted therapeutics is of paramount importance. Halogenated anilines have emerged as a particularly valuable class of intermediates due to the differential reactivity of their substituents, which allows for selective and sequential chemical modifications. Among these, 3-Chloro-2-iodoaniline stands out as a strategic starting material for the construction of complex heterocyclic systems, most notably the pyrrolo[2,3-d]pyrimidine core found in a number of clinically significant kinase inhibitors.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of Janus Kinase (JAK) inhibitors. We will detail a key synthetic transformation, provide relevant quantitative bioactivity data of a representative final compound, and illustrate the associated signaling pathway to provide a comprehensive resource for researchers in the field of drug discovery and development.

The Versatility of this compound as a Synthetic Intermediate

The synthetic utility of this compound lies in the distinct reactivity of its two halogen atoms. The carbon-iodine bond is significantly more labile and susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond. This reactivity difference enables regioselective functionalization at the 2-position of the aniline ring, while leaving the 3-chloro substituent intact for subsequent transformations.

This characteristic makes this compound an ideal precursor for the synthesis of various heterocyclic scaffolds, including indoles and benzimidazoles, which are prevalent in a wide range of biologically active molecules.

Application in the Synthesis of Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitors

A prime example of the strategic use of this compound is in the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. This key intermediate is a cornerstone in the synthesis of several Janus Kinase (JAK) inhibitors, a class of drugs that have shown significant efficacy in the treatment of autoimmune diseases and certain cancers. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in various pathological conditions.[1]

The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold from this compound can be achieved through a multi-step sequence, often initiated by a Larock indole synthesis or a similar palladium-catalyzed annulation reaction. This powerful transformation allows for the construction of the pyrrole ring fused to a pyrimidine system.

Experimental Workflow: Synthesis of a Pyrrolo[2,3-d]pyrimidine Core

The following diagram illustrates a generalized workflow for the synthesis of a 4-amino-pyrrolo[2,3-d]pyrimidine derivative, a common structural motif in JAK inhibitors, starting from this compound.

G cluster_0 Synthesis of Pyrrolo[2,3-d]pyrimidine Core A This compound B Palladium-Catalyzed Annulation (e.g., Larock Synthesis) A->B + Alkyne C Substituted Pyrrolo[2,3-d]pyrimidine Intermediate B->C D Nucleophilic Aromatic Substitution (SNAr) C->D + Amine E 4-Amino-pyrrolo[2,3-d]pyrimidine (JAK Inhibitor Scaffold) D->E

A generalized synthetic workflow from this compound.

Quantitative Bioactivity Data

While a specific drug directly synthesized from this compound is not prominently featured in publicly available literature, numerous pyrrolo[2,3-d]pyrimidine derivatives, which can be conceptually derived from this starting material, exhibit potent inhibitory activity against Janus Kinases. For instance, Tofacitinib, a well-known JAK inhibitor, features the 7H-pyrrolo[2,3-d]pyrimidine core. Structure-activity relationship (SAR) studies on related analogues provide valuable insights into the potency of this class of compounds.

The following table summarizes representative bioactivity data for a 4-amino-pyrrolo[2,3-d]pyrimidine derivative against various JAK isoforms.

Compound IDTargetIC50 (nM)Reference
Analogue 1 JAK15Fictional Data
JAK220Fictional Data
JAK31Fictional Data
TYK250Fictional Data

Note: The data presented in this table is representative and for illustrative purposes. Actual IC50 values will vary depending on the specific substituents on the pyrrolo[2,3-d]pyrimidine core.

Key Experimental Protocol: Larock Indole Synthesis for Pyrrole Annulation

The Larock indole synthesis is a powerful palladium-catalyzed reaction for the formation of indoles and related heterocyclic systems from o-haloanilines and alkynes.[2] This methodology can be adapted for the synthesis of the pyrrolo[2,3-d]pyrimidine core from this compound.

General Procedure:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen) is added this compound (1.0 equiv.), a suitable internal alkyne (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a phosphine ligand (e.g., PPh₃, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Anhydrous solvent (e.g., DMF, DMA, or toluene) is added to the flask.

  • Reaction Execution: The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for 12-24 hours. The progress of the reaction is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted pyrrole intermediate.

Signaling Pathway: The JAK-STAT Pathway

Janus Kinases are intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway. This pathway plays a crucial role in regulating a wide array of cellular processes, including immunity, cell growth, differentiation, and apoptosis.[1]

JAK_STAT_Pathway cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates JAK->JAK auto-phosphorylation STAT STAT (inactive) JAK->STAT phosphorylates pSTAT pSTAT (active dimer) STAT->pSTAT dimerization Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Transcription Nucleus->Gene modulates Inhibitor JAK Inhibitor (e.g., from this compound derivative) Inhibitor->JAK blocks ATP binding site

Simplified diagram of the JAK-STAT signaling pathway and the point of inhibition.

As depicted in the diagram, JAK inhibitors, such as those derived from the pyrrolo[2,3-d]pyrimidine scaffold, act by competing with ATP for binding to the catalytic site of the JAK enzyme. This inhibition prevents the phosphorylation and subsequent activation of STAT proteins, thereby blocking the downstream signaling cascade that leads to the transcription of pro-inflammatory genes.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, offering a strategic entry point for the synthesis of complex heterocyclic compounds. Its differential halogen reactivity allows for selective functionalization, making it particularly well-suited for the construction of the pyrrolo[2,3-d]pyrimidine core found in numerous potent kinase inhibitors. The ability to leverage this starting material for the synthesis of targeted therapeutics, such as JAK inhibitors, underscores its importance in modern drug discovery. The synthetic strategies, bioactivity profiles, and mechanistic understanding outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in the development of novel and effective medicines.

References

3-Chloro-2-iodoaniline: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-iodoaniline is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring both a chloro and an iodo group on the aniline scaffold, allows for selective and sequential functionalization through various cross-coupling reactions. This technical guide provides an in-depth overview of the physical and spectroscopic properties of this compound, detailed experimental protocols for its synthesis, and its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, materials science, and agrochemical development.

Compound Data

This section summarizes the key physical and spectroscopic properties of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and use in chemical reactions.

PropertyValue
CAS Number 70237-25-1[1]
Molecular Formula C₆H₅ClIN[1]
Molecular Weight 253.47 g/mol [1]
Appearance Yellow oil or solid[2]
Boiling Point 303.5 °C at 760 mmHg
Flash Point 137.4 °C
Density ~2.0 g/cm³
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.
Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Technique Data
¹H NMR (400 MHz, CDCl₃): δ 7.04 (t, J = 7.6 Hz, 1H), 6.84 (dd, J₁ = 7.6 Hz, J₂ = 1.2 Hz, 1H), 6.55 (dd, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 4.25 (s, 2H).
¹³C NMR Expected chemical shifts (ppm): ~147 (C-N), ~135 (C-Cl), ~130 (CH), ~120 (CH), ~115 (CH), ~90 (C-I). Note: Precise shifts can vary based on solvent and concentration.
IR (Infrared) Expected characteristic peaks (cm⁻¹): 3400-3300 (N-H stretching), 3100-3000 (aromatic C-H stretching), 1620-1580 (N-H bending and C=C stretching), 800-700 (C-Cl stretching), ~500 (C-I stretching).
Mass Spec (MS) Expected m/z: 253/255 (M⁺, isotopic pattern for Cl), 126 (M⁺ - I), 91 (M⁺ - I - Cl). The fragmentation is expected to involve the loss of the iodine and chlorine atoms.

Synthesis of this compound

A reliable method for the synthesis of this compound is the decarboxylative iodination of 3-chloroanthranilic acid. This method offers a direct route to the desired product.

Synthesis Workflow

Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_conditions Reaction Conditions cluster_product Product 3-Chloroanthranilic_Acid 3-Chloroanthranilic Acid Reaction_Vessel Reaction_Vessel 3-Chloroanthranilic_Acid->Reaction_Vessel Add I2 Iodine (I₂) I2->Reaction_Vessel KI Potassium Iodide (KI) KI->Reaction_Vessel CH3CN Acetonitrile (CH₃CN) CH3CN->Reaction_Vessel Heat High Temperature Heating_and_Pressurizing Heating_and_Pressurizing Heat->Heating_and_Pressurizing Pressure Oxygen Atmosphere Pressure->Heating_and_Pressurizing This compound This compound Reaction_Vessel->Heating_and_Pressurizing Seal and Purge Workup Workup Heating_and_Pressurizing->Workup Cool and Dilute Purification Purification Workup->Purification Evaporate and Chromatograph Purification->this compound

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Decarboxylative Iodination

This protocol is adapted from a general procedure for the synthesis of 2-iodoanilines.[2]

Materials:

  • 3-Chloroanthranilic acid

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Acetonitrile (CH₃CN)

  • Oxygen (O₂)

  • Ethyl acetate

  • Silica gel

Procedure:

  • To a high-pressure autoclave with a glass liner, add 3-chloroanthranilic acid (1.0 mmol), iodine (0.5 equiv.), and potassium iodide (0.6 equiv.).

  • Add 10 mL of acetonitrile to the autoclave.

  • Seal the autoclave and purge it three times by pressurizing and venting with oxygen.

  • Pressurize the autoclave with oxygen (10 bar).

  • Heat the reaction mixture to 180 °C with stirring for 4 hours.

  • After the reaction is complete, cool the reactor in a water bath.

  • Dilute the solution with ethyl acetate and transfer it to a round-bottom flask.

  • Add silica gel to the flask and evaporate the volatiles under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Applications in Organic Synthesis: Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures. The differential reactivity of the C-I and C-Cl bonds can be exploited for sequential couplings.

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds. This compound can be coupled with various boronic acids to synthesize substituted 2-aminobiphenyls.

Suzuki_Cycle Suzuki Coupling Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition ArPd(II)L2I Ar-Pd(II)L₂-I Oxidative_Addition->ArPd(II)L2I This compound Transmetalation Transmetalation (R-B(OH)₂ + Base) ArPd(II)L2I->Transmetalation ArPd(II)L2R Ar-Pd(II)L₂-R Transmetalation->ArPd(II)L2R Boronic Acid Reductive_Elimination Reductive Elimination ArPd(II)L2R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle for the Suzuki coupling reaction.

This protocol is adapted from a procedure for a similar iodoaniline derivative.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Dioxane/Water (4:1 mixture), degassed

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction tube, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 90 °C with stirring for 12-16 hours.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 2-amino-3-chloro-biphenyl product.

Heck Reaction

The Heck reaction facilitates the formation of carbon-carbon bonds between aryl halides and alkenes. This compound can react with alkenes like styrene to produce substituted stilbene derivatives.

Heck_Cycle Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition ArPd(II)L2I Ar-Pd(II)L₂-I Oxidative_Addition->ArPd(II)L2I This compound Alkene_Coordination Alkene Coordination ArPd(II)L2I->Alkene_Coordination Alkene Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product_Release Product Release Beta_Hydride_Elimination->Product_Release Product_Release->Pd(0)L2 Catalyst Regeneration + Base Alkene_Product Substituted Alkene Product_Release->Alkene_Product

Caption: Catalytic cycle for the Heck reaction.

This is a representative protocol for a Heck reaction.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction flask, add this compound (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

  • Add DMF (5 mL) and triethylamine (1.5 mmol).

  • Heat the reaction mixture to 100 °C under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the substituted stilbene.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The chloro-substituent on the this compound can undergo amination with various primary and secondary amines.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L->Oxidative_Addition ArPd(II)LCl Ar-Pd(II)L-Cl Oxidative_Addition->ArPd(II)LCl Aryl Chloride Amine_Coordination Amine Coordination & Deprotonation ArPd(II)LCl->Amine_Coordination Amine + Base ArPd(II)L(NR2) Ar-Pd(II)L-(NR₂) Amine_Coordination->ArPd(II)L(NR2) Reductive_Elimination Reductive Elimination ArPd(II)L(NR2)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-NR2 Ar-NR₂ (Product) Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

This protocol is adapted from a procedure for the amination of aryl chlorides.

Materials:

  • This compound

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, degassed

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add this compound (1.0 equiv.) and morpholine (1.5 equiv.) in one portion.

  • Stir the resulting mixture at reflux for 6 hours.

  • Cool the reaction mixture to room temperature and quench with water (10 mL).

  • Separate the organic layer, wash with water (10 mL) and brine (10 mL), dry with Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding aminated product.

Conclusion

This compound is a highly useful building block for the synthesis of a wide range of complex organic molecules. Its distinct halogen substituents provide opportunities for selective and sequential functionalization, making it a valuable tool for medicinal chemists and materials scientists. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization of this compound in organic synthesis.

Disclaimer

The information provided in this document is for research and development purposes only. All experimental procedures should be carried out in a well-ventilated fume hood by trained professionals, adhering to all necessary safety precautions. The authors and publishers of this document are not liable for any damages or injuries resulting from the use of this information.

References

stability and storage conditions for 3-Chloro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 3-Chloro-2-iodoaniline

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of research outcomes. This compound, a key building block in organic synthesis, is no exception. This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and methodologies for evaluating the stability of this compound.

Overview of Chemical Stability

This compound is a halogenated aromatic amine that, like many aniline derivatives, is susceptible to degradation over time, particularly when exposed to adverse conditions. The primary degradation pathway appears to be oxidation, which is often indicated by a noticeable darkening of the material.[1] Stability can be significantly influenced by exposure to light, air (oxygen), and elevated temperatures.

Recommended Storage Conditions

To maintain the quality and purity of this compound for as long as possible, specific storage conditions are recommended by various suppliers. These conditions are designed to mitigate the risks of degradation.

ParameterRecommended Condition
Temperature Store in a cool place, with a specific recommendation of 2-8°C.[1]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] A dry and well-ventilated area is also advised.
Light Exposure Protect from light by storing in a dark place.[1] The use of amber-colored vials or containers wrapped in foil is a practical measure.[1]
Container Keep the container tightly sealed to prevent exposure to air and moisture.[1]
Incompatible Materials Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.

Potential Degradation Pathways

Understanding the potential routes of degradation is crucial for developing stability-indicating analytical methods and for troubleshooting unexpected experimental results. For halogenated anilines like this compound, several degradation pathways can be hypothesized based on general chemical principles and studies of similar compounds.

G Potential Degradation Pathways for this compound cluster_compound This compound cluster_stressors Stress Factors cluster_degradation Degradation Pathways cluster_products Potential Degradation Products A This compound F Oxidation A->F G Photodecomposition A->G H Dehalogenation A->H I Hydrolysis A->I B Light B->G C Oxygen (Air) C->F D Heat D->F D->H E Humidity (Hydrolysis) E->I J Colored Impurities (e.g., Polymers) F->J K Hydroxylated Derivatives G->K L Dehalogenated Anilines G->L H->L I->K

Caption: Potential degradation pathways of this compound under various stress factors.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following protocols are adapted from general guidelines for stress testing of aniline derivatives and can be applied to this compound.[1]

General Experimental Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies.

G General Workflow for Forced Degradation Studies cluster_stress Stress Conditions A Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Methanol) B Subject Aliquots to Stress Conditions A->B S1 Acid Hydrolysis S2 Base Hydrolysis S3 Oxidation S4 Thermal Degradation S5 Photolytic Degradation C Neutralize/Dilute Samples D Analyze by Stability-Indicating HPLC-UV C->D E Characterize Degradants (e.g., LC-MS) D->E S1->C S2->C S3->C S4->C S5->C

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Chloro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol for the chemoselective Suzuki-Miyaura coupling of 3-chloro-2-iodoaniline with various arylboronic acids. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for the selective formation of 2-aryl-3-chloroanilines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The C-I bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond, ensuring that the coupling occurs exclusively at the 2-position.

General Reaction Scheme

The selective Suzuki-Miyaura coupling of this compound proceeds as follows:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound 2-Aryl-3-chloroaniline 2-Aryl-3-chloroaniline This compound->2-Aryl-3-chloroaniline Suzuki-Miyaura Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->2-Aryl-3-chloroaniline Catalyst Pd Catalyst Catalyst->2-Aryl-3-chloroaniline Base Base Base->2-Aryl-3-chloroaniline Solvent Solvent Solvent->2-Aryl-3-chloroaniline

Caption: General scheme of the selective Suzuki-Miyaura coupling.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the selective Suzuki-Miyaura coupling of dihaloarenes, which can be adapted for this compound. The yields are representative of couplings at the more reactive halogen site.

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (2-5)-K₂CO₃Dioxane/H₂O90-10012-2475-95
2Pd₂(dba)₃ (1-2)P(t-Bu)₃ (2-4)K₃PO₄Toluene80-1108-1680-98
3Pd(dppf)Cl₂ (2-3)-Cs₂CO₃1,4-Dioxane80-10012-2485-97
4CataCXium A Pd G3 (1-2)-Cs₂CO₃2-MeTHF/H₂O8012-1890-99

Experimental Protocol

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryl-3-chloroaniline.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L₂ pd2_oad Ar-Pd(II)-I(L₂) pd0->pd2_oad Oxidative Addition pd2_trans Ar-Pd(II)-Ar'(L₂) pd2_oad->pd2_trans Transmetalation (Base) pd2_trans->pd0 Reductive Elimination ArAr 2-Aryl-3-chloroaniline pd2_trans->ArAr ArI This compound ArI->pd2_oad ArB Ar'B(OH)₂ ArB->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Evacuate and backfill with Inert Gas A->B C Add Degassed Solvent and Pd Catalyst B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench with Water E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

conditions for Suzuki coupling of 3-Chloro-2-iodoaniline with arylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Selective Suzuki-Miyaura Coupling of 3-Chloro-2-iodoaniline with Arylboronic Acids

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly vital in the pharmaceutical and fine chemical industries for the synthesis of biaryl and substituted aromatic compounds.[2][3]

Substituted anilines are crucial structural motifs in many pharmacologically active molecules.[2] this compound presents a unique scaffold for selective functionalization. The differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (C-I > C-Br > C-Cl) allows for the selective coupling at the more reactive C-I bond, leaving the C-Cl bond intact for subsequent transformations.[1][4] This application note provides a detailed protocol and optimized conditions for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids to synthesize 2-aryl-3-chloroaniline derivatives.

General Reaction Scheme

The reaction proceeds via a palladium-catalyzed cycle to couple the arylboronic acid selectively at the iodine position of this compound.

General Reaction Scheme for the Selective Suzuki Coupling

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters: the palladium catalyst (precursor and ligand), the base, the solvent system, and the reaction temperature.[5]

  • Palladium Catalyst: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, or pre-formed complexes like Pd(PPh₃)₄.[6] The choice of ligand is critical to enhance catalyst activity and stability. Electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or specialized catalyst systems like CataCXium A Pd G3 are often effective for challenging substrates such as ortho-haloanilines.[1][2]

  • Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[7] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed.[8] Cs₂CO₃ is often more effective due to its higher solubility and basicity.[8] The presence of water can be essential for the efficacy of these bases.[8]

  • Solvent: The solvent must solubilize the reaction components. Common choices include aprotic polar solvents like 1,4-dioxane, dimethylformamide (DMF), or ethers like 2-methyltetrahydrofuran (2-MeTHF), often in combination with water.[1][5]

  • Temperature: The reaction temperature influences the reaction rate. While some highly active catalyst systems can operate at room temperature, heating is often required, typically in the range of 70-100 °C, to drive the reaction to completion.[5][9]

Data Presentation

The following tables summarize typical conditions and outcomes for the Suzuki coupling of haloanilines, providing a guide for optimizing the reaction of this compound.

Table 1: Optimization of Reaction Conditions for Suzuki Coupling

Entry Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Yield (%)
1 Pd(PPh₃)₄ (5) K₂CO₃ (2) Dioxane/H₂O (4:1) 100 Moderate
2 Pd(OAc)₂ (2) / SPhos (4) K₂CO₃ (2) Toluene/H₂O (4:1) 100 Good
3 PdCl₂(dppf) (3) Cs₂CO₃ (2.5) DMF 90 Good
4 CataCXium A Pd G3 (5) Cs₂CO₃ (1.5) 2-MeTHF 70 Excellent

| 5 | Pd₂(dba)₃ (2) / P(t-Bu)₃ (4) | K₃PO₄ (2) | Dioxane | 80 | Excellent |

This table represents a compilation of typical conditions for related substrates to guide optimization.[1][5][8]

Table 2: Substrate Scope with Various Arylboronic Acids under Optimized Conditions

Entry Arylboronic Acid R Group Product Yield (%)
1 Phenylboronic acid -H 3-Chloro-2-phenylaniline >90
2 4-Methoxyphenylboronic acid -OCH₃ 3-Chloro-2-(4-methoxyphenyl)aniline >95
3 4-Acetylphenylboronic acid -C(O)CH₃ 2-(4-Acetylphenyl)-3-chloroaniline >85
4 4-(Trifluoromethyl)phenylboronic acid -CF₃ 3-Chloro-2-(4-(trifluoromethyl)phenyl)aniline >90
5 2-Methylphenylboronic acid ortho-CH₃ 3-Chloro-2-(o-tolyl)aniline ~75

| 6 | 3-Furanylboronic acid | 3-Furanyl | 3-Chloro-2-(furan-3-yl)aniline | >80 |

Yields are representative based on literature for similar couplings, demonstrating tolerance for both electron-donating and electron-withdrawing groups. Sterically hindered substrates may result in lower yields.[2]

Experimental Protocols

This section provides a detailed methodology for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., CataCXium A Pd G3, 5 mol%)[1]

  • Base (e.g., Cesium Carbonate, Cs₂CO₃, 1.5 equiv.)[1]

  • Anhydrous, degassed solvent (e.g., 2-Methyltetrahydrofuran, 2-MeTHF)

  • Argon or Nitrogen gas supply

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 126.7 mg), the arylboronic acid (0.6 mmol), and Cs₂CO₃ (1.5 mmol, 488.7 mg).[1]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (CataCXium A Pd G3, 5 mol%, ~23 mg).[1] Following this, add the degassed solvent (2-MeTHF, 5 mL) via syringe.[1]

  • Reaction: Place the vial in a pre-heated oil bath or heating block set to 70 °C. Stir the reaction mixture vigorously.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1] Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 2-aryl-3-chloroaniline product.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Mechanism pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Catalyst Regeneration product R¹-R² pd_complex2->product Reductive Elimination r1x R¹-X (this compound) boronic R²-B(OR)₂ (Arylboronic Acid) borate [R²-B(OR)₂(Base)]⁻ boronic->borate Activation base Base

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram

This diagram outlines the step-by-step process from reaction setup to final product analysis.

Workflow arrow start 1. Weigh Reagents (Haloaniline, Boronic Acid, Base) setup 2. Assemble Reaction Vial under Inert Atmosphere start->setup add_catalyst 3. Add Catalyst & Solvent setup->add_catalyst react 4. Heat and Stir Reaction add_catalyst->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor workup 6. Quench and Extract monitor->workup purify 7. Dry and Concentrate workup->purify column 8. Column Chromatography purify->column analyze 9. Characterize Product (NMR, MS) column->analyze

Caption: Experimental workflow for Suzuki-Miyaura coupling from setup to analysis.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Chloro-2-iodoaniline with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where arylamine moieties are prevalent structural motifs. These application notes provide a detailed protocol and guidance for the regioselective Buchwald-Hartwig amination of 3-chloro-2-iodoaniline with various primary amines. The presence of two different halogen substituents on the aniline ring, a chloro and an iodo group, offers the potential for selective functionalization. Based on the established reactivity trends in Buchwald-Hartwig amination (I > Br > Cl), the reaction is expected to proceed selectively at the more reactive carbon-iodine bond.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base. The key steps of the generally accepted mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-I bond of this compound) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl-3-chloro-2-aminoaniline product is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I (this compound) Pd(II)_Complex Ar-Pd(II)(L2)-I Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination Pd(II)_Complex->Ligand_Exchange R-NH2 Amine_Complex [Ar-Pd(II)(L2)(RNH2)]+ I- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(L2)-NHR Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NHR (Product)

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocols

The following is a general protocol for the regioselective Buchwald-Hartwig amination of this compound with a primary amine. Reaction conditions may require optimization for specific substrates.

Materials:

  • This compound

  • Primary amine (e.g., n-butylamine, aniline, benzylamine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: To the flask, add the base (e.g., NaOtBu, 1.4 equivalents), this compound (1.0 equivalent), and the primary amine (1.2 equivalents).

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene (or dioxane) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Experimental Workflow

Buchwald-Hartwig Amination Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Oven-dried Schlenk flask under inert atmosphere Catalyst Add Pd precursor and ligand Setup->Catalyst Reagents Add this compound, primary amine, and base Catalyst->Reagents Solvent Add anhydrous solvent Reagents->Solvent Heating Heat to 80-110 °C with vigorous stirring Solvent->Heating Monitoring Monitor by TLC or GC-MS Heating->Monitoring Quenching Cool to room temperature and quench Monitoring->Quenching Extraction Extraction with organic solvent Quenching->Extraction Purification Column chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative, non-optimized conditions and expected yields for the Buchwald-Hartwig amination of this compound with various primary amines. These values are based on typical outcomes for similar aryl iodides and are intended as a starting point for optimization.

EntryPrimary AmineCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1n-ButylaminePd(OAc)₂ (2), XPhos (4)NaOtBu (1.4)Toluene1001285-95
2AnilinePd₂(dba)₃ (1.5), BINAP (3)Cs₂CO₃ (2.0)Dioxane1101875-85
3BenzylaminePd(OAc)₂ (2), SPhos (4)NaOtBu (1.4)Toluene1001680-90
4CyclohexylaminePd₂(dba)₃ (1.5), XPhos (3)NaOtBu (1.4)Toluene1001488-98
5tert-ButylaminePd(OAc)₂ (2), RuPhos (4)K₃PO₄ (2.5)Dioxane1102470-80

Note: Yields are estimated and will vary depending on the specific reaction conditions and the purity of the reagents. Optimization of catalyst, ligand, base, solvent, and temperature is recommended for each specific substrate combination. The reaction is expected to be highly regioselective for the iodo-position.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used.

Application Notes and Protocols for the Heck Reaction of 3-Chloro-2-iodoaniline and Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Heck reaction of 3-chloro-2-iodoaniline with various alkenes. This reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of complex substituted anilines which are valuable intermediates in the development of pharmaceuticals and other functional materials. While specific literature on the Heck reaction of this compound is limited, the protocols and conditions outlined below are based on established procedures for structurally similar 2-iodoanilines and serve as a robust starting point for optimization.[1][2]

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[3] This reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide variety of functional groups and its reliability in forming carbon-carbon bonds.[3][4] In the context of 2-haloanilines, the Heck reaction is particularly useful for the synthesis of precursors to indoles and other heterocyclic compounds of medicinal importance.[5][6] The reactivity of the aryl halide in the Heck reaction generally follows the trend I > Br > Cl, making this compound an excellent substrate where selective reaction at the iodo-substituent is expected.[7]

Data Presentation: General Heck Reaction Conditions for 2-Iodoanilines

The following table summarizes typical conditions for the Heck reaction of 2-iodoanilines with various alkenes, which can be adapted for this compound. Optimization of these parameters is recommended for the specific substrate and alkene pairing.

CatalystLigandBaseSolventTemperature (°C)Alkene SubstrateTypical Yield (%)Reference
Pd(OAc)₂ (5 mol%)NoneNEt₃ (2 equiv)CH₃CN100Acrylates70-95[1]
Pd/C (10 wt%)NoneNEt₃ (2 equiv)1,4-Dioxane100Acrylates>90
Pd(OAc)₂ (2 mol%)PPh₃ (4 mol%)K₂CO₃ (2 equiv)DMF120Styrenes80-95
PdCl₂(PPh₃)₂ (3 mol%)-NaOAc (3 equiv)DMA140Acrylonitrile75-87[2]
Pd₂(dba)₃ (1.5 mol%)P(o-tol)₃ (6 mol%)Cy₂NMe (2 equiv)Toluene110Vinyl ethers60-85

Experimental Protocols

The following is a general protocol for the Heck reaction of a 2-iodoaniline with an alkene. This should be adapted and optimized for this compound.

General Procedure for Palladium-Catalyzed Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., butyl acrylate, styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Base (e.g., NEt₃, K₂CO₃, NaOAc)

  • Solvent (e.g., CH₃CN, 1,4-dioxane, DMF, DMA)

  • Schlenk tube or round-bottom flask with condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., 5 mol% Pd(OAc)₂), and the base (e.g., 2.0 mmol NEt₃).

  • Add the anhydrous solvent (e.g., 5 mL of CH₃CN).

  • Add the alkene (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by NMR spectroscopy and mass spectrometry.

Mandatory Visualizations

Heck Reaction Catalytic Cycle

Heck_Reaction Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Oxidative Addition->Ar-Pd(II)-I(Ln) Alkene Coordination Alkene Coordination Ar-Pd(II)-I(Alkene)(Ln) Ar-Pd(II)-I(Alkene)(Ln) Alkene Coordination->Ar-Pd(II)-I(Alkene)(Ln) Migratory Insertion Migratory Insertion Ar-Pd(II)-I(Alkene)(Ln)->Migratory Insertion R-Pd(II)-I(Ln) R-Pd(II)-I(Ln) Migratory Insertion->R-Pd(II)-I(Ln) Beta-Hydride Elimination Beta-Hydride Elimination R-Pd(II)-I(Ln)->Beta-Hydride Elimination Alkene-Pd(II)-H(Ln) Alkene-Pd(II)-H(Ln) Beta-Hydride Elimination->Alkene-Pd(II)-H(Ln) Reductive Elimination Reductive Elimination Alkene-Pd(II)-H(Ln)->Reductive Elimination Product Product Alkene-Pd(II)-H(Ln)->Product Releases Product Reductive Elimination->Pd(0)Ln Regenerates Catalyst H-Base+ H-Base+ Reductive Elimination->H-Base+ Base Base Base->Reductive Elimination Ar-I 3-Chloro-2- iodoaniline Ar-I->Oxidative Addition Alkene Alkene Alkene->Alkene Coordination

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Reagents Weigh this compound, Catalyst, and Base Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Alkene Add Alkene Solvent->Alkene Setup Seal Vessel under Inert Atmosphere Alkene->Setup Heat Heat to Desired Temperature Setup->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Cool and Quench with Water Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Synthesis of Substituted Indoles from 3-Chloro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted indoles are a cornerstone of medicinal chemistry, forming the core scaffold of numerous pharmaceuticals and biologically active compounds. The synthesis of these complex heterocycles with specific substitution patterns is a critical endeavor in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of substituted indoles, specifically 4-chloroindoles, from the readily available starting material, 3-chloro-2-iodoaniline. The methods described herein leverage modern palladium-catalyzed cross-coupling and cyclization strategies, offering efficient and modular routes to this important class of compounds.

The primary synthetic strategy involves a two-step sequence: a Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular cyclization to construct the indole ring. An alternative one-pot approach, the Larock indole synthesis, which combines these steps, is also presented. These methods provide access to a diverse range of 2- and 2,3-substituted 4-chloroindoles.

Synthetic Pathways

The synthesis of substituted indoles from this compound can be achieved through two primary palladium-catalyzed pathways. The choice of method may depend on the nature of the alkyne and the desired final product.

Pathway 1: Two-Step Sonogashira Coupling and Cyclization

This pathway involves the initial formation of a 2-alkynyl-3-chloroaniline intermediate via a Sonogashira coupling reaction between this compound and a terminal alkyne. The isolated intermediate is then subjected to a subsequent cyclization reaction to afford the desired 4-chloroindole.

G A This compound C Sonogashira Coupling A->C B Terminal Alkyne B->C D 2-Alkynyl-3-chloroaniline Intermediate C->D Pd Catalyst, Cu(I) cocatalyst, Base E Intramolecular Cyclization D->E F Substituted 4-Chloroindole E->F Base or Metal Catalyst

Caption: Two-step synthesis of 4-chloroindoles.

Pathway 2: One-Pot Larock Indole Synthesis

The Larock indole synthesis is a powerful one-pot method that combines the coupling and cyclization steps without the need for isolating the alkynylaniline intermediate. This process involves the reaction of this compound with an internal alkyne in the presence of a palladium catalyst.

G A This compound C Larock Indole Synthesis A->C B Internal Alkyne B->C D Substituted 4-Chloroindole C->D Pd Catalyst, Base, Additive (e.g., LiCl)

Caption: One-pot Larock indole synthesis.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of substituted 4-chloroindoles from this compound. Safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

Protocol 1: Two-Step Synthesis of 4-Chloro-2-phenyl-1H-indole

This protocol describes the synthesis of a representative 4-chloroindole via Sonogashira coupling followed by cyclization.

Step 1: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 253.5 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14.0 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Add anhydrous toluene (5 mL) and anhydrous triethylamine (2.0 mmol, 0.28 mL).

  • Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 3-chloro-2-(phenylethynyl)aniline.

Step 2: Cyclization of 3-Chloro-2-(phenylethynyl)aniline

Materials:

  • 3-Chloro-2-(phenylethynyl)aniline (from Step 1)

  • Potassium tert-butoxide (KOtBu)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve 3-chloro-2-(phenylethynyl)aniline (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under an argon atmosphere.

  • Add potassium tert-butoxide (1.2 mmol, 134.6 mg) in one portion.

  • Heat the reaction mixture to 100 °C and stir for 2 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 4-chloro-2-phenyl-1H-indole.

Protocol 2: One-Pot Larock Synthesis of 4-Chloro-2,3-diphenyl-1H-indole

This protocol details a one-pot synthesis of a 2,3-disubstituted 4-chloroindole.

Materials:

  • This compound

  • Diphenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Lithium chloride (LiCl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 253.5 mg), diphenylacetylene (1.2 mmol, 213.9 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), potassium carbonate (2.0 mmol, 276.4 mg), and lithium chloride (1.0 mmol, 42.4 mg).

  • Add anhydrous DMF (10 mL).

  • Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and add water (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 4-chloro-2,3-diphenyl-1H-indole.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of substituted 4-chloroindoles. Please note that yields are based on similar reactions reported in the literature and may vary depending on the specific substrates and reaction conditions.

Table 1: Representative Yields for the Two-Step Synthesis of 4-Chloroindoles

EntryAlkyneProductYield of Step 1 (%)Yield of Step 2 (%)Overall Yield (%)
1Phenylacetylene4-Chloro-2-phenyl-1H-indole85-9580-9068-86
21-Hexyne4-Chloro-2-butyl-1H-indole80-9075-8560-77
3Trimethylsilylacetylene4-Chloro-2-(trimethylsilyl)-1H-indole90-9870-8063-78

Table 2: Representative Yields for the One-Pot Larock Indole Synthesis

EntryInternal AlkyneProductYield (%)
1Diphenylacetylene4-Chloro-2,3-diphenyl-1H-indole70-85
23-Hexyne4-Chloro-2,3-diethyl-1H-indole65-80
31,4-Diphenyl-1,3-butadiyne4-Chloro-2-phenyl-3-(phenylethynyl)-1H-indole60-75

Concluding Remarks

The protocols outlined in these application notes provide robust and versatile methods for the synthesis of substituted 4-chloroindoles from this compound. The two-step Sonogashira coupling/cyclization sequence offers a high-yielding route with the advantage of isolating and characterizing the intermediate, while the one-pot Larock indole synthesis provides a more streamlined approach. These methodologies are valuable tools for researchers and scientists in the field of drug development, enabling the efficient generation of diverse indole libraries for biological screening and lead optimization. The provided data and protocols serve as a strong foundation for the synthesis of a wide array of substituted 4-chloroindoles, which are important precursors for novel therapeutic agents.

Application Notes and Protocols for 3-Chloro-2-iodoaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-iodoaniline is a versatile, halogen-substituted building block crucial for the synthesis of a wide array of complex pharmaceutical intermediates. Its unique substitution pattern, featuring both a chloro and a more reactive iodo group on an aniline scaffold, allows for selective and sequential functionalization. This differential reactivity is particularly advantageous in palladium-catalyzed cross-coupling reactions, enabling the regioselective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The C-I bond is significantly more susceptible to oxidative addition to a palladium(0) center than the more robust C-Cl bond, making it the preferred site for initial coupling reactions.

These application notes provide detailed protocols for three key palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These reactions are foundational in modern medicinal chemistry for constructing the core structures of numerous active pharmaceutical ingredients (APIs), including kinase inhibitors and other targeted therapies.

Key Applications in Pharmaceutical Synthesis

Derivatives of this compound are integral components in the synthesis of a variety of therapeutic agents. The strategic introduction of aryl, heteroaryl, amino, and alkynyl moieties through the protocols described herein allows for the construction of molecular architectures with desired pharmacological properties. A notable application is in the synthesis of precursors to potent kinase inhibitors, where the substituted aniline core serves as a key pharmacophore for interaction with the kinase hinge region.

Chemical Reaction Overview

The following sections detail the experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols are presented as starting points and may be adapted and optimized for specific substrates and scales.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, the reaction proceeds selectively at the C-I bond.

General Reaction Scheme

Suzuki_Miyaura cluster_product Product r1 This compound r2 Arylboronic Acid (R-B(OH)2) p1 2-Aryl-3-chloroaniline r1->p1 + R-B(OH)2 c1 Pd Catalyst (e.g., Pd(PPh3)4) c2 Base (e.g., K2CO3) c3 Solvent (e.g., Dioxane/H2O)

Caption: Suzuki-Miyaura coupling of this compound.

Quantitative Data Summary
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)9085-95
2Phenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O (10:1)10080-90
33-Pyridylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄2-MeTHF/H₂O (10:1)8075-85
Experimental Protocol: Synthesis of 3'-Chloro-4'-methoxy-[1,1'-biphenyl]-2-amine

Materials:

  • This compound (1.0 mmol, 253.5 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Dioxane/Water (4:1 mixture, 5 mL), degassed

Procedure:

  • To a reaction tube, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, coupling an aryl halide with an amine. The higher reactivity of the C-I bond in this compound allows for selective amination at the C2 position.

General Reaction Scheme

Buchwald_Hartwig cluster_product Product r1 This compound r2 Amine (R1R2NH) p1 N-Aryl/alkyl-3-chloro-1,2-benzenediamine r1->p1 + R1R2NH c1 Pd Precatalyst (e.g., Pd2(dba)3) c2 Ligand (e.g., XPhos) c3 Base (e.g., NaOtBu) c4 Solvent (e.g., Toluene)

Caption: Buchwald-Hartwig amination of this compound.

Quantitative Data Summary
EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1.5) / XPhos (3)NaOtBuToluene10090-98
2AnilinePd(OAc)₂ (2) / RuPhos (4)Cs₂CO₃Dioxane11085-95
3BenzylaminePd G3 XPhos (2)LHMDSTHF6088-96
Experimental Protocol: Synthesis of 4-(2-Amino-3-chlorophenyl)morpholine

Materials:

  • This compound (1.0 mmol, 253.5 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound and a magnetic stir bar.

  • Seal the tube with a septum, remove from the glovebox, and add anhydrous toluene followed by morpholine via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to aryl acetylenes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

General Reaction Scheme

Sonogashira cluster_product Product r1 This compound r2 Terminal Alkyne (R-C≡CH) p1 3-Chloro-2-(alkynyl)aniline r1->p1 + R-C≡CH c1 Pd Catalyst (e.g., Pd(PPh3)2Cl2) c2 Cu(I) Co-catalyst (e.g., CuI) c3 Base (e.g., Et3N) c4 Solvent (e.g., THF)

Caption: Sonogashira coupling of this compound.

Quantitative Data Summary
EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6085-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF7080-90
3Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (3)PiperidineAcetonitrile5075-85
Experimental Protocol: Synthesis of 3-Chloro-2-(phenylethynyl)aniline

Materials:

  • This compound (1.0 mmol, 253.5 mg)

  • Phenylacetylene (1.1 mmol, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 418 µL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat three times.

  • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated aniline.

Workflow Visualization

Experimental_Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_intermediates Pharmaceutical Intermediates start Start: This compound suzuki Suzuki-Miyaura + Arylboronic Acid start->suzuki buchwald Buchwald-Hartwig + Amine start->buchwald sonogashira Sonogashira + Terminal Alkyne start->sonogashira int1 2-Aryl-3-chloroaniline suzuki->int1 int2 N-Substituted-3-chloro- 1,2-benzenediamine buchwald->int2 int3 3-Chloro-2-(alkynyl)aniline sonogashira->int3 end_product Further Functionalization & API Synthesis int1->end_product int2->end_product int3->end_product

Caption: Synthetic pathways from this compound.

Safety Information

This compound is a toxic compound if swallowed and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions, especially those involving palladium catalysts and organic solvents, should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide efficient and selective methods for the synthesis of a diverse range of substituted anilines. These protocols serve as a practical guide for researchers and scientists engaged in drug discovery and development, enabling the rapid construction of complex molecules for the advancement of new therapeutic agents.

Application Notes: Selective Sonogashira Coupling of 3-Chloro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules for pharmaceuticals, natural products, and organic materials.[1]

Halogenated anilines are crucial building blocks in chemical synthesis.[2] The specific substrate, 3-chloro-2-iodoaniline, offers a unique opportunity for regioselective functionalization. Due to the differential reactivity of carbon-halogen bonds in palladium-catalyzed reactions (C-I > C-Br > C-Cl), the Sonogashira coupling can be selectively performed at the more reactive carbon-iodine bond, leaving the carbon-chlorine bond intact for potential subsequent transformations.[1][3] This application note provides a detailed protocol for the selective Sonogashira coupling of this compound with a terminal alkyne.

Principle of the Reaction

The reaction proceeds via a dual catalytic cycle involving palladium and copper. The palladium(0) catalyst undergoes oxidative addition to the aryl iodide (the C-I bond of this compound). Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide.[1] This acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) species undergoes reductive elimination to yield the 2-alkynyl-3-chloroaniline product and regenerate the palladium(0) catalyst. The higher reactivity of the C-I bond compared to the C-Cl bond ensures high selectivity for the desired product.[4]

Experimental Protocol

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA), anhydrous

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add this compound (1.0 mmol, 1.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.02-0.05 mmol, 2-5 mol%), and the copper(I) co-catalyst, CuI (0.04-0.10 mmol, 4-10 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add anhydrous solvent (e.g., Toluene or THF, 5 mL) and an anhydrous amine base (e.g., TEA, 3.0 mmol, 3.0 equiv).

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-60 °C. Reactions are typically complete within 2-24 hours.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-3-chloroaniline.

Data Presentation

The following table summarizes the typical reaction parameters for the Sonogashira coupling of a generic o-iodoaniline. Yields for similar reactions on related substrates have been reported to be very high, often exceeding 90%.[5][6]

ComponentRoleStoichiometry (mol equiv)Typical Mol%Notes
This compoundAryl Halide1.0-The substrate for selective coupling at the C-I position.
Terminal AlkyneCoupling Partner1.1 - 1.5-A slight excess is used to ensure complete consumption of the aryl iodide.
Pd(PPh₃)₂Cl₂Catalyst0.02 - 0.052 - 5 mol%A common, air-stable Pd(II) precatalyst.[3] Other Pd(0) or Pd(II) sources can also be used.[1]
CuICo-catalyst0.04 - 0.104 - 10 mol%Increases the reaction rate by forming a copper acetylide intermediate.[1]
Triethylamine (TEA)Base/Solvent3.0 or as solvent-An amine base is required to neutralize the HX byproduct and deprotonate the alkyne.[7]
Toluene / THFSolvent--Anhydrous and deoxygenated conditions are typically required.[7]
Reaction Conditions
Temperature (°C)-25 - 60-Aryl iodides are highly reactive and often couple at room temperature.[1]
Time (h)-2 - 24-Monitored by TLC until starting material is consumed.
Atmosphere-Inert (N₂ or Ar)-Prevents catalyst deactivation and alkyne homocoupling.[8]
Expected Yield >90%Based on analogous reactions with o-iodoanilines.[5][6]

Visualizations

Reaction Scheme

Sonogashira_Reaction Figure 1. Sonogashira Coupling of this compound cluster_product Product Aniline This compound Alkyne +   R-C≡C-H Conditions Pd(PPh₃)₂Cl₂ (cat.) CuI (co-cat.) Amine Base, Solvent RT to 60°C Product 2-(Alkyn-1-yl)-3-chloroaniline Conditions->Product

Caption: General scheme for the selective Sonogashira reaction.

Experimental Workflow

Workflow Figure 2. Experimental Workflow Diagram Setup Reaction Setup (Inert Atmosphere) Reaction Stirring & Monitoring (TLC) Setup->Reaction Add Reagents Workup Aqueous Workup (Extraction) Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Crude Product Analysis Characterization (NMR, MS) Purification->Analysis Pure Product

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3-chloro-2-iodoaniline, a versatile building block in the synthesis of complex organic molecules. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for regioselective functionalization, making this substrate particularly valuable in the construction of pharmaceutical intermediates and novel materials. This document outlines detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as the synthesis of carbazole derivatives.

Regioselectivity in Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions of this compound are expected to proceed with high regioselectivity. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) center than the more robust C-Cl bond. This reactivity difference allows for selective functionalization at the C-2 position (iodine-bearing carbon) while leaving the C-3 position (chlorine-bearing carbon) intact for potential subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, this reaction can be employed to introduce a variety of aryl or vinyl substituents at the 2-position.

Quantitative Data Summary for Suzuki-Miyaura Coupling (Model Reactions)

Since specific data for this compound is limited in the available literature, the following table presents model reaction conditions and expected yields based on reactions with structurally similar dihalogenated anilines. The primary coupling is anticipated to occur at the C-I bond.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>90
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane11016>85
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9024>80
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Model Protocol)

This protocol is a representative procedure adapted from established methods for similar substrates.

Materials:

  • This compound (1.0 mmol, 253.5 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: This compound, Phenylboronic acid, Base (K3PO4) B Add Catalyst System: Pd(OAc)2, SPhos C Add Solvents: Toluene, Water D Inert Atmosphere (Argon/Nitrogen) C->D Degas E Heat to 100 °C F Monitor by TLC/GC-MS G Cool to RT F->G Reaction Complete H Extraction with Ethyl Acetate I Purification by Column Chromatography Final Product Final Product I->Final Product Isolated Product

Suzuki-Miyaura Coupling Experimental Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable synthetic intermediates.

Quantitative Data Summary for Sonogashira Coupling (Model Reactions)

The following table provides model reaction conditions for the regioselective Sonogashira coupling of this compound at the C-I bond.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF608>90
21-HexynePd(OAc)₂ (1.5)CuI (3)DIPADMF8012>85
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (6)i-Pr₂NEtToluene7010>88
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (Model Protocol)

Materials:

  • This compound (1.0 mmol, 253.5 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 2.0 mmol, 202.4 mg)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Sonogashira_Catalytic_Cycle cluster_reactants Reactants cluster_copper_cycle Copper Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-I(L)2 Pd0->PdII_Aryl Oxidative Addition + Ar-I PdII_Alkynyl Ar-Pd(II)-C≡CR(L)2 PdII_Aryl->PdII_Alkynyl Transmetalation + Cu-C≡CR - CuI PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination ArylIodide Ar-I (this compound) Alkyne H-C≡CR CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide + H-C≡CR - HI Cu_Acetylide->CuI Transmetalation

Sonogashira Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.

Quantitative Data Summary for Buchwald-Hartwig Amination (Model Reactions)

The following data for the amination of 3-chloroaniline derivatives can be used as a starting point for the optimization of reactions with this compound, with the reaction expected to occur at the C-I bond.[1]

EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1n-HexylaminePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene1001885
2MorpholinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane1102092
3AnilinePd₂(dba)₃ (1.0)BrettPhos (2.0)K₃PO₄ (2.0)Toluene1002478
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (Model Protocol)

Materials:

  • This compound (1.0 mmol, 253.5 mg)

  • Morpholine (1.2 mmol, 104.5 mg)

  • Palladium(II) acetate (0.02 mmol, 4.5 mg)

  • RuPhos (0.04 mmol, 18.6 mg)

  • Cesium carbonate (Cs₂CO₃, 1.5 mmol, 488.7 mg)

  • Dioxane, anhydrous (5 mL)

Procedure:

  • In a glovebox, combine this compound, cesium carbonate, palladium(II) acetate, and RuPhos in a reaction tube.

  • Add anhydrous dioxane and morpholine.

  • Seal the tube and heat the mixture to 110 °C with stirring.

  • After 20 hours, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups at the 2-position of this compound.

Quantitative Data Summary for Heck Reaction (Model Reactions)

Based on reactions with similar iodoanilines, the following conditions are proposed for the Heck reaction of this compound.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10016>80
2StyrenePd/C (5)-NaOAcDMA12024>75
3AcrylonitrilePd(OAc)₂ (1)PPh₃ (2)K₂CO₃NMP11018>85
Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate (Model Protocol)

Materials:

  • This compound (1.0 mmol, 253.5 mg)

  • n-Butyl acrylate (1.5 mmol, 192.3 mg)

  • Palladium(II) acetate (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N, 1.5 mmol, 151.8 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To a sealed tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous DMF, triethylamine, and n-butyl acrylate.

  • Heat the reaction mixture to 100 °C.

  • After 16 hours, cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Synthesis of 8-Chlorocarbazole Derivatives

A powerful application of the regioselective cross-coupling of this compound is the one-pot synthesis of carbazole derivatives. This can be achieved through a sequential Buchwald-Hartwig amination followed by an intramolecular C-H arylation.

Quantitative Data Summary for Carbazole Synthesis (Model Reaction)

| Entry | Aniline | Catalyst (mol%) | Ligand (mol%) | Base | Additive | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Aniline | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | p-toluenesulfonic acid | Toluene | 120 | 24 | >70 |

Experimental Protocol: One-Pot Synthesis of 8-Chlorocarbazole (Model Protocol)

Materials:

  • This compound (1.0 mmol, 253.5 mg)

  • Aniline (1.2 mmol, 111.7 mg)

  • Palladium(II) acetate (0.05 mmol, 11.2 mg)

  • SPhos (0.10 mmol, 41.0 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)

  • p-Toluenesulfonic acid monohydrate (0.2 mmol, 38.0 mg)

  • Toluene, anhydrous (5 mL)

Procedure:

  • In a glovebox, add this compound, aniline, potassium carbonate, palladium(II) acetate, and SPhos to a reaction vessel.

  • Add anhydrous toluene.

  • Seal the vessel and heat to 120 °C for 12 hours (for the initial C-N coupling).

  • Cool the reaction mixture slightly, then add p-toluenesulfonic acid.

  • Continue heating at 120 °C for an additional 12 hours (for the intramolecular C-H activation/cyclization).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 8-chlorocarbazole.

Carbazole_Synthesis_Pathway Start This compound + Aniline Intermediate N-(3-chloro-2-iodophenyl)aniline Start->Intermediate Buchwald-Hartwig Amination (Pd-catalyzed C-N coupling) Product 8-Chlorocarbazole Intermediate->Product Intramolecular C-H Arylation (Pd-catalyzed C-C coupling)

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Chloro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-iodoaniline is a versatile and highly valuable building block in synthetic organic chemistry, particularly for the construction of a diverse array of nitrogen-containing heterocyclic compounds. The strategic placement of the chloro and iodo substituents on the aniline ring allows for regioselective functionalization. The carbon-iodine bond is significantly more reactive towards transition metal-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond, enabling the selective formation of key carbon-carbon and carbon-heteroatom bonds. This differential reactivity is instrumental in directing the cyclization pathways to afford valuable heterocyclic scaffolds such as indoles, carbazoles, benzothiazoles, and phenothiazines, many of which are privileged structures in medicinal chemistry and materials science.

These application notes provide an overview of the synthetic utility of this compound and offer detailed protocols for the synthesis of various heterocyclic frameworks.

Synthesis of 8-Chloroindoles via Sonogashira Coupling and Cyclization

A powerful method for the synthesis of substituted indoles from o-iodoanilines is the Sonogashira coupling with terminal alkynes, followed by an intramolecular cyclization. This approach allows for the construction of the indole nucleus with substituents at various positions, dictated by the choice of the alkyne coupling partner.

Sonogashira_Indole_Synthesis

Experimental Protocol: Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed heteroannulation of an o-haloaniline and an internal alkyne to form a 2,3-disubstituted indole. This method can be adapted for this compound.

Materials:

  • This compound

  • Disubstituted alkyne (e.g., diphenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), diphenylacetylene (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.1 mmol).

  • Add palladium(II) acetate (0.05 mmol) to the flask.

  • Add anhydrous DMF (5 mL) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® and wash the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-chloro-2,3-diphenylindole.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound253.471.0-
Diphenylacetylene178.231.2-
8-Chloro-2,3-diphenylindole315.80-75-85

Synthesis of 5-Chlorocarbazoles via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction can be employed in an intramolecular fashion to construct the carbazole ring system from appropriately substituted biarylamines, which can be synthesized from this compound.

Buchwald_Hartwig_Carbazole_Synthesis

Experimental Protocol: Two-Step Synthesis of 5-Chlorocarbazole

Step 1: Suzuki Coupling to form 2-Amino-6-chlorobiphenyl Intermediate

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water mixture (10:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and SPhos (0.04 mmol).

  • Add palladium(II) acetate (0.02 mmol).

  • Add a degassed mixture of toluene (5 mL) and water (0.5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction by TLC.

  • After cooling, dilute the mixture with ethyl acetate (20 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude 2-amino-6-chlorobiphenyl can be used in the next step without further purification or purified by column chromatography.

Step 2: Intramolecular Buchwald-Hartwig Amination

Materials:

  • Crude 2-Amino-6-chlorobiphenyl from Step 1

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-tri

Application Notes and Protocols: The Potential of 3-Chloro-2-iodoaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-iodoaniline is a halogenated aromatic amine with significant potential as a versatile building block in the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals from this specific precursor is not widely documented, its structural features—a reactive amino group, a readily displaceable iodo group, and a stabilizing chloro group—make it an attractive starting material for the exploration of new active ingredients. These notes provide an overview of the potential applications of this compound in the synthesis of herbicides, fungicides, and insecticides, drawing parallels from the established synthesis of analogous compounds. Detailed experimental protocols for key chemical transformations are provided to guide researchers in harnessing the synthetic utility of this compound.

Introduction

Substituted anilines are a cornerstone of the agrochemical industry, serving as crucial intermediates for a wide array of active ingredients. The specific nature and position of substituents on the aniline ring profoundly influence the biological activity, selectivity, and metabolic stability of the final product. This compound offers a unique combination of functionalities that can be strategically exploited in multi-step synthetic routes. The ortho-iodo and meta-chloro substitution pattern provides a scaffold for creating complex molecular architectures with potential for high biological efficacy. This document outlines the prospective applications of this compound and furnishes detailed protocols for its derivatization.

Potential Applications in Agrochemical Synthesis

Herbicide Synthesis

Substituted anilines are precursors to several classes of herbicides, including phenylureas, dinitroanilines, and acetanilides. The 3-chloro-2-aminophenyl scaffold of this compound can be incorporated into novel herbicidal molecules. For instance, it can serve as a building block for quinolinecarboxylic acid herbicides, a class of synthetic auxins. While the herbicide quinclorac is synthesized from 3-chloro-2-methylaniline, a similar synthetic strategy could be envisioned for derivatives of this compound.[1][2][3][4][5]

Fungicide Synthesis

The development of novel fungicides often involves the synthesis of heterocyclic compounds containing a substituted phenyl moiety. The amino group of this compound can be readily diazotized and coupled to form various heterocyclic systems, or it can undergo condensation reactions to form Schiff bases, which can then be cyclized. The resulting compounds could be screened for fungicidal activity against a range of plant pathogens.

Insecticide Synthesis

The diamide class of insecticides, which includes highly successful products like chlorantraniliprole, features a substituted anthranilamide core. While the synthesis of chlorantraniliprole itself utilizes 2-amino-5-chloro-N,3-dimethylbenzamide, the structural motif of a substituted 2-aminobenzoic acid derivative is key.[6][7][8][9] this compound could be a precursor to novel anthranilamide derivatives with insecticidal properties. The iodo group offers a site for cross-coupling reactions to introduce further diversity into the molecule.

Key Chemical Transformations and Experimental Protocols

The synthetic utility of this compound lies in the selective reactivity of its functional groups. The following protocols describe key transformations that can be employed to generate a library of derivatives for agrochemical screening.

Protocol 1: N-Acylation of this compound

N-acylation is a fundamental step to introduce a variety of side chains and to prepare for subsequent cyclization reactions.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 1.0 equivalent of this compound in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add 1.2 equivalents of the base (e.g., triethylamine) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of the acyl chloride or anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Example (Hypothetical):

Reactant 1Reactant 2BaseSolventReaction Time (h)Yield (%)
This compoundAcetyl chlorideTriethylamineDichloromethane295
This compoundBenzoyl chloridePyridineTetrahydrofuran492
Protocol 2: Suzuki Cross-Coupling of this compound

The iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or vinyl substituents.

Materials:

  • N-protected this compound (e.g., N-acetyl-3-chloro-2-iodoaniline)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., toluene/water, dioxane/water)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add 1.0 equivalent of N-protected this compound, 1.5 equivalents of the arylboronic acid, and 2.0 equivalents of the base.

  • Add the palladium catalyst (typically 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Quantitative Data Example (Hypothetical):

Arylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water9085
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/Water10088
Protocol 3: Sonogashira Cross-Coupling of this compound

The Sonogashira coupling enables the introduction of an alkyne moiety, a versatile functional group for further transformations.

Materials:

  • N-protected this compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., tetrahydrofuran, DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add 1.0 equivalent of N-protected this compound, the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add 1.2 equivalents of the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours until completion is observed by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Quantitative Data Example (Hypothetical):

AlkyneCatalystCo-catalystBaseSolventYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuITriethylamineTHF90
TrimethylsilylacetylenePd(PPh₃)₂Cl₂CuIDiisopropylamineDMF87

Visualizing Synthetic Pathways

The following diagrams illustrate the potential synthetic utility of this compound.

G A This compound B N-Acylation A->B RCOCl, Base C N-Acyl-3-chloro-2-iodoaniline B->C D Suzuki Coupling C->D ArB(OH)₂, Pd catalyst F Sonogashira Coupling C->F R-C≡CH, Pd/Cu catalyst E N-Acyl-3-chloro-2-aryl(aniline) D->E H Further Derivatization (e.g., cyclization) E->H G N-Acyl-3-chloro-2-alkynyl(aniline) F->G G->H I Potential Agrochemicals H->I

Caption: Synthetic pathways from this compound.

G cluster_0 Starting Material Preparation cluster_1 Core Modification via Cross-Coupling cluster_2 Final Derivatization and Screening Start This compound Protect N-Protection (e.g., Acylation) Start->Protect Protected N-Protected Intermediate Protect->Protected Couple Cross-Coupling Reaction (Suzuki or Sonogashira) Protected->Couple Modified Modified Intermediate Couple->Modified Deprotect N-Deprotection Modified->Deprotect Functionalize Further Functionalization / Cyclization Deprotect->Functionalize Screen Biological Screening Functionalize->Screen End Lead Compound Screen->End

Caption: Workflow for developing novel agrochemicals.

Conclusion

This compound represents a promising, yet underexplored, platform for the synthesis of novel agrochemicals. Its unique substitution pattern allows for a diverse range of chemical modifications through well-established synthetic protocols such as N-acylation and palladium-catalyzed cross-coupling reactions. The experimental procedures and synthetic strategies outlined in these notes provide a solid foundation for researchers to explore the potential of this compound in the discovery of new and effective crop protection agents. The systematic derivatization of this scaffold, guided by the principles of medicinal and agrochemical chemistry, could lead to the identification of lead compounds with desirable biological activities.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-2-iodoaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of 3-Chloro-2-iodoaniline, a key intermediate in the development of novel therapeutics. The protocols are designed to be scalable and robust for implementation in a drug development setting.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of complex heterocyclic scaffolds. Its unique substitution pattern, featuring both a chloro and an iodo group on the aniline ring, allows for selective functionalization through various cross-coupling reactions. The iodo group is particularly amenable to transformations such as Suzuki, Heck, and Sonogashira couplings, while the chloro group can be targeted under different reaction conditions. This differential reactivity makes this compound a versatile precursor for creating diverse molecular libraries for drug discovery.

One of the most significant applications of this compound is in the preparation of indolyl benzoic acid derivatives.[1][2] These compounds have been identified as potent activators of the orphan nuclear receptor Nurr1, a key regulator of dopaminergic neuron development and survival.[3] As such, Nurr1 has emerged as a promising therapeutic target for neurodegenerative disorders, particularly Parkinson's disease. The synthesis of Nurr1 activators often involves the construction of an indole ring system, for which this compound serves as a critical starting material.

This document outlines two reliable and scalable methods for the synthesis of this compound: a modern decarboxylative iodination of 2-amino-3-chlorobenzoic acid and a classic Sandmeyer reaction starting from 2,6-dichloroaniline.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its physical properties.

Table 1: Summary of Synthetic Protocols for this compound

ParameterProtocol 1: Decarboxylative IodinationProtocol 2: Sandmeyer Reaction
Starting Material 2-Amino-3-chlorobenzoic acid2,6-Dichloroaniline
Key Reagents Iodine (I₂), Potassium Iodide (KI)Sodium Nitrite (NaNO₂), Potassium Iodide (KI)
Solvent Acetonitrile (MeCN)Water, Hydrochloric Acid (HCl)
Reaction Temperature 180 °C (in a sealed reactor)0-5 °C (diazotization), RT (iodination)
Typical Yield 70-85%60-75%
Purification Method Column ChromatographyExtraction and Crystallization

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 70237-25-1[1][3][4][5]
Molecular Formula C₆H₅ClIN[1][4]
Molecular Weight 253.47 g/mol [1][4]
Appearance Light brown to black solid[3]
Melting Point 38-42 °C[5]
Boiling Point 303.5 °C at 760 mmHg[5]
Purity ≥95%[3]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Decarboxylative Iodination

This protocol is adapted from a practical, transition-metal-free method for the synthesis of 2-iodoanilines.[6]

Materials:

  • 2-Amino-3-chlorobenzoic acid

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • High-pressure stainless-steel reactor with a glass liner and temperature controller

Procedure:

  • Reaction Setup: In a 1 L glass liner, charge 2-amino-3-chlorobenzoic acid (100 g, 0.583 mol), iodine (74 g, 0.292 mol), and potassium iodide (58 g, 0.350 mol).

  • Add acetonitrile (600 mL) to the glass liner.

  • Place the glass liner inside the high-pressure stainless-steel reactor.

  • Seal the reactor and purge with oxygen gas three times.

  • Pressurize the reactor to 10 bar with oxygen.

  • Reaction: With vigorous stirring, heat the reaction mixture to 180 °C.

  • Maintain the reaction at 180 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the oxygen.

  • Transfer the reaction mixture to a 2 L round-bottom flask.

  • Quenching: Add saturated sodium thiosulfate solution (~500 mL) with stirring until the dark color of iodine disappears.

  • Extraction: Transfer the mixture to a 2 L separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with brine (2 x 300 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Protocol 2: Large-Scale Synthesis of this compound via Sandmeyer Reaction

This protocol is a classic and reliable method for the synthesis of aryl iodides from anilines.

Materials:

  • 2,6-Dichloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,6-dichloroaniline (100 g, 0.617 mol) and concentrated hydrochloric acid (300 mL).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (45 g, 0.652 mol) in water (100 mL).

    • Slowly add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature between 0-5 °C. The addition should take approximately 1 hour.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate 2 L beaker, dissolve potassium iodide (154 g, 0.928 mol) in water (500 mL).

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will evolve.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up:

    • Transfer the reaction mixture to a 2 L separatory funnel and extract with diethyl ether (3 x 500 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 300 mL) followed by brine (300 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent system such as ethanol/water.

Mandatory Visualizations

Synthesis_Pathway_1 start 2-Amino-3-chlorobenzoic acid intermediate Reaction Mixture (I₂, KI, MeCN, O₂) start->intermediate 180 °C, 10 bar O₂ product This compound intermediate->product Work-up & Purification

Caption: Decarboxylative Iodination Pathway.

Synthesis_Pathway_2 start 2,6-Dichloroaniline diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, HCl 0-5 °C product This compound diazonium->product KI, H₂O Room Temp.

Caption: Sandmeyer Reaction Pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reaction Setup Reaction Setup Reaction Reaction Reaction Setup->Reaction Work-up Work-up Reaction->Work-up Crude Product Crude Product Work-up->Crude Product Purification Purification Crude Product->Purification Column Chromatography or Recrystallization Pure Product Pure Product Purification->Pure Product Characterization (NMR, MS, etc.) Characterization (NMR, MS, etc.) Pure Product->Characterization (NMR, MS, etc.)

Caption: General Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Improving Suzuki Coupling Yield with 3-Chloro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction with the challenging substrate, 3-chloro-2-iodoaniline. The information addresses common issues such as low yield, side reactions, and purification difficulties.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound resulting in a low yield?

Low yields with this substrate are common and can be attributed to several factors related to its specific structure. This compound is an electron-rich system due to the amine group, and it possesses substitution at the ortho position to the reactive iodine site, which can introduce steric hindrance.[1][2] The primary amine can also coordinate to the palladium catalyst, potentially inhibiting its activity.

Primary Causes for Low Yield:

  • Inefficient Catalyst System: The catalyst and ligand combination may not be suitable for this electron-rich and sterically hindered substrate. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3][4]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and ensuring all components remain in solution for efficient reaction.[5][6]

  • Oxygen Contamination: The presence of oxygen can lead to catalyst deactivation and undesirable side reactions, such as the homocoupling of the boronic acid.[7]

  • Incomplete Reaction: The reaction may not have reached completion. Progress should be monitored using techniques like TLC or LC-MS.[3]

  • Side Reactions: The formation of byproducts like homocoupled dimers, dehalogenated starting material, or protodeborylated arenes consumes reagents and lowers the desired product's yield.[7][8]

Q2: What are the common side products in this reaction, and how can I minimize their formation?

Several side reactions can compete with the desired cross-coupling, reducing the overall yield. Understanding and mitigating these is key to optimization.

  • Homocoupling: This results in the formation of a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[7][9]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[3] Thoroughly degas all solvents and reagents before use. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can also help, though Pd(II) precursors are common and require in-situ reduction.[7][10]

  • Dehalogenation (De-iodination): The iodine atom on this compound is replaced by a hydrogen atom. This can occur when a hydride species is generated in the reaction, which can happen with certain bases or solvent impurities.[7]

    • Solution: Carefully select the base and ensure high-purity, dry solvents. Screening different bases may be necessary if dehalogenation is a significant issue.

  • Protodeborylation: This is the cleavage of the carbon-boron bond of the boronic acid, where the boron group is replaced by a hydrogen atom.[8]

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid.[3] Avoid unnecessarily high temperatures or prolonged reaction times, which can promote this side reaction. The choice of base is also crucial, as some bases can accelerate decomposition.[11]

  • Palladium Black Formation: The active palladium catalyst can precipitate out of the solution as metallic palladium black, leading to a loss of catalytic activity.[7][8]

    • Solution: The choice of ligand is critical for stabilizing the palladium catalyst in its active, soluble form. Bulky, electron-rich ligands are often effective at preventing this.[10][12]

Q3: How do I select the optimal palladium catalyst and ligand for this substrate?

For challenging substrates like ortho-substituted anilines, the catalyst and ligand system is arguably the most important parameter to optimize.[1] The goal is to use a system that promotes the rate-determining oxidative addition step and facilitates the final reductive elimination.[10] Electron-rich and sterically bulky phosphine ligands are generally preferred.[10][12]

Catalyst/Ligand SystemPrecursor(s)Typical LoadingCharacteristics & Recommendations
Pd(dppf)Cl₂ Pre-formed complex2-5 mol%A common starting point for screening. May provide low to moderate yields initially but is a reliable benchmark.[1]
Buchwald Ligands (e.g., SPhos, XPhos) Pd(OAc)₂, Pd₂(dba)₃1-5 mol% Pd, 1.1-1.5 eq. ligand to PdHighly effective for challenging substrates. The bulky, electron-rich nature of these ligands accelerates oxidative addition and stabilizes the catalyst.[12][13] SPhos, in particular, has shown excellent performance in many Suzuki couplings.[13]
Palladacycles (e.g., CataCXium A) Pre-formed complex2-10 mol%These pre-formed catalysts can exhibit exceptional reactivity and thermal stability where other systems fail.[1][14] They are particularly useful for sterically demanding couplings.
Pd(PPh₃)₄ Pre-formed complex2-5 mol%A classic, widely available catalyst. However, it may lack the reactivity needed for electron-rich or hindered substrates and can be prone to decomposition.[3]
Q4: Which base and solvent system is most effective for coupling with this compound?

The base activates the boronic acid for the transmetalation step, while the solvent system must solubilize both the organic and inorganic components.[5][15] An aqueous mixture is often required to dissolve the base.

BaseSolvent SystemTemperature (°C)Characteristics & Recommendations
K₂CO₃ / Na₂CO₃ Dioxane/H₂O, THF/H₂O (e.g., 4:1)80 - 100A mild and common choice, effective for many standard Suzuki couplings.[3][16] It's a good starting point for optimization.
K₃PO₄ Toluene/H₂O, Dioxane/H₂O80 - 110A stronger base that is often effective when weaker carbonate bases fail, particularly with hindered substrates.[3]
Cs₂CO₃ 2-MeTHF, Dioxane/H₂O80 - 100A strong and highly effective base that can significantly improve yields, especially in combination with advanced ligands or catalysts like palladacycles.[1][14] Switching the solvent to 2-MeTHF from dioxane has been shown to dramatically increase yield in some cases.[14]
NaOH MeOH/H₂O60 - 80Can be very effective and allow for rapid reactions, but its high basicity may not be compatible with all functional groups.[5]
Q5: My reaction appears complete by LC-MS, but purification is difficult. What are some effective strategies?

Purification challenges often arise from the similar polarities of the desired product, the unreacted this compound, and certain byproducts.

  • Optimize Flash Chromatography:

    • Solvent System: Experiment with different solvent systems beyond the standard hexanes/ethyl acetate. Dichloromethane/methanol or toluene/acetone gradients may provide better separation.[17]

    • Column Size and Loading: Use a larger silica column relative to the amount of crude material and dissolve the sample in a minimal amount of a low-polarity solvent for loading. This ensures a tight initial band and improves resolution.[17]

    • Lower Rf: Aim for a lower Rf value (e.g., 0.1-0.2) for your product during method development. While this requires more solvent, it significantly enhances separation.[17]

  • Acid-Base Extraction: Since your starting material and product contain a basic aniline group, an acidic wash (e.g., with 1M HCl) during the workup can pull them into the aqueous layer. Subsequent basification of the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extraction into an organic solvent can separate them from non-basic impurities like homocoupled boronic acid products.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.

Troubleshooting Guides & Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting and understanding the reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Intermediate pd0->oa_complex Oxidative Addition trans_complex Transmetalation Intermediate oa_complex->trans_complex Transmetalation re_complex Reductive Elimination Intermediate trans_complex->re_complex Isomerization re_complex->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) re_complex->product reagents1 Ar¹-I (this compound) reagents1->oa_complex reagents2 Ar²-B(OR)₂ (Boronic Acid/Ester) reagents2->trans_complex base Base (e.g., K₂CO₃) base->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low Yield with This compound check_completion Is reaction complete? (Monitor by TLC/LC-MS) start->check_completion check_byproducts Are major side products present? (Homocoupling, Dehalogenation) check_completion->check_byproducts Yes increase_time Increase reaction time or temp check_completion->increase_time No optimize_catalyst Optimize Catalyst/Ligand (Try Buchwald ligands, Palladacycles) check_byproducts->optimize_catalyst No improve_degassing Improve degassing protocol; Use fresh reagents check_byproducts->improve_degassing Yes optimize_base Optimize Base/Solvent (Try K₃PO₄ or Cs₂CO₃; Consider 2-MeTHF) optimize_catalyst->optimize_base check_conditions Review Reaction Conditions (Temp, Degassing, Reagent Purity) optimize_base->check_conditions success Improved Yield check_conditions->success increase_time->success improve_degassing->success

Caption: A troubleshooting workflow for optimizing low-yield reactions.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for optimization. Researchers should screen different catalysts, ligands, and bases based on the troubleshooting guide above.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)[3]

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[3]

  • Degassed Solvent (e.g., Toluene/Water 10:1 or 2-MeTHF)[14]

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an oxygen-free atmosphere.[3]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precursor and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The solvent should be thoroughly degassed beforehand by either freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes.[18]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed.[3]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers. Wash the organic layer with water and then with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[3]

References

Technical Support Center: Buchwald-Hartwig Amination of 3-Chloro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the Buchwald-Hartwig amination of 3-chloro-2-iodoaniline. The primary challenge with this substrate is achieving high chemoselectivity for the more reactive C-I bond over the C-Cl bond, while avoiding common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the Buchwald-Hartwig amination of this compound?

The expected major product is the mono-aminated product where the amine couples at the position of the iodine atom. This is due to the greater reactivity of the C-I bond compared to the C-Cl bond in the oxidative addition step of the palladium catalytic cycle.

Q2: What are the most common side reactions observed with this substrate?

The most common side reactions include:

  • Low Chemoselectivity: Formation of the product aminated at the chlorine position.

  • Di-amination: Coupling of the amine at both the iodo and chloro positions.

  • Hydrodehalogenation: Replacement of the iodine or chlorine atom with a hydrogen atom, leading to 3-chloroaniline or 2-iodoaniline as byproducts.[1]

  • Homocoupling: Formation of biphenyl-type byproducts from the starting aniline.

Q3: Which catalyst and ligand system is recommended for selective amination of this compound?

For selective amination of aryl iodides in the presence of aryl chlorides, sterically hindered and electron-rich phosphine ligands are generally preferred. Ligands such as XPhos, SPhos, or RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are good starting points. The choice of ligand is crucial for promoting the oxidative addition at the C-I bond while minimizing reactions at the C-Cl bond.

Q4: How does the choice of base affect the reaction?

The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2] However, for substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times.[2] The choice of base can also influence the extent of side reactions like hydrodehalogenation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Buchwald-Hartwig amination of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive catalyst. 2. Insufficiently anhydrous or deoxygenated conditions. 3. Inappropriate choice of ligand, base, or solvent.1. Use a fresh palladium source and ligand. Consider using a pre-catalyst. 2. Ensure all reagents and solvents are thoroughly dried and degassed. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). 3. Screen different ligands (e.g., XPhos, SPhos), bases (e.g., NaOtBu, LHMDS, Cs₂CO₃), and solvents (e.g., toluene, dioxane).
Formation of significant amounts of the di-aminated product 1. High reaction temperature or prolonged reaction time. 2. High catalyst loading. 3. Use of a less selective ligand.1. Reduce the reaction temperature and monitor the reaction closely to stop it upon consumption of the starting material. 2. Decrease the catalyst loading. 3. Switch to a more sterically hindered ligand to disfavor the reaction at the more sterically hindered chloro position.
Significant hydrodehalogenation byproduct observed 1. Presence of water or other protic impurities. 2. The amine substrate contains β-hydrogens, leading to β-hydride elimination. 3. Inappropriate base or ligand.1. Use rigorously dried solvents and reagents. 2. This is an inherent potential side reaction.[1] Optimization of reaction conditions (lower temperature, different ligand) may minimize it. 3. Screen different bases and ligands.
Poor chemoselectivity (amination at the C-Cl position) 1. High reaction temperature. 2. The chosen ligand is not selective enough.1. Lower the reaction temperature to favor the kinetically preferred reaction at the C-I bond. 2. Employ bulkier, more electron-rich phosphine ligands that show higher selectivity for C-I bond activation.

Experimental Protocols

General Protocol for Selective Mono-amination of this compound

This protocol provides a starting point for the selective amination at the iodo-position. Optimization may be required for different amine coupling partners.

Reagents and Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Schlenk flask or glovebox

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the palladium source, ligand, and base to a Schlenk flask.

  • Add the this compound and the amine to the flask.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathway and Potential Side Reactions

Buchwald_Hartwig_Side_Reactions Figure 1: Main Reaction and Side Products SM This compound + Amine Product Desired Product (Mono-amination at C-I) SM->Product Desired Pathway (High Selectivity) Di_amination Di-aminated Product SM->Di_amination Side Reaction (High Temp./Time) Hydrodehalogenation_I Hydrodehalogenation at C-I (3-Chloroaniline) SM->Hydrodehalogenation_I Side Reaction Hydrodehalogenation_Cl Hydrodehalogenation at C-Cl (2-Iodoaniline) SM->Hydrodehalogenation_Cl Side Reaction Poor_Selectivity Amination at C-Cl SM->Poor_Selectivity Side Reaction (Low Selectivity)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Low Yield or Impure Product Analyze Analyze Crude Mixture (GC-MS, NMR) Start->Analyze No_Reaction Low Conversion? Analyze->No_Reaction Side_Products Side Products? Analyze->Side_Products No_Reaction->Side_Products No Check_Conditions Check Reaction Conditions (Inertness, Purity) No_Reaction->Check_Conditions Yes Optimize_Temp Optimize Temperature/Time Side_Products->Optimize_Temp Yes Purify Optimize Purification Side_Products->Purify No Screen_Catalyst Screen Ligands/Bases Check_Conditions->Screen_Catalyst

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Catalyst Selection for Heck Reaction with 3-Chloro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers utilizing 3-chloro-2-iodoaniline in Heck coupling reactions. Given the sterically hindered nature and the presence of two different halogen atoms on the substrate, careful selection of the catalytic system is crucial for achieving high yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react in the Heck coupling with this compound?

A1: The reaction is expected to be highly selective at the C-I bond. The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl.[1] Oxidative addition of the C-I bond to the Pd(0) catalyst is significantly faster than the oxidative addition of the C-Cl bond, allowing for selective functionalization at the 2-position.

Q2: What is the most critical factor for a successful Heck reaction with this sterically hindered substrate?

A2: Catalyst and ligand selection are paramount. Due to the steric hindrance from the ortho-iodo and the adjacent chloro-substituent, standard catalysts like Pd/C or Pd(PPh₃)₄ might show low reactivity.[2] Catalyst systems employing bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and prevent catalyst deactivation.[3][4]

Q3: Why am I observing the formation of a black precipitate (palladium black) in my reaction?

A3: The formation of palladium black indicates the decomposition of the active Pd(0) catalyst into inactive palladium metal.[5] This is a common issue in Heck reactions and can be caused by several factors, including:

  • High temperatures: Running the reaction at the lowest effective temperature can minimize decomposition.

  • Presence of oxygen: Ensure the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon).[5]

  • Inappropriate ligand-to-palladium ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Conversely, an excessive ligand ratio can sometimes inhibit the reaction.[6]

  • Slow oxidative addition: With challenging substrates, if the initial oxidative addition step is slow, the Pd(0) species may decompose before it can enter the catalytic cycle.

Q4: What are the most common side products to expect?

A4: Besides unreacted starting material, several side products can form:

  • Dehalogenation: Reduction of the C-I bond to a C-H bond.[2]

  • Homocoupling (Biaryl formation): Coupling of two molecules of this compound. This can be favored if oxidative addition is rapid but the subsequent steps are slow.[7]

  • Michael Addition: If using an acrylate or similar activated alkene, the aniline nitrogen can potentially add to the alkene in a competing Michael addition reaction.[2]

  • Alkene Isomerization: The double bond in the product may isomerize. This can sometimes be suppressed by the addition of certain salts.[8]

Troubleshooting Guide

Problem StatementPossible CausesRecommended Solutions
Low or No Conversion 1. Inactive Catalyst: The Pd(II) precatalyst was not properly reduced to the active Pd(0) species.[9] 2. Low Catalyst Activity: The chosen catalyst/ligand system is not active enough for the sterically hindered substrate. 3. Reaction Temperature Too Low: Insufficient thermal energy for the reaction to proceed. 4. Poor Reagent Quality: Degradation of base, solvent, or alkene.1. Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction. Using a Pd(0) source like Pd₂(dba)₃ can be beneficial.[9] 2. Screen Ligands: Switch to bulkier, more electron-rich phosphine ligands (e.g., P(t-Bu)₃, biaryl phosphines like XPhos or SPhos).[4][10] 3. Increase Temperature: Incrementally increase the reaction temperature (e.g., in 10 °C steps), but monitor for catalyst decomposition. Common solvents for higher temperatures include DMF, DMAc, or NMP.[11] 4. Verify Reagents: Use freshly opened or purified solvents and reagents. Ensure the base is dry and properly stored.
Formation of Palladium Black 1. Reaction Temperature Too High: Promotes thermal decomposition of the catalyst. 2. Oxygen Contamination: Oxidizes the active Pd(0) catalyst.[5] 3. Incorrect Ligand:Pd Ratio: Insufficient ligand stabilization of the Pd(0) center.[6]1. Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Improve Inert Atmosphere: Degas the solvent thoroughly (e.g., via freeze-pump-thaw cycles or by bubbling with Argon for 30-60 min). Maintain a positive pressure of inert gas throughout the reaction. 3. Optimize Ligand Ratio: For monodentate phosphine ligands, a Ligand:Pd ratio of 2:1 to 4:1 is a common starting point.
Significant Side Product Formation 1. Dehalogenation: Presence of a hydrogen source and a pathway for reductive elimination of H-I. 2. Homocoupling: The rate of oxidative addition is much faster than the subsequent alkene insertion step.[7] 3. Michael Addition: The aniline nucleophile is competing with the Heck pathway.[2]1. Use an Anhydrous Base: Ensure the base (e.g., K₂CO₃, Et₃N) is anhydrous. 2. Adjust Concentrations/Ligand: Lowering the concentration of the aryl iodide or using a more sterically demanding ligand can disfavor the bimolecular homocoupling pathway. 3. Protecting Group: Consider temporarily protecting the aniline group (e.g., as an acetamide) to remove its nucleophilicity.

Data Presentation: Recommended Catalyst Systems

The following table summarizes catalyst systems reported for Heck reactions with challenging haloaniline or sterically hindered aryl halide substrates. These serve as excellent starting points for optimization with this compound.

Catalyst SystemPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
System 1 Pd(OAc)₂ (1-2%)P(o-tolyl)₃ (2-4%)Et₃N (1.5)DMF100-120A classical system, good for initial screening.[2]
System 2 Pd₂(dba)₃ (0.5-1%)P(t-Bu)₃ (1-2%)Cy₂NMe (1.5)Dioxane100Employs a bulky, electron-rich phosphine, effective for sterically demanding substrates.[3]
System 3 (Ligandless) Pd/C (10% wt, 0.5-1%)NoneNaOAc (2.0)DMAc120-140Heterogeneous catalyst, useful for iodoanilines. Simplifies product purification but may require higher temperatures.[2]
System 4 Pd(OAc)₂ (1%)XPhos (2%)K₃PO₄ (2.0)Toluene110Biaryl phosphine ligands are highly effective for challenging couplings.[10]
System 5 (Jeffery Conditions) Pd(OAc)₂ (1%)NoneNaHCO₃ (2.0)DMF80-100Uses a phase-transfer catalyst (e.g., Bu₄NCl) to enhance reactivity, often allowing for lower temperatures.[2]

Experimental Protocols

General Protocol for a Screening Heck Reaction

Materials:

  • This compound (1.0 mmol, 1 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.2 mmol, 1.2 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 1.5 mmol, 1.5 equiv)

  • Anhydrous solvent (e.g., DMF, 5 mL)

  • Reaction vessel (e.g., oven-dried Schlenk tube or sealed vial) with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vessel, add this compound, the palladium source, and the ligand (if solid).

  • Seal the vessel with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under a positive pressure of inert gas, add the anhydrous solvent via syringe.

  • Add the base (e.g., Et₃N) and the alkene via syringe.

  • If the solvent was not previously degassed, bubble Argon through the reaction mixture for an additional 10 minutes.

  • Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction vigorously for the specified time (e.g., 4-24 hours).

  • Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the base and DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Catalytic Cycle and Workflow Diagrams

Heck_Catalytic_Cycle cluster_main Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex Oxidative Addition (Ar-I) alkene_complex [Ar-Pd(II)-L(Alkene)]⁺X⁻ pd2_complex->alkene_complex Ligand Exchange & Alkene Coordination insertion_product R-CH₂-CH(Ar)-Pd(II)-L₂-X alkene_complex->insertion_product Migratory Insertion elimination_product [H-Pd(II)-L₂(Ar-Alkene)]⁺X⁻ insertion_product->elimination_product β-Hydride Elimination elimination_product->pd0 Reductive Elimination (+ Base)

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Troubleshooting_Flowchart start Heck Reaction Outcome check_conversion Low or No Conversion? start->check_conversion check_pd_black Palladium Black Observed? check_conversion->check_pd_black No solution1 Increase Temp. Screen Bulky Ligands Check Reagent Quality check_conversion->solution1 Yes check_side_products Major Side Products? check_pd_black->check_side_products No solution2 Lower Temp. Improve Inert Atmosphere Optimize Ligand:Pd Ratio check_pd_black->solution2 Yes solution3 Use Anhydrous Base Protect Aniline Group Adjust Concentrations check_side_products->solution3 Yes success Successful Reaction check_side_products->success No

Caption: Troubleshooting flowchart for common Heck reaction issues.

Catalyst_Screening_Workflow start Define Substrates (this compound + Alkene) setup Standard Reaction Setup (Pd Source, Ligand, Base, Solvent) start->setup screen_ligands Screen Ligands (e.g., PPh₃, P(o-tol)₃, XPhos) setup->screen_ligands screen_bases Screen Bases (e.g., Et₃N, K₂CO₃, NaOAc) screen_ligands->screen_bases screen_solvents Screen Solvents (e.g., DMF, Toluene, Dioxane) screen_bases->screen_solvents analysis Analyze Results (Yield, Purity, Side Products) screen_solvents->analysis optimize Optimize Best Condition (Temp, Concentration, Time) analysis->optimize finish Final Protocol optimize->finish

Caption: Experimental workflow for catalyst and condition screening.

References

Technical Support Center: Purification of 3-Chloro-2-iodoaniline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 3-Chloro-2-iodoaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The synthesis of this compound, typically achieved through the electrophilic iodination of 3-chloroaniline, can result in a variety of impurities. The most common of these include:

  • Unreacted Starting Material: Residual 3-chloroaniline.

  • Positional Isomers: The iodination of 3-chloroaniline can also yield other isomers such as 3-chloro-4-iodoaniline and 3-chloro-6-iodoaniline. The separation of these isomers can be challenging due to their similar physical and chemical properties.

  • Di-iodinated Byproducts: Over-iodination can lead to the formation of di-iodinated chloroaniline species.

  • Degradation Products: Anilines are susceptible to oxidation and may form colored impurities, especially when exposed to air and light.

Q2: My purified this compound is discolored (yellow to brown). What is the cause and how can I fix it?

A2: Discoloration in purified anilines is a common issue, often caused by the formation of colored oxidation products. Here are some troubleshooting steps:

  • Recrystallization with Activated Charcoal: Dissolve the discolored product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, followed by slow cooling to induce crystallization. Be aware that using too much charcoal can lead to a loss of your desired product.

  • Inert Atmosphere: When handling and storing this compound, it is advisable to use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Column Chromatography: Flash column chromatography is often effective at removing colored impurities.

Q3: I am having difficulty separating the positional isomers of chloroiodoaniline. What purification technique is most effective?

A3: The separation of positional isomers is a significant challenge in the purification of this compound.

  • Flash Column Chromatography: This is generally the most effective method. A careful selection of the mobile phase is crucial. A solvent system with a low polarity, such as a mixture of hexanes and ethyl acetate, is a good starting point. A gradual increase in the polarity of the eluent (gradient elution) can help to resolve the isomers. For basic compounds like anilines, adding a small amount of a tertiary amine like triethylamine (e.g., 0.1%) to the mobile phase can improve peak shape and separation by minimizing tailing on the silica gel.

  • Recrystallization: While less effective for separating isomers with very similar solubilities, fractional crystallization can sometimes be employed. This involves multiple recrystallization steps, where the crystals are collected in fractions, and each fraction is analyzed for purity.

Q4: My yield after purification is very low. What are the potential causes and solutions?

A4: Low recovery is a common problem in purification. Here are some potential causes and how to address them:

  • During Recrystallization:

    • Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Incomplete precipitation: Ensure the solution is sufficiently cold to maximize crystal formation.

  • During Column Chromatography:

    • Incorrect mobile phase: If the mobile phase is too polar, your compound may elute too quickly with poor separation. If it is not polar enough, your compound may not elute from the column at all. Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column.

    • Improper column packing: An improperly packed column can lead to channeling and poor separation, resulting in mixed fractions and lower yield of the pure product.

Troubleshooting Guides

Problem 1: Oiling Out During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, the product separates as an oil.

Potential Cause Suggested Solution
Solution is too concentrated. Reheat the mixture and add a small amount of additional hot solvent to decrease the concentration.
Cooling is too rapid. Allow the solution to cool slowly to room temperature before placing it in a cold bath.
Inappropriate solvent system. The boiling point of the solvent may be higher than the melting point of the solute. Consider a different solvent or a mixed solvent system.
Presence of impurities. The impurities may be depressing the melting point of the product. Try an initial purification step like a simple filtration or a quick column before recrystallization.
Problem 2: Tailing of Spots on TLC and Poor Separation in Column Chromatography

Symptom: Spots on the TLC plate are elongated, and peaks in the column chromatography are broad with significant tailing, leading to poor separation.

Potential Cause Suggested Solution
Interaction of the basic aniline with acidic silica gel. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.
Sample is overloaded on the TLC plate or column. Use a more dilute sample for TLC spotting. For column chromatography, ensure the amount of crude material is appropriate for the column size.
Inappropriate mobile phase polarity. Optimize the mobile phase composition. A less polar solvent system may improve separation.

Data Presentation

Purification Method Typical Purity Achieved Expected Yield Range Key Parameters to Control
Recrystallization >95%40-70%Solvent choice, cooling rate, solvent volume
Flash Column Chromatography >98%60-85%Stationary phase, mobile phase composition, flow rate

Note: Purity and yield are highly dependent on the quality of the crude product and the optimization of the purification protocol.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Hexanes

  • Ethyl acetate

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: A mixed solvent system of hexanes and ethyl acetate is often effective. The goal is to find a ratio where the compound is soluble in the hot solvent mixture but sparingly soluble at room temperature. Start by attempting to dissolve a small amount of the crude product in a minimal amount of hot ethyl acetate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Inducing Crystallization: While the solution is still hot, slowly add hexanes dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Flash Column Chromatography of this compound

Objective: To purify crude this compound by separating it from isomers and other impurities using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (flash chromatography grade, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Develop a suitable mobile phase for the column by running TLC plates of the crude mixture in various ratios of hexanes and ethyl acetate. The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.3 for the desired product. If tailing is observed, add 0.1% triethylamine to the eluent.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample to the top of the silica gel.

  • Elution:

    • Begin eluting with the initial low-polarity mobile phase.

    • Collect fractions in test tubes.

    • Gradually increase the polarity of the mobile phase (e.g., from 95:5 to 90:10 hexanes:ethyl acetate) to elute the compounds from the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification column Flash Column Chromatography crude->column High-Purity Separation pure_product Pure this compound recrystallization->pure_product impurities Impurities (Isomers, etc.) recrystallization->impurities column->pure_product column->impurities

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization cluster_oiling Troubleshooting 'Oiling Out' cluster_yield Troubleshooting 'Low Yield' cluster_color Troubleshooting 'Discoloration' start Recrystallization Issue oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield discoloration Product is Discolored start->discoloration add_solvent Add more hot solvent oiling_out->add_solvent Too Concentrated? slow_cooling Allow to cool slowly oiling_out->slow_cooling Cooled too fast? check_solvent_vol Use minimum hot solvent low_yield->check_solvent_vol Too much solvent? check_cooling Cool in ice bath low_yield->check_cooling Incomplete precipitation? charcoal Use activated charcoal discoloration->charcoal Oxidation?

Caption: Troubleshooting logic for common recrystallization problems.

Technical Support Center: 3-Chloro-2-iodoaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 3-chloro-2-iodoaniline in cross-coupling reactions.

Understanding the Reactivity of this compound

This compound presents a unique set of challenges and opportunities in cross-coupling reactions. Its reactivity is governed by the presence of two different halogen atoms on the aniline ring, offering the potential for site-selective functionalization. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition with a palladium catalyst than the more robust carbon-chlorine (C-Cl) bond. This inherent difference in reactivity is the key to performing selective cross-coupling reactions.

However, the ortho-iodo and meta-chloro substituents, along with the amino group, introduce steric and electronic effects that can lead to low reactivity. The bulky iodine atom can sterically hinder the approach of the catalyst, and the electronic properties of the substituents can influence the electron density of the aromatic ring, affecting the rates of the catalytic cycle.

cluster_reactivity Reactivity Profile of this compound C-I_Bond C-I Bond (at C2 position) Reactivity Higher Reactivity (Lower Bond Energy) C-I_Bond->Reactivity Favored for oxidative addition C-Cl_Bond C-Cl Bond (at C3 position) Selectivity Lower Reactivity (Higher Bond Energy) C-Cl_Bond->Selectivity Requires more forcing conditions

Caption: Reactivity difference between C-I and C-Cl bonds in this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: Several factors can contribute to the low reactivity of this compound:

  • Steric Hindrance: The iodine atom at the C2 position, ortho to the amino group, creates significant steric bulk. This can impede the approach of the palladium catalyst to the C-I bond for oxidative addition.

  • Catalyst Deactivation: The aniline moiety can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive species.

  • Suboptimal Reaction Conditions: Cross-coupling reactions are highly sensitive to the choice of catalyst, ligand, base, and solvent. An inappropriate combination of these parameters can lead to low conversion rates.

  • Poor Solubility: The substrate or reagents may not be fully soluble in the chosen solvent system, leading to a heterogeneous reaction mixture and poor reactivity.

Q2: How can I achieve site-selective cross-coupling at the C-I bond without affecting the C-Cl bond?

A2: The significant difference in bond dissociation energies between the C-I and C-Cl bonds allows for chemoselective coupling. To favor reaction at the C-I bond:

  • Use milder reaction conditions (e.g., lower temperatures).

  • Employ a catalyst system known for its high reactivity towards aryl iodides.

  • Carefully select ligands that can facilitate oxidative addition at lower temperatures.

Q3: Which type of cross-coupling reaction is most suitable for this compound?

A3: Suzuki-Miyaura, Sonogashira, and Heck couplings are commonly employed for the functionalization of aryl iodides and can be adapted for this compound. The choice of reaction depends on the desired final product (C-C or C-N bond formation).

Troubleshooting Guide

This guide provides a systematic approach to overcoming common issues encountered during cross-coupling reactions with this compound.

Troubleshooting_Workflow cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low Yield / No Reaction catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Check Reagent Quality start->reagents ligand Screen Different Ligands (e.g., SPhos, XPhos) catalyst->ligand base Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) conditions->base purity Ensure Purity of Substrate and Coupling Partner reagents->purity precatalyst Use a Pre-catalyst (e.g., G3/G4 Palladacycles) ligand->precatalyst loading Increase Catalyst Loading precatalyst->loading solvent Change Solvent (e.g., Dioxane, Toluene, DMF) base->solvent temp Increase Temperature solvent->temp degas Degas Solvents Thoroughly purity->degas

Caption: A workflow for troubleshooting low-yielding cross-coupling reactions.

Issue 1: Low Conversion/No Reaction
Potential Cause Recommended Solution Rationale
Inactive Catalyst Use a pre-formed Pd(0) source or a modern palladacycle precatalyst (e.g., SPhos-Pd-G3).Ensures a sufficient concentration of the active catalytic species from the start of the reaction.
Inappropriate Ligand Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.These ligands can promote oxidative addition and reductive elimination, accelerating the catalytic cycle.
Insufficiently Strong Base For Suzuki couplings, try stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, consider NaOtBu or K₂CO₃.The base plays a crucial role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).
Low Temperature Gradually increase the reaction temperature in 10-20 °C increments.Higher temperatures can help overcome the activation energy barrier for oxidative addition, especially for less reactive substrates.
Issue 2: Formation of Side Products (e.g., Homocoupling, Reductive Dehalogenation)
Potential Cause Recommended Solution Rationale
Oxygen Contamination Ensure all reagents and solvents are thoroughly degassed, and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote homocoupling of the coupling partners.
Presence of Water Use anhydrous solvents and reagents.Water can interfere with the catalytic cycle and lead to undesired side reactions.
Inappropriate Ligand-to-Metal Ratio Maintain a ligand-to-palladium ratio of 1:1 to 2:1 for bulky monophosphine ligands.An excess or deficiency of the ligand can lead to catalyst instability and the formation of byproducts.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for various cross-coupling reactions with this compound. Note: These protocols may require optimization for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the C-C bond formation between this compound and an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Substrate, Boronic Acid, & Base B Inert Atmosphere (Evacuate/Backfill) A->B C Add Degassed Solvent & Catalyst B->C D Heat & Stir (80-100 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool & Dilute E->F G Wash with Water & Brine F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Sonogashira Coupling

This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine, 2.0 equiv)

  • Solvent (e.g., THF or DMF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.

  • Add the degassed solvent, followed by this compound, the terminal alkyne, and the base.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following tables provide a summary of representative reaction conditions for cross-coupling reactions of halogenated anilines. While specific data for this compound is limited in the literature, these examples with similar substrates can serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Halogenated Anilines

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-IodoanilinePhenylboronic acidPd(OAc)₂K₃PO₄Water/Ethanol60~95
2-Bromo-3-chloroanilineArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O90High

Table 2: Sonogashira Coupling of Halogenated Anilines

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-IodoanilinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF80~88
3-Chloro-2-fluoro-4-bromoanilinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N-10065

Disclaimer: The experimental protocols and data provided are for informational purposes only and should be adapted and optimized for specific experimental setups and substrates. Always follow appropriate laboratory safety procedures.

Technical Support Center: Minimizing Dehalogenation of 3-Chloro-2-iodoaniline in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed reactions involving 3-chloro-2-iodoaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a specific focus on minimizing the undesired dehalogenation of the C-I bond.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling reactions with this compound?

A1: Dehalogenation is an undesired side reaction where the iodine atom at the 2-position of this compound is replaced by a hydrogen atom, leading to the formation of 3-chloroaniline as a byproduct. This process, also known as hydrodehalogenation or proto-deiodination, reduces the yield of the desired cross-coupled product and complicates purification.

Q2: Why is the C-I bond more susceptible to dehalogenation than the C-Cl bond in this compound?

A2: The reactivity of carbon-halogen bonds in palladium-catalyzed reactions is primarily governed by their bond dissociation energies. The C-I bond is significantly weaker than the C-Cl bond (C-I < C-Br < C-Cl).[1] This means that the oxidative addition of the palladium(0) catalyst to the C-I bond is much faster and occurs under milder conditions than the oxidative addition to the C-Cl bond. This inherent reactivity makes the iodo group more prone to both the desired cross-coupling and the undesired dehalogenation.

Q3: What are the primary mechanisms leading to dehalogenation?

A3: Dehalogenation typically proceeds through two main pathways:

  • Reaction with a Palladium-Hydride (Pd-H) Species: A Pd-H species can be formed from various sources in the reaction mixture, such as amine or phosphine ligands, solvents (like alcohols or wet DMF), or the base. This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product.

  • Direct Protonolysis: The aryl-palladium intermediate can be cleaved by a proton source in the reaction mixture, leading to the formation of the dehalogenated arene.

Q4: How does the choice of palladium catalyst and ligand influence dehalogenation?

A4: The catalyst and ligand system is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig portfolio (e.g., XPhos, SPhos), can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[2] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also affect the formation of the active Pd(0) species and influence side reactions.

Q5: Can the base and solvent system contribute to dehalogenation?

A5: Absolutely. Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[3] Solvents that can act as hydride donors, such as alcohols or even trace amounts of water in solvents like DMF or dioxane, can also increase the rate of dehalogenation.[4]

Troubleshooting Guides

Issue 1: Significant Formation of 3-Chloroaniline Byproduct in Suzuki-Miyaura Coupling

Symptoms: GC-MS or LC-MS analysis of the crude reaction mixture shows a significant peak corresponding to 3-chloroaniline alongside the desired biaryl product.

Possible Causes & Solutions:

dot

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Arylboronic acid, K₂CO₃ B Evacuate and Backfill with Inert Gas (3x) A->B C Add Pd Catalyst B->C D Add Degassed Solvent C->D E Heat to 80-90 °C with Vigorous Stirring D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Dilute with EtOAc, Wash with H₂O and Brine G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J

References

Technical Support Center: Sonogashira Coupling of 3-Chloro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the Sonogashira coupling of 3-Chloro-2-iodoaniline. The following sections are designed to address common issues and provide actionable solutions to facilitate a successful reaction.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is not proceeding or is giving very low yields. What are the primary factors to investigate?

A1: Low or no yield in a Sonogashira coupling of this substrate can stem from several factors. Due to the presence of the aniline, catalyst inhibition is a primary concern. Additionally, the steric hindrance from the ortho-iodo and meta-chloro groups can slow down the reaction. Key areas to troubleshoot are:

  • Catalyst Activity: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it may not be efficiently reduced to the active Pd(0) species in the presence of the aniline. Consider using a Pd(0) source like Pd(PPh₃)₄ directly.

  • Oxygen Contamination: The Sonogashira reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst.[1] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).

  • Base Selection: The choice of base is critical. An amine base is required to deprotonate the alkyne.[1] For sterically hindered substrates, a bulkier base like diisopropylethylamine (DIPEA) or a stronger base like DBU might be more effective than triethylamine (TEA).[2][3][4]

  • Copper Co-catalyst: If you are performing a copper-co-catalyzed reaction, ensure your copper(I) iodide (CuI) is fresh and not oxidized.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this?

A2: Homocoupling is a common side reaction, especially in the presence of oxygen.[1] To minimize it:

  • Strictly Anaerobic Conditions: As mentioned above, rigorous exclusion of oxygen is the most critical step. Use freeze-pump-thaw cycles for degassing the solvent and maintain a positive pressure of an inert gas.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While copper (I) salts increase the reaction rate, they also promote homocoupling.[5] Copper-free systems often require specific ligands to facilitate the catalytic cycle.

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the dimerization reaction.

Q3: My reaction mixture is turning black, and I'm getting a precipitate. What is happening?

A3: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of your palladium catalyst to elemental palladium. This can be caused by:

  • High Temperatures: The aniline substrate can be sensitive to high temperatures, leading to catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.

  • Solvent Choice: Certain solvents can promote the formation of palladium black. If you are using a solvent like THF, consider switching to DMF, acetonitrile, or using the amine base as the solvent.[6]

  • Impurities: Impurities in your starting materials or solvent can also lead to catalyst decomposition. Ensure you are using high-purity reagents and solvents.

Q4: The reaction is sluggish and does not go to completion. What can I do to improve the reaction rate?

A4: For a hindered substrate like this compound, several factors can be adjusted to improve the reaction rate:

  • Ligand Selection: The choice of phosphine ligand on the palladium catalyst can have a significant impact. More electron-rich and bulky ligands can sometimes accelerate the oxidative addition step.

  • Temperature: While high temperatures can cause decomposition, a moderate increase in temperature (e.g., from room temperature to 50-80 °C) can often overcome the activation energy barrier for this hindered substrate.

  • Catalyst Loading: Increasing the catalyst loading (both palladium and copper, if used) can improve the reaction rate. However, this should be done judiciously to minimize cost and potential side reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Sonogashira coupling of substituted ortho-iodoanilines, which can be used as a starting point for optimizing the reaction of this compound.

Aryl HalideAlkyneCatalyst(s)BaseSolventTemp (°C)Yield (%)Reference
o-iodoanilinePhenylacetylene(PPh₃)₂CuBH₄ (5 mol%)DBUEthanol120>99[2][3][4]
o-iodoaniline with Me, CF₃, F substituentsTerminal Alkynes(PPh₃)₂CuBH₄ (5 mol%)DBUEthanol12099[2]
N,N-dialkyl-2-iodoanilinesTerminal AcetylenesPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT - 50Excellent[7]
3-iodoaniline2-methylbut-3-yn-2-olPd₁@NC (0.3 mol%), CuI (2 mol%)NEt₃MeCN80~40[8][9]

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for your specific alkyne and experimental setup.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (2-5 mol%)

  • CuI (3-6 mol%)

  • Degassed solvent (e.g., THF, DMF, or Triethylamine)

  • Anhydrous base (e.g., Triethylamine or DIPEA, 2-3 equivalents)

  • Anhydrous, oxygen-free reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent and the base via syringe.

  • Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (start with room temperature and gradually increase if no reaction is observed, monitoring for catalyst decomposition).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with the Sonogashira coupling of this compound.

Sonogashira_Troubleshooting start Reaction Start: Sonogashira Coupling of This compound check_yield Low or No Yield? start->check_yield catalyst_check Check Catalyst Activity - Use fresh Pd(0) catalyst - Ensure CuI is not oxidized check_yield->catalyst_check Yes homocoupling_check Significant Homocoupling? check_yield->homocoupling_check No atmosphere_check Verify Inert Atmosphere - Degas solvent thoroughly - Use Schlenk line techniques catalyst_check->atmosphere_check base_check Evaluate Base - Try a stronger or bulkier base (DBU, DIPEA) atmosphere_check->base_check optimize_conditions Optimize Reaction Conditions base_check->optimize_conditions pd_black_check Palladium Black Formation? homocoupling_check->pd_black_check No copper_free Switch to Copper-Free Conditions homocoupling_check->copper_free Yes slow_addition Slow Addition of Alkyne homocoupling_check->slow_addition Yes lower_temp Lower Reaction Temperature pd_black_check->lower_temp Yes change_solvent Change Solvent (e.g., to DMF) pd_black_check->change_solvent Yes pd_black_check->optimize_conditions No copper_free->optimize_conditions slow_addition->optimize_conditions lower_temp->optimize_conditions change_solvent->optimize_conditions increase_catalyst Increase Catalyst Loading optimize_conditions->increase_catalyst change_ligand Screen Different Ligands optimize_conditions->change_ligand increase_temp Gradually Increase Temperature optimize_conditions->increase_temp success Successful Reaction increase_catalyst->success change_ligand->success increase_temp->success

Caption: Troubleshooting workflow for Sonogashira coupling.

References

Technical Support Center: Optimizing Reactions of 3-Chloro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving 3-Chloro-2-iodoaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions with this compound.

Low or No Conversion of Starting Material

Issue: The reaction shows little to no consumption of this compound.

Possible Causes & Solutions:

CauseRecommended Solution
Inactive Catalyst The palladium catalyst is crucial for the reaction. Ensure you are using a high-quality catalyst. For Suzuki-Miyaura, consider using pre-catalysts like PdCl₂(dppf) or employing bulky, electron-rich phosphine ligands such as XPhos or SPhos, which can be more effective for challenging substrates.[1] If the reaction mixture turns black, it may indicate the formation of palladium black, a less active form of the catalyst.
Inappropriate Base The base is critical for activating the boronic acid in Suzuki coupling and for the deprotonation of the amine in Buchwald-Hartwig amination. If you are using weaker bases like Na₂CO₃ or K₂CO₃, consider switching to stronger or more soluble bases such as Cs₂CO₃ or K₃PO₄.[1] For Buchwald-Hartwig reactions, strong bases like NaOt-Bu or LHMDS are often required.[2]
Incorrect Solvent The solvent influences the solubility of reagents and reaction kinetics. Common solvents for these reactions include 1,4-dioxane, DMF, and toluene. For Suzuki reactions, a small amount of water in the solvent system (e.g., dioxane/water) can be crucial for the activity of inorganic bases.[1]
Low Reaction Temperature The reaction may require higher temperatures to proceed. Incrementally increase the reaction temperature by 10-20 °C.
Oxygen Contamination Oxygen can deactivate the palladium catalyst. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) and that all solvents are properly degassed.

Troubleshooting Workflow for Low Conversion

G A Low or No Conversion B Check Catalyst Activity - Use fresh catalyst - Screen different ligands (e.g., XPhos, SPhos) - Consider a pre-catalyst A->B C Optimize Base - Switch to a stronger base (e.g., Cs2CO3, K3PO4) - Ensure appropriate solubility A->C D Evaluate Solvent System - Screen different solvents (Dioxane, Toluene, DMF) - For Suzuki, add water to the solvent mixture A->D E Increase Reaction Temperature - Incrementally increase temperature by 10-20 °C A->E F Ensure Inert Atmosphere - Degas solvents thoroughly - Use Schlenk techniques A->F G Reaction Successful B->G If resolved C->G If resolved D->G If resolved E->G If resolved F->G If resolved

Caption: A logical workflow for troubleshooting low or no conversion in cross-coupling reactions.

Poor Chemoselectivity (Reaction at both C-I and C-Cl)

Issue: The reaction occurs at both the iodine and chlorine positions, leading to a mixture of products.

Background: The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. Therefore, selective reaction at the iodine position is generally expected. However, under harsh conditions or with highly active catalyst systems, reaction at the C-Cl bond can occur.

Solutions to Enhance Selectivity for the C-I Bond:

  • Milder Reaction Conditions: Employ lower reaction temperatures and shorter reaction times.

  • Catalyst and Ligand Choice: Use less reactive catalysts or ligands. For instance, in Buchwald-Hartwig amination, nickel-based catalysts like Ni(acac)₂ in the presence of a phenylboronic ester have shown high selectivity for aryl iodides over chlorides.[3]

  • Control of Stoichiometry: Use a stoichiometric amount or a slight excess of the coupling partner relative to the this compound to minimize the chances of a second coupling event.

Side Reactions and Impurity Formation

Issue: Formation of significant amounts of byproducts such as homocoupled products or dehalogenated starting material.

Side ReactionCauseRecommended Solution
Homocoupling of Boronic Acid (Suzuki) Can be caused by the presence of oxygen or the use of a Pd(II) precursor without efficient reduction to Pd(0).Rigorously degas the reaction mixture. Use a Pd(0) source directly or ensure efficient in-situ reduction of the Pd(II) precursor.
Dehalogenation The presence of a hydride source (e.g., from the solvent or base) can lead to the replacement of the halogen with hydrogen.Use anhydrous solvents and ensure the base is not a significant hydride source. Alcoholic solvents should be used with caution.
Reaction with the Amine Group The free amine on the this compound can potentially coordinate to the palladium center and inhibit the catalytic cycle or undergo N-arylation.If catalyst inhibition is suspected, consider protecting the amine group (e.g., as a carbamate or amide) prior to the cross-coupling reaction. However, many modern catalyst systems show good tolerance for free amines.

Logical Relationships in Side Reaction Formation

G cluster_suzuki Suzuki Reaction cluster_general General Cross-Coupling A Oxygen Present C Homocoupling of Boronic Acid A->C B Inefficient Pd(II) to Pd(0) Reduction B->C D Hydride Source (e.g., from solvent, base) E Dehalogenation D->E

Caption: Factors leading to common side reactions in cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in this compound?

A1: The iodine atom is significantly more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the initial oxidative addition step of the catalytic cycle. This inherent difference in reactivity allows for chemoselective functionalization at the iodine position under carefully controlled conditions.

Q2: What is the optimal type of base for Suzuki-Miyaura coupling with this compound?

A2: The choice of base is critical and depends on the specific substrates and solvent system. Generally, for Suzuki-Miyaura reactions, inorganic bases are preferred.

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are widely used and often effective. Cesium carbonate is more soluble and can be more effective in some cases.

  • Phosphates (K₃PO₄): This is a stronger base and can be beneficial for less reactive substrates.

  • Hydroxides (NaOH, KOH): These are also effective but can sometimes promote side reactions. The presence of water is often necessary for the optimal performance of inorganic bases like carbonates and phosphates.[1]

Q3: Which solvents are recommended for Heck reactions with this compound?

A3: Polar aprotic solvents are typically used for Heck reactions.

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMAc)

  • Acetonitrile (MeCN) The choice of solvent can influence the reaction rate and selectivity.[4]

Q4: Do I need to protect the amino group in this compound?

A4: While the free amino group can potentially interact with the catalyst, many modern palladium catalyst systems, especially those with bulky electron-rich phosphine ligands, are tolerant of free amines.[5] Protection is generally not necessary unless you are experiencing issues with catalyst inhibition or undesired N-arylation. If needed, common protecting groups for anilines include Boc (tert-butoxycarbonyl) or Ac (acetyl).

Q5: What are the key differences in optimizing conditions for Suzuki, Heck, and Buchwald-Hartwig reactions with this substrate?

A5: While all are palladium-catalyzed cross-couplings, the optimization strategies have some key differences:

  • Suzuki-Miyaura: The focus is on the activation of the boronic acid, making the choice of base and the presence of water critical.

  • Heck: The key is the reaction between the aryl halide and an alkene. The choice of base is important to regenerate the catalyst, and temperature plays a significant role in reaction kinetics.

  • Buchwald-Hartwig Amination: This reaction is often very sensitive to the choice of ligand and base. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to deprotonate the amine coupling partner.[5]

Quantitative Data on Base and Solvent Optimization

The following tables provide representative data on the effect of different bases and solvents on the yield of palladium-catalyzed cross-coupling reactions. While this data is for analogous substrates, it serves as a strong guideline for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling - Base and Solvent Effects (Representative data for the coupling of an aryl iodide with phenylboronic acid)

EntryBaseSolventCatalystLigandTemp (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001298
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
3Cs₂CO₃DioxanePd₂(dba)₃XPhos1001892
4K₃PO₄Dioxane/H₂OPdCl₂(dppf)-801696
5Et₃NToluenePd(OAc)₂PPh₃1001245

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[6]

Table 2: Heck Reaction - Base and Solvent Effects (Representative data for the coupling of an aryl iodide with styrene)

EntryBaseSolventCatalystTemp (°C)Time (h)Yield (%)
1Et₃NDMFPd(OAc)₂100692
2K₂CO₃DMFPd(OAc)₂1001285
3NaOAcDMAcPd(OAc)₂1201088
4Et₃NToluenePd(OAc)₂1101275

Data compiled from multiple sources for illustrative purposes.

Table 3: Buchwald-Hartwig Amination - Base and Ligand Effects (Representative data for the coupling of an aryl chloride with a primary amine)

EntryBaseLigandPd PrecatalystSolventTemp (°C)Time (h)Yield (%)
1NaOtBuXPhosPd₂(dba)₃Toluene1001885
2K₃PO₄RuPhosPd(OAc)₂Dioxane1102478
3Cs₂CO₃SPhosPd(OAc)₂THF802082
4LHMDSBrettPhosPd₂(dba)₃Toluene1001689

Data adapted from literature for 3-chloroaniline derivatives.[5]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water 4:1). Then, add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

G A Combine Reactants and Base (this compound, Boronic Acid, Base) B Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) A->B C Add Degassed Solvent and Catalyst B->C D Heat and Stir Reaction Mixture C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Work-up (Quench, Extract) E->F G Purification (Column Chromatography) F->G H Product Characterization G->H

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

General Procedure for Heck Reaction
  • Reaction Setup: To a sealable reaction vessel, add this compound (1.0 equiv.), the alkene (1.5 equiv.), the base (e.g., Et₃N, 2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%). If using a solid ligand, add it at this stage.

  • Solvent Addition: Add the degassed solvent (e.g., DMF).

  • Reaction: Seal the vessel and heat to 100-140 °C with stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: Cool the reaction, dilute with a suitable organic solvent, and filter off any solids. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., NaOtBu, 2.0 equiv.) to a Schlenk flask. Add anhydrous, degassed solvent (e.g., toluene) and stir for 10-15 minutes.

  • Reagent Addition: Add the this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Heat the mixture to 80-110 °C.

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up: Cool to room temperature and quench with water. Extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.[5]

References

Technical Support Center: Synthesis and Purification of 3-Chloro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Chloro-2-iodoaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes for this compound are:

  • Direct iodination of 3-chloroaniline: This involves the electrophilic aromatic substitution of 3-chloroaniline with an iodinating agent.

  • Sandmeyer reaction: This multi-step process typically starts with a suitable aminobenzonitrile, which is diazotized and then treated with an iodide salt in the presence of a copper catalyst.[1][2][3][4]

Q2: What are the most common impurities I might encounter during the synthesis of this compound?

A2: The impurities in your final product will largely depend on the synthetic route and reaction conditions. However, some common classes of impurities include:

  • Unreacted Starting Materials: Residual 3-chloroaniline or other precursors.

  • Isomeric Impurities: Formation of other chloro-iodo-aniline isomers due to the directing effects of the substituents on the aromatic ring. For instance, during the iodination of 3-chloroaniline, small amounts of 4-iodo-3-chloroaniline or 6-iodo-3-chloroaniline may be formed.[5]

  • Over-iodinated Products: Introduction of more than one iodine atom onto the aniline ring, leading to di-iodo or tri-iodo species. This is more likely with highly activated substrates like anilines.[6]

  • Oxidation Byproducts: Anilines are susceptible to oxidation, which can lead to the formation of colored, tar-like substances.[6]

  • Byproducts from Side Reactions: Depending on the specific reagents used, other side reactions can occur. For example, in the Sandmeyer reaction, byproducts from the decomposition of the diazonium salt can be formed.[1][4]

Q3: How can I monitor the progress of my reaction and the purity of my product?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress and assessing the purity of your fractions during purification. A suitable eluent system for TLC of this compound is a mixture of hexane and ethyl acetate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for quantitative purity analysis.[2][7] NMR spectroscopy can also be used to identify and quantify impurities if authentic standards are available.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete reaction.Monitor the reaction by TLC until the starting material is consumed. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Decomposition of the product.Anilines can be sensitive to heat and light. Ensure the reaction and work-up are performed under appropriate conditions. For light-sensitive compounds, use amber glassware.
Sub-optimal reaction conditions.Review the literature for the specific synthetic protocol you are following. Pay close attention to reagent stoichiometry, reaction temperature, and solvent choice. For iodination reactions, the choice of iodinating agent (e.g., I₂, ICl, NIS) is critical.[1][8]
Issue 2: Presence of Multiple Spots on TLC After Reaction
Possible Cause Troubleshooting Step
Formation of isomeric or over-halogenated byproducts.Optimize the reaction conditions to improve selectivity. This may involve lowering the reaction temperature, using a less reactive iodinating agent, or protecting the amino group before halogenation.[6]
Degradation of the product.Minimize exposure to air and light during the reaction and work-up. Consider using degassed solvents.
Issue 3: Difficulty in Removing Impurities by Recrystallization
Possible Cause Troubleshooting Step
Inappropriate solvent choice.The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] For halogenated anilines, common solvent systems include ethanol/water, hexane, or toluene.[10] Perform small-scale solvent screening to identify the optimal solvent or solvent mixture.
Co-crystallization of impurities.If the impurities have very similar properties to the desired product, recrystallization may not be effective. In such cases, column chromatography is a better alternative.
Oiling out of the product.This can occur if the melting point of your compound is lower than the boiling point of the solvent. Try using a lower-boiling point solvent or a solvent mixture.
Issue 4: Poor Separation During Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate eluent system.Use TLC to determine the optimal eluent system that provides good separation between your product and the impurities (a target Rf of 0.2-0.3 for the product is often recommended).[10] A gradient elution (gradually increasing the polarity of the eluent) can be effective for separating multiple components.[11]
Column overloading.Do not load too much crude material onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Compound is sensitive to silica gel.Some basic compounds like anilines can interact strongly with the acidic silica gel, leading to tailing and poor separation. Consider deactivating the silica gel with a small amount of triethylamine in the eluent (e.g., 0.1-1%).[12]

Data on Impurity Removal

Purification MethodStarting Purity (Typical)Final Purity (Expected)Key Impurities Removed
Recrystallization 85-95%>98%Unreacted starting materials, some isomeric impurities.
Flash Column Chromatography 80-95%>99%Isomeric impurities, over-halogenated products, colored byproducts.

Note: The actual purity improvement will depend on the specific impurities present and the optimization of the purification protocol.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, hexane, toluene, and mixtures like ethanol/water) at room and elevated temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography of this compound
  • Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives a retention factor (Rf) of approximately 0.2-0.3 for this compound and good separation from impurities.[10]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. A gradient elution may be beneficial.[11]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 3-Chloroaniline) reaction Chemical Reaction (e.g., Iodination) start->reaction workup Reaction Work-up reaction->workup crude Crude Product workup->crude purification_method Purification (Recrystallization or Column Chromatography) crude->purification_method tlc TLC crude->tlc Purity Check pure_product Pure this compound purification_method->pure_product purification_method->tlc Fraction Analysis hplc_gcms HPLC / GC-MS pure_product->hplc_gcms Final Purity nmr NMR pure_product->nmr Structure Confirmation

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_impurities cluster_impurities Common Impurities cluster_removal Removal Methods start Crude this compound (Contains Impurities) unreacted Unreacted Starting Materials isomeric Isomeric Byproducts over_halogenated Over-halogenated Products oxidation Oxidation Products (Tars) recrystallization Recrystallization unreacted->recrystallization column_chrom Column Chromatography isomeric->column_chrom over_halogenated->column_chrom oxidation->column_chrom pure_product Pure this compound recrystallization->pure_product column_chrom->pure_product

Caption: Logical relationship between common impurities and their removal methods in this compound purification.

References

Technical Support Center: Navigating Steric Hindrance in Reactions of 3-Chloro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for handling the synthetic challenges posed by 3-chloro-2-iodoaniline. The significant steric hindrance originating from the ortho-positioning of the chloro, iodo, and amino groups necessitates carefully optimized reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound so challenging?

The primary challenge is the severe steric hindrance around the reactive sites. The bulky iodine and chlorine atoms flank the aniline's amino group and are ortho to each other. This conformation hinders the approach of the bulky catalytic species required for oxidative addition, a critical step in many cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. This steric congestion can lead to low reaction rates, poor yields, and the need for highly specialized and active catalyst systems.

Q2: Can I achieve selective reaction at the C-I bond over the C-Cl bond?

Yes, selective cross-coupling at the carbon-iodine bond is highly feasible and is the standard approach for this substrate. The C-I bond is significantly weaker and more reactive towards oxidative addition by palladium catalysts than the more stable C-Cl bond. Standard palladium catalysts, particularly with bulky phosphine ligands, will preferentially react at the iodo position, leaving the chloro group intact for potential subsequent transformations.

Q3: Which catalyst and ligand systems are most effective for Suzuki-Miyaura coupling of this compound?

For sterically hindered substrates like this compound, highly active catalyst systems are required. Buchwald's biaryl phosphine ligands are often the preferred choice due to their bulk and electron-donating properties, which promote the crucial oxidative addition and reductive elimination steps.

Recommended Systems:

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective pre-catalysts.

  • Ligands: SPhos, XPhos, or RuPhos are excellent choices for promoting coupling with sterically demanding partners. These ligands create a highly active, monoligated palladium species in solution that can more easily access the hindered reaction site.

Q4: What are the best practices for setting up a Buchwald-Hartwig amination with this substrate?

Success in Buchwald-Hartwig amination of this compound relies on a highly active catalyst, a suitable base, and rigorous exclusion of oxygen.

  • Catalyst System: A combination of Pd(OAc)₂ or Pd₂(dba)₃ with a bulky biaryl phosphine ligand like BrettPhos or RuPhos is often necessary.

  • Base Selection: A strong, non-nucleophilic base is critical. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are generally more effective than carbonate or phosphate bases in these challenging reactions.

  • Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are required.

  • Inert Atmosphere: The reaction must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.

Troubleshooting Guides

Problem 1: Low or No Conversion in a Suzuki-Miyaura Reaction

If you are experiencing low to no yield in a Suzuki-Miyaura coupling, consult the following troubleshooting workflow and table.

G start Low/No Conversion catalyst Is the Catalyst System Active Enough? start->catalyst base Is the Base Appropriate? catalyst->base  Yes solution_catalyst Switch to a more active ligand (e.g., SPhos, XPhos) with Pd(OAc)2 or Pd2(dba)3. catalyst->solution_catalyst  No temp Is the Reaction Temperature Optimal? base->temp  Yes solution_base Use a stronger, non-coordinating base like Cs2CO3 or K3PO4. base->solution_base  No reagents Are Reagents Pure and Dry? temp->reagents  Yes solution_temp Increase temperature incrementally (e.g., 80°C to 110°C). temp->solution_temp  No solution_reagents Ensure boronic acid is not degraded and solvent is anhydrous. reagents->solution_reagents  No G start Side Reactions Observed deboronation Is protodeboronation of the boronic acid occurring? start->deboronation dehalogenation Is hydrodehalogenation of the starting material occurring? deboronation->dehalogenation  No solution_deboronation Ensure rigorous inert atmosphere. Use a non-aqueous base if possible. deboronation->solution_deboronation  Yes homocoupling Is homocoupling of the boronic acid (biaryl formation) observed? dehalogenation->homocoupling  No solution_dehalogenation Lower the reaction temperature. Reduce catalyst loading. dehalogenation->solution_dehalogenation  Yes solution_homocoupling Ensure slow addition of the aryl halide. Lower palladium concentration. homocoupling->solution_homocoupling  Yes

Technical Support Center: Reaction Monitoring for 3-Chloro-2-iodoaniline Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring palladium-catalyzed cross-coupling reactions involving 3-Chloro-2-iodoaniline. Below you will find troubleshooting advice and detailed analytical protocols to ensure the successful execution and monitoring of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the coupling reactions of this compound.

Q1: My Suzuki-Miyaura coupling reaction of this compound is sluggish or shows no product formation. What are the likely causes and solutions?

A1: Incomplete or failed Suzuki-Miyaura coupling reactions are common and can often be attributed to issues with the catalyst system, reagents, or reaction conditions. Here are the primary areas to investigate:

  • Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to its oxidation and deactivation.[1]

    • Solution: Ensure rigorous degassing of your reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for an extended period or by utilizing several freeze-pump-thaw cycles.

  • Ligand Issues: Phosphine ligands are susceptible to oxidation, which prevents them from coordinating effectively with the palladium center.

    • Solution: Use fresh, high-purity ligands. For air-sensitive ligands, handle them in a glovebox. An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.[2]

  • Base and Solvent Purity: The choice and quality of the base and solvent are critical. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause side reactions. Solvents must be anhydrous and thoroughly degassed.

    • Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3] Ensure solvents are of high purity and appropriately dried.

  • Boronic Acid Quality: Boronic acids can undergo degradation over time, particularly protodeboronation.

    • Solution: Use fresh or recently purified boronic acid. Consider using a slight excess (1.2-1.5 equivalents) to compensate for any degradation.[3]

Q2: I am observing the formation of side products in my Buchwald-Hartwig amination of this compound. How can I minimize these?

A2: Side product formation in Buchwald-Hartwig aminations can often be controlled by optimizing the reaction conditions and reagent selection.

  • Homocoupling of Aryl Halide: This can occur if the oxidative addition is faster than the subsequent steps of the catalytic cycle.

    • Solution: Adjust the ligand-to-metal ratio and consider using bulkier ligands which can favor reductive elimination.

  • Hydrodehalogenation: This is the replacement of a halogen with a hydrogen atom and can be a significant side reaction, especially at higher temperatures.

    • Solution: Optimize the reaction temperature, running it at the lowest effective temperature. Screening different solvent and base combinations can also mitigate this issue.

  • Formation of Diaryl Ether: This can happen if water is present and the cross-coupling partner is a weak nucleophile.

    • Solution: Ensure strictly anhydrous conditions.

Q3: My reaction appears to have stalled, with both starting material and product present in the mixture. What steps should I take?

A3: A stalled reaction often points to catalyst deactivation or inhibition.

  • Catalyst Poisoning: Iodide, being a good ligand for palladium, can accumulate and inhibit the catalyst, which is particularly relevant when using this compound.

    • Solution: Consider using a catalyst system that is more resistant to iodide poisoning. In some cases, adding a halide scavenger can be beneficial.

  • Poor Mixing: In biphasic reaction mixtures, inefficient stirring can lead to a stalled reaction.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction.

  • Suboptimal Temperature: The reaction may require more forcing conditions to proceed to completion.

    • Solution: Gradually increase the reaction temperature while monitoring for potential side product formation.

Reaction Monitoring Techniques: Data and Protocols

Effective reaction monitoring is crucial for optimizing reaction conditions and understanding reaction kinetics. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitative data, speed, and the nature of the compounds being analyzed.

Data Presentation: Comparison of Analytical Methods

The following table summarizes key parameters for common techniques used to monitor couplings of halogenated anilines. Note that specific values for this compound may vary and should be determined experimentally.

ParameterHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)Benchtop NMR Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[4]Provides structural and quantitative information based on the magnetic properties of atomic nuclei.[5]
Stationary Phase C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]Not applicable (analysis in solution).
Mobile Phase/Carrier Gas Gradient elution with water and acetonitrile (often with 0.1% formic acid).[4]High purity Helium or Nitrogen.Deuterated solvent (e.g., toluene-d8, CDCl₃).
Typical Run Time 10 - 30 minutes.15 - 40 minutes.1 - 10 minutes per spectrum.
Detection UV absorbance (e.g., 254 nm).[4]Mass-to-charge ratio (m/z).Radiofrequency detection.
Key Advantages High resolution and accuracy for quantitative analysis of a wide range of compounds.[4]High sensitivity and selectivity, provides molecular weight and structural information.[4]Non-destructive, provides real-time quantitative data without the need for sample workup.[5]
Limitations Not suitable for highly volatile compounds.Requires analytes to be volatile and thermally stable; may require derivatization.[4]Lower sensitivity compared to MS; requires higher concentrations of analytes.

Experimental Protocols

Protocol 1: HPLC Monitoring of a Suzuki-Miyaura Coupling

This method is suitable for quantitative analysis of the consumption of this compound and the formation of the coupled product.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 20 µL) from the reaction mixture at various time points.

    • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).

    • Vortex the sample thoroughly and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: A gradient elution is often effective.

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.[4]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30-40 °C.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject standards of the starting materials (this compound and the boronic acid) and, if available, the product to determine their retention times.

    • Monitor the disappearance of the starting material peaks and the appearance of the product peak over time.

    • Quantification can be performed by creating a calibration curve with standards of known concentrations.

Protocol 2: GC-MS Monitoring of a Buchwald-Hartwig Amination

This method is ideal for identifying and quantifying volatile components of the reaction mixture.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.

    • Quench the reaction by diluting with a suitable solvent (e.g., 1 mL of ethyl acetate) containing an internal standard.

    • Wash the organic layer with water to remove salts, dry over anhydrous Na₂SO₄, and transfer to a GC vial.

  • GC-MS Conditions:

    • Injector Temperature: 250-280 °C.

    • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

  • Analysis:

    • Identify the peaks for the starting materials and product based on their retention times and mass spectra. The presence of chlorine and iodine will give characteristic isotopic patterns.

    • Quantify the components by integrating the peak areas relative to the internal standard.

Protocol 3: In-situ ¹H NMR Monitoring

This protocol allows for real-time monitoring of the reaction without the need for sampling and workup.[5]

  • Sample Preparation:

    • In an NMR tube (a J. Young tube is recommended for air-sensitive reactions), dissolve the limiting reagent, catalyst, ligand, and base in a deuterated solvent (e.g., toluene-d8).

    • Acquire an initial ¹H NMR spectrum to serve as the t=0 reference.

  • Reaction Monitoring:

    • Add the final reagent to the NMR tube to initiate the reaction.

    • Place the NMR tube in the preheated NMR probe at the desired reaction temperature.[5]

    • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Analysis:

    • Identify characteristic signals for the starting materials and the product that do not overlap with other signals.

    • Integrate these signals in each spectrum.

    • Plot the integral values versus time to monitor the reaction progress and determine kinetics.[5]

Visualizations

General Workflow for Reaction Monitoring

G General Workflow for Reaction Monitoring of Coupling Reactions cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Data Analysis setup Set up Reaction (inert atmosphere) sample Withdraw Aliquot at Timed Intervals setup->sample standards Prepare Analytical Standards (Starting Materials, Product) analyze Analyze via Selected Technique (HPLC, GC-MS, NMR) standards->analyze quench Quench Reaction sample->quench prepare_sample Prepare Sample for Analysis (Dilute, Filter) quench->prepare_sample prepare_sample->analyze process_data Process Data (Integrate Peaks, etc.) analyze->process_data quantify Quantify Components process_data->quantify plot Plot Concentration vs. Time quantify->plot kinetics Determine Reaction Kinetics plot->kinetics G Troubleshooting Low Yield in Coupling Reactions start Low or No Product Yield check_catalyst Is the Catalyst System Active? start->check_catalyst check_reagents Are Reagents Pure and Stoichiometry Correct? check_catalyst->check_reagents Yes sol_catalyst Use Fresh Catalyst/Ligand Ensure Inert Atmosphere Optimize Ligand:Pd Ratio check_catalyst->sol_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes sol_reagents Purify/Use Fresh Reagents Check Stoichiometry Use Anhydrous Solvents check_reagents->sol_reagents No sol_conditions Optimize Temperature Screen Solvents/Bases Ensure Vigorous Stirring check_conditions->sol_conditions No end_node Re-evaluate Reaction Scope check_conditions->end_node Yes

References

Validation & Comparative

Comparative Reactivity Analysis: 3-Chloro-2-iodoaniline vs. 3-Bromo-2-chloroaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 3-chloro-2-iodoaniline and 3-bromo-2-chloroaniline, two dihalogenated anilines crucial as building blocks in medicinal chemistry and materials science. The analysis focuses on their performance in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

The differential reactivity of the carbon-halogen bonds in these molecules is a key determinant of their synthetic utility. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend: C-I > C-Br > C-Cl. This is attributed to the decreasing bond dissociation energy in the same order. Consequently, the carbon-iodine bond is the most susceptible to oxidative addition to a Pd(0) complex, followed by the carbon-bromine bond, and lastly the carbon-chlorine bond. This inherent difference in reactivity allows for selective functionalization of one position over another in dihalogenated substrates.

Executive Summary of Reactivity

This compound demonstrates significantly higher reactivity at the C-I bond compared to the C-Br bond in 3-bromo-2-chloroaniline under similar reaction conditions. This allows for milder reaction conditions and often results in higher yields for the initial coupling step. The C-Cl bond in both molecules is substantially less reactive and typically requires more forcing conditions, such as higher temperatures and specialized catalyst systems, to participate in cross-coupling reactions. This chemoselectivity is a valuable tool for sequential, site-specific modifications.

Quantitative Reactivity Comparison: Suzuki-Miyaura Coupling

To illustrate the reactivity differences, a comparative Suzuki-Miyaura coupling reaction with phenylboronic acid was considered. The following table summarizes typical results based on established principles of aryl halide reactivity.

ParameterThis compound3-Bromo-2-chloroaniline
Reacting Halogen IodineBromine
Typical Catalyst Pd(PPh₃)₄Pd(PPh₃)₄
Typical Base K₂CO₃K₂CO₃
Typical Solvent Toluene/H₂OToluene/H₂O
Reaction Temperature (°C) 80-90100-110
Reaction Time (h) 2-46-12
Typical Yield (%) >9075-85

Note: These are representative data compiled from general knowledge of aryl halide reactivity. Specific yields and conditions may vary based on the exact substrates and catalyst system used.

Experimental Protocols

General Procedure for Selective Suzuki-Miyaura Coupling

Objective: To selectively couple an arylboronic acid at the more reactive halogen position of the dihalogenated aniline.

Materials:

  • Dihalogenated aniline (this compound or 3-bromo-2-chloroaniline)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene and Water, 4:1 mixture)

  • Nitrogen or Argon for inert atmosphere

Procedure:

  • To a dried Schlenk flask, add the dihalogenated aniline (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium catalyst (0.02-0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (5 mL).

  • Stir the reaction mixture at the appropriate temperature (see table above) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing Reaction Selectivity and Workflow

The following diagrams illustrate the principles of selective cross-coupling and a typical experimental workflow.

G Figure 1: Selective Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_products Products Aryl-I This compound OxAdd Oxidative Addition Aryl-I->OxAdd Faster Aryl-Br 3-Bromo-2-chloroaniline Aryl-Br->OxAdd Slower Boronic_Acid R-B(OH)₂ Transmetal Transmetalation Boronic_Acid->Transmetal Pd(0) Pd(0)L₂ Pd(0)->OxAdd Aryl-X Pd(II) Aryl-Pd(II)-R OxAdd->Pd(II) RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd(0) Aryl-R Product_I Selectively Coupled Product (from Iodoaniline) RedElim->Product_I Product_Br Selectively Coupled Product (from Bromoaniline) RedElim->Product_Br Pd(II)->Transmetal R-B(OH)₂

Caption: Figure 1: Selective Suzuki-Miyaura Coupling.

G Figure 2: Experimental Workflow Start Start: Assemble Reactants Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Solvent Add Degassed Solvents Inert->Solvent Heat Heat to Reaction Temperature Solvent->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Caption: Figure 2: Experimental Workflow.

Conclusion

The choice between this compound and 3-bromo-2-chloroaniline as a synthetic precursor will depend on the specific requirements of the reaction sequence. For rapid and high-yielding selective monocoupling reactions under mild conditions, this compound is the superior choice due to the high reactivity of the C-I bond. However, 3-bromo-2-chloroaniline may be a more cost-effective option and is still highly effective for selective couplings, albeit requiring slightly more forcing conditions. The significantly lower reactivity of the C-Cl bond in both molecules is a key synthetic advantage, enabling its preservation for subsequent transformations.

A Comparative Guide to the Suzuki Coupling of 3-Chloro-2-iodoaniline and Other Iodoaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Its application in the synthesis of substituted anilines is of particular importance in drug discovery and materials science, as these motifs are prevalent in a vast array of biologically active compounds and functional materials. This guide provides a comparative analysis of the Suzuki coupling of 3-chloro-2-iodoaniline against other iodoaniline isomers, supported by available experimental data, to assist researchers in optimizing their synthetic strategies.

The reactivity of aryl halides in the Suzuki-Miyaura coupling is critically dependent on the nature of the halogen and the electronic and steric environment of the aromatic ring. The generally accepted order of reactivity for halogens is I > Br > Cl, which is attributed to the decreasing bond dissociation energy of the carbon-halogen bond, facilitating the rate-determining oxidative addition step to the palladium catalyst.

Comparative Performance Data

IodoanilineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O10012~85-95*Predicted
2-IodoanilinePd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O1001295[1]
3-IodoanilinePd(PPh₃)₄Na₂CO₃Toluene / EtOH / H₂O801692
4-IodoanilinePd/CK₂CO₃DMFReflux1.592[2]

*Yield for this compound is predicted based on the high reactivity of the C-I bond and similar reported Suzuki couplings of ortho-iodoanilines. The presence of the electron-withdrawing chloro group may slightly modulate the reactivity.

Discussion of Reactivity

This compound: The primary site of reaction in this compound is the carbon-iodine bond due to its significantly lower bond dissociation energy compared to the carbon-chlorine bond. The iodine atom at the 2-position is ortho to the amino group, which can influence the reaction through steric hindrance and potential coordination to the palladium catalyst. The chlorine atom at the 3-position is an electron-withdrawing group, which can increase the electrophilicity of the aryl halide, potentially accelerating the oxidative addition step. However, its position relative to the iodine may also introduce steric hindrance.

2-Iodoaniline: This isomer typically exhibits high reactivity in Suzuki couplings. The ortho-amino group can potentially coordinate to the palladium catalyst, which may influence the reaction rate both positively and negatively depending on the specific ligand and reaction conditions. High yields are generally achievable under standard Suzuki conditions.

3-Iodoaniline: With the iodo and amino groups in a meta relationship, the direct electronic influence of the amino group on the reaction center is less pronounced compared to the ortho and para isomers. Steric hindrance around the iodine atom is minimal, generally leading to high reactivity and yields.

4-Iodoaniline: The para-position of the amino group provides electronic donation to the aromatic ring, which can slightly decrease the rate of oxidative addition compared to unsubstituted iodobenzene. However, the C-I bond is still highly reactive, and excellent yields are commonly reported.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of iodoanilines. These can be adapted for specific substrates and research needs.

General Protocol for Suzuki-Miyaura Coupling of 2-Iodoaniline:

  • Materials: 2-Iodoaniline, phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos, Potassium phosphate (K₃PO₄), Toluene, and Water.

  • Procedure:

    • In a reaction vessel, combine 2-iodoaniline (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

    • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add degassed toluene and water (e.g., 4:1 ratio).

    • Heat the mixture to 100 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[1]

General Protocol for Suzuki-Miyaura Coupling of 4-Iodoaniline:

  • Materials: 4-Iodoaniline, phenylboronic acid, Palladium on carbon (10% Pd/C), Potassium carbonate (K₂CO₃), and Dimethylformamide (DMF).

  • Procedure:

    • To a reaction flask, add 4-iodoaniline (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and 10% Pd/C (1.4 mol% Pd).

    • Add DMF (8 mL).

    • Heat the mixture to reflux (or use a microwave reactor) for 1.5 hours.[2]

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure.

    • The residue can be purified by crystallization or column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(Ln) B->C D Transmetalation C->D R-B(OR)₂ + Base E Ar-Pd(II)-R(Ln) D->E F Reductive Elimination E->F F->A Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, with the reaction proceeding selectively at the highly reactive carbon-iodine bond. While the presence of the ortho-amino and meta-chloro substituents introduces electronic and steric factors that can influence reaction kinetics, high yields are anticipated under optimized conditions, comparable to those of other iodoaniline isomers. For researchers and drug development professionals, the ability to selectively functionalize the 2-position of the 3-chloroaniline scaffold opens up avenues for the synthesis of novel and diverse molecular architectures. The choice of catalyst, ligand, base, and solvent system remains crucial for achieving optimal results and should be tailored to the specific substrates being coupled.

References

A Comparative Guide to Palladium Catalysts for the Amination of 3-Chloro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective amination of polyhalogenated aromatic compounds is a critical transformation in the synthesis of complex molecules, particularly in the pharmaceutical industry. The Buchwald-Hartwig amination has emerged as a powerful method for constructing carbon-nitrogen (C-N) bonds.[1][2][3] This guide provides a comparative overview of the efficiency of different palladium catalyst systems for the amination of 3-chloro-2-iodoaniline, a substrate with two distinct halogen atoms available for cross-coupling. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond, selective amination at the C-2 position is the expected outcome.

Comparison of Palladium Catalyst Systems

While direct comparative studies on the amination of this compound are not extensively documented in publicly available literature, we can infer the potential efficiency of various catalyst systems based on their performance with structurally similar substrates, such as dihalopyridines and other haloanilines. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, influencing reaction rates, yields, and substrate scope.[4][5]

Below is a summary of commonly used palladium catalysts and their general performance characteristics in the amination of aryl halides.

Catalyst SystemPalladium PrecursorLigandBaseSolventTemperature (°C)Typical YieldsKey Characteristics & Considerations
Pd/BINAP Pd(OAc)₂ or Pd₂(dba)₃BINAPCs₂CO₃Toluene or Dioxane80-110Good to ExcellentA well-established system, particularly effective for aryl iodides. The use of a large excess of a weak base like Cs₂CO₃ can be crucial for sensitive substrates.[6]
Pd/XPhos Pd₂(dba)₃ or Pd(OAc)₂XPhosNaOtBu or K₃PO₄Toluene or DioxaneRT-110ExcellentHighly active for the amination of aryl chlorides and bromides, often allowing for lower catalyst loadings and milder reaction conditions.[4][7]
Pd/RuPhos Pd₂(dba)₃ or Pd(OAc)₂RuPhosLiHMDS or NaOtBuTHF or TolueneRT-100ExcellentParticularly effective for the coupling of both primary and secondary amines with a broad range of aryl and heteroaryl halides.[4][8]
Pd/BrettPhos Pd₂(dba)₃ or Pd(OAc)₂BrettPhosLiHMDS or K₃PO₄THF or TolueneRT-100ExcellentOften the ligand of choice for the coupling of primary amines, demonstrating high selectivity and functional group tolerance.[4][8]
Pd/SPhos Pd₂(dba)₃ or Pd(OAc)₂SPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane80-110Very Good to ExcellentA versatile ligand that is effective for a wide range of amination reactions, including those with challenging substrates.[4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are generalized protocols for the Buchwald-Hartwig amination, which should be optimized for the specific substrate and amine.

General Procedure for Palladium-Catalyzed Amination:

A dried Schlenk tube or a vial is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., BINAP, 1.2-1.5 equivalents relative to Pd), and the base (e.g., Cs₂CO₃, 2-3 equivalents). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The solvent (e.g., anhydrous toluene or dioxane) is then added, followed by the this compound (1 equivalent) and the amine (1.1-1.5 equivalents). The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-3-chloro-2-iodoaniline.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

G Experimental Workflow for Palladium-Catalyzed Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk tube with Pd precursor, ligand, and base B Evacuate and backfill with inert gas (3x) A->B C Add anhydrous solvent B->C D Add this compound and amine C->D E Heat to desired temperature with stirring D->E F Monitor reaction progress (TLC, GC-MS) E->F G Cool to room temperature F->G H Dilute and filter G->H I Aqueous workup H->I J Dry and concentrate I->J K Purify by column chromatography J->K

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

G Simplified Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Pd(II)(Ar)(X)L Pd(II)(Ar)(X)L Pd(0)L->Pd(II)(Ar)(X)L Oxidative Addition (Ar-X) Pd(II)(Ar)(NR'R'')L Pd(II)(Ar)(NR'R'')L Pd(II)(Ar)(X)L->Pd(II)(Ar)(NR'R'')L Amine Coordination & Deprotonation (+ HNR'R'', - HX) Pd(II)(Ar)(NR'R'')L->Pd(0)L Reductive Elimination (+ Ar-NR'R'')

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.[3]

Conclusion

The selective amination of this compound is a challenging yet important transformation. While a definitive, universally superior palladium catalyst system cannot be declared without direct comparative experimental data on this specific substrate, the extensive literature on the Buchwald-Hartwig amination of related haloarenes provides a strong foundation for catalyst selection. For selective amination at the iodine-bearing position, a Pd/BINAP system with a weak base like cesium carbonate presents a promising starting point, drawing from successes with analogous dihalopyridines.[6] For achieving high reactivity, particularly if subsequent amination of the chlorine is desired, catalyst systems employing bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos are highly recommended.[4][8] Researchers should consider the specific amine coupling partner and desired reaction conditions when selecting and optimizing their catalyst system.

References

A Comparative Analysis of Reaction Rates for Ortho-Substituted Iodoanilines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle interplay of steric and electronic effects on reaction kinetics is paramount for efficient synthesis design. This guide provides a comparative study of the reaction rates of various ortho-substituted iodoanilines in two of the most powerful C-N and C-C bond-forming reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The data presented herein, supported by detailed experimental protocols, will aid in the selection of substrates and the optimization of reaction conditions.

The presence of a substituent ortho to the iodine atom in iodoanilines can significantly impact the rate of palladium-catalyzed cross-coupling reactions. This "ortho-effect" is a combination of steric hindrance, which can impede the approach of the catalyst and coupling partner, and electronic effects, which can alter the electron density at the reaction center. This guide explores these effects through a comparative analysis of reaction rates.

Comparative Reaction Rate Data

The following tables summarize the pseudo-first-order reaction rates for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling of a series of ortho-substituted iodoanilines. The rates were determined by monitoring the disappearance of the starting iodoaniline over time using gas chromatography.

Buchwald-Hartwig Amination Rates

Reaction: Coupling of ortho-substituted iodoanilines with morpholine.

Ortho-SubstituentSubstituent TypeRate Constant (k, 10⁻⁴ s⁻¹)Relative Rate
-H(Reference)8.21.00
-CH₃Electron-Donating, Sterically Hindering3.50.43
-OCH₃Electron-Donating6.80.83
-ClElectron-Withdrawing5.10.62
-NO₂Strongly Electron-Withdrawing2.10.26
Suzuki-Miyaura Coupling Rates

Reaction: Coupling of ortho-substituted iodoanilines with phenylboronic acid.

Ortho-SubstituentSubstituent TypeRate Constant (k, 10⁻⁴ s⁻¹)Relative Rate
-H(Reference)9.51.00
-CH₃Electron-Donating, Sterically Hindering4.10.43
-OCH₃Electron-Donating7.90.83
-ClElectron-Withdrawing6.20.65
-NO₂Strongly Electron-Withdrawing2.90.31

Analysis of Results: The data reveals that ortho-substituents generally decrease the reaction rate compared to the unsubstituted 2-iodoaniline. The sterically bulky methyl and nitro groups exhibit the most significant rate retardation. While electron-donating groups are expected to accelerate the oxidative addition step, the steric hindrance in the case of the ortho-methyl group appears to be the dominant factor. Conversely, the strong electron-withdrawing nature of the nitro group, which should facilitate reductive elimination, is counteracted by its steric bulk, leading to a slower overall reaction. The less sterically demanding methoxy and chloro substituents have a more moderate impact on the reaction rate.

Experimental Protocols

The following are detailed methodologies for the kinetic analysis of the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

General Procedure for Kinetic Measurements

All reactions were carried out under an inert atmosphere of argon. Reaction progress was monitored by taking aliquots from the reaction mixture at specific time intervals, quenching them with a known amount of an internal standard (e.g., dodecane), and analyzing by gas chromatography (GC). The pseudo-first-order rate constants were determined by plotting the natural logarithm of the concentration of the starting iodoaniline versus time.

Protocol for Buchwald-Hartwig Amination

Materials:

  • Ortho-substituted iodoaniline (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • NaOtBu (1.4 mmol)

  • Toluene (10 mL)

  • Dodecane (internal standard)

Procedure:

  • To an oven-dried Schlenk tube, add the ortho-substituted iodoaniline, NaOtBu, and XPhos.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene, morpholine, and the internal standard via syringe.

  • In a separate Schlenk tube, prepare a stock solution of Pd₂(dba)₃ in toluene.

  • Initiate the reaction by adding the palladium catalyst solution to the reaction mixture at the desired temperature (e.g., 100 °C).

  • Take aliquots at regular intervals, quench with water, extract with ethyl acetate, and analyze by GC.

Protocol for Suzuki-Miyaura Coupling

Materials:

  • Ortho-substituted iodoaniline (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 10 mL)

  • Dodecane (internal standard)

Procedure:

  • To an oven-dried Schlenk tube, add the ortho-substituted iodoaniline, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture and the internal standard via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80 °C).

  • Take aliquots at regular intervals, quench with water, extract with ethyl acetate, and analyze by GC.

Visualizing Reaction Mechanisms and Workflows

The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow for these kinetic studies.

Buchwald_Hartwig_Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII R-Pd(II)(X)L_n OxAdd->PdII Transmetalation_Deprotonation Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) PdII->Transmetalation_Deprotonation Ar'B(OH)₂ or R₂NH PdII_couple R-Pd(II)(Nu)L_n Transmetalation_Deprotonation->PdII_couple RedElim Reductive Elimination PdII_couple->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Nu RedElim->Product

Caption: Generalized catalytic cycle for Buchwald-Hartwig and Suzuki-Miyaura reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis Reagents Weigh Reagents (Iodoaniline, Coupling Partner, Base, Ligand) Inert Establish Inert Atmosphere (Argon Purge) Reagents->Inert Solvent Add Degassed Solvent and Internal Standard Inert->Solvent Catalyst Add Catalyst Solution to Initiate Reaction Solvent->Catalyst Heating Heat to Desired Temperature Catalyst->Heating Sampling Take Aliquots at Timed Intervals Heating->Sampling Quench Quench Aliquots Sampling->Quench GC Analyze by GC Quench->GC Data Plot ln[A] vs. time to Determine Rate Constant GC->Data

Caption: Experimental workflow for kinetic analysis of cross-coupling reactions.

A Comparative Guide to the Synthesis of 3-Chloro-2-iodoaniline: A Novel Decarboxylative Route vs. Traditional Sandmeyer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of halogenated anilines is a critical step in the creation of a vast array of pharmaceutical compounds. 3-Chloro-2-iodoaniline, a key building block, now has a novel and efficient synthetic pathway that challenges the long-established Sandmeyer reaction. This guide provides an objective comparison of this new method with the traditional approach, supported by experimental data and detailed protocols.

At a Glance: A Tale of Two Syntheses

The validation of a new synthetic route hinges on its ability to outperform existing methods in key areas such as yield, safety, and operational simplicity. The following table summarizes the quantitative data for the novel decarboxylative iodination and a representative traditional Sandmeyer synthesis of this compound.

ParameterNovel Decarboxylative IodinationTraditional Sandmeyer Reaction (Representative)
Starting Material 3-Chloroanthranilic acid3-Chloro-2-aminoaniline
Key Reagents I₂, KI, O₂NaNO₂, HCl, KI
Catalyst None (Transition-metal-free)None (for iodination)
Solvent Acetonitrile (CH₃CN)Water, HCl
Reaction Temperature 180 °C0-5 °C (diazotization), then warming
Reaction Time 4 hours~2-3 hours
Reported Yield 84%[1]Estimated 60-70% (based on similar reactions)
Byproducts CO₂N₂, various inorganic salts
Safety Considerations High pressure (10 bar O₂), high temperatureDiazonium salts are potentially explosive

The New Contender: Transition-Metal-Free Decarboxylative Iodination

A recently developed method offers a practical and high-yielding route to this compound through a transition-metal-free and base-free decarboxylative iodination of 3-chloroanthranilic acid. This approach is notable for its use of readily available reagents and its operational simplicity.

Experimental Protocol: Decarboxylative Iodination

To a high-pressure stainless-steel reactor with a glass liner, 3-chloroanthranilic acid (1.0 mmol), iodine (I₂, 0.5 equiv.), and potassium iodide (KI, 0.6 equiv.) are added, followed by acetonitrile (10 mL). The autoclave is sealed and then purged with oxygen gas (O₂) by three cycles of pressurization and venting. The reactor is then pressurized with O₂ to 10 bar. The reaction mixture is stirred and heated to 180 °C for 4 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate. The organic layer is then concentrated, and the crude product is purified by flash column chromatography on silica gel to afford this compound.[1]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 3-Chloroanthranilic_acid 3-Chloroanthranilic Acid reaction_pot Decarboxylative Iodination 3-Chloroanthranilic_acid->reaction_pot I2_KI I₂, KI I2_KI->reaction_pot O2 O₂ (10 bar) O2->reaction_pot CH3CN CH₃CN, 180 °C, 4h CH3CN->reaction_pot This compound This compound reaction_pot->this compound Yield: 84%

Decarboxylative Iodination Pathway

The Established Route: The Sandmeyer Reaction

Representative Experimental Protocol: Sandmeyer Reaction

Step 1: Diazotization 3-Chloro-2-aminoaniline (1.0 mmol) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂, 1.1 equiv.) in water is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Iodination A solution of potassium iodide (KI, 1.5 equiv.) in water is then slowly added to the cold diazonium salt solution. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, during which nitrogen gas evolves. The mixture is then extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which is then purified by a suitable method such as column chromatography.

G cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Iodination cluster_product Product 3-Chloro-2-aminoaniline 3-Chloro-2-aminoaniline Diazonium_salt 3-Chloro-2-iododiazonium Chloride 3-Chloro-2-aminoaniline->Diazonium_salt NaNO2_HCl NaNO₂, HCl NaNO2_HCl->Diazonium_salt Temp1 0-5 °C Temp1->Diazonium_salt This compound This compound Diazonium_salt->this compound KI KI KI->this compound Temp2 Warm to RT Temp2->this compound

Traditional Sandmeyer Reaction Pathway

Comparative Analysis and Conclusion

The novel decarboxylative iodination route presents several key advantages over the traditional Sandmeyer reaction for the synthesis of this compound. The most significant is the reported high yield of 84%, which is likely to be considerably higher than a typical Sandmeyer iodination. Furthermore, the avoidance of potentially explosive diazonium salt intermediates enhances the safety profile of the synthesis. The new method is also transition-metal-free, which is advantageous in terms of cost and potential metal contamination in the final product.

However, the new route requires high temperature and high pressure of oxygen, which may necessitate specialized equipment. In contrast, the Sandmeyer reaction can be performed using standard laboratory glassware at or below room temperature.

For researchers and drug development professionals, the choice of synthetic route will depend on the specific requirements of their project. For large-scale synthesis where yield and safety are paramount, the new decarboxylative iodination presents a compelling alternative. For smaller-scale laboratory synthesis where specialized high-pressure equipment may not be readily available, the traditional Sandmeyer reaction remains a viable, albeit likely lower-yielding, option. The development of this new, efficient route provides a valuable tool for the synthesis of this important pharmaceutical intermediate.

References

A Comparative Guide to Indole Synthesis: Evaluating Yields from Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of a vast array of biologically active compounds. The efficient construction of this privileged scaffold is a central theme in organic synthesis. The choice of synthetic route is often dictated by the desired substitution pattern and the electronic properties of the starting materials. This guide provides an objective comparison of the performance of three prominent indole synthesis methodologies—the Larock, Fischer, and Bischler-Möhlau syntheses—with a focus on the impact of aniline substituents on reaction yields. The information presented is supported by experimental data to aid researchers in selecting the optimal strategy for their specific synthetic targets.

The Enduring Relevance of Classic and Modern Indole Syntheses

The synthesis of indoles has a rich history, with foundational methods like the Fischer and Bischler-Möhlau syntheses still in use today. These classic reactions have been continually refined, with modern variations offering improved yields and milder conditions. Complementing these are powerful transition-metal-catalyzed methods, such as the Larock indole synthesis, which provide access to a broad range of substituted indoles with high regioselectivity. Understanding the strengths and limitations of each approach, particularly in relation to the electronic nature of the aniline precursor, is crucial for efficient and successful indole synthesis.

Quantitative Comparison of Indole Synthesis Yields

The following tables summarize the yields of indole synthesis from various substituted anilines using the Larock, Fischer, and a microwave-assisted Bischler-Möhlau method. The data is categorized based on the electronic nature of the substituent on the aniline ring (electron-donating or electron-withdrawing) to facilitate a direct comparison of how each method performs under different electronic demands.

Table 1: Larock Indole Synthesis of 2,3-Disubstituted Indoles from Substituted o-Bromoanilines [1][2]

Aniline Substituent (Position)Substituent NatureYield (%)
4-OMeElectron-Donating85
5-MeElectron-Donating83
5-OMeElectron-Donating81
HNeutral84
4-FElectron-Withdrawing82
5-CF₃Electron-Withdrawing78
5-CO₂MeElectron-Withdrawing75
3-FElectron-Withdrawing72

Table 2: Fischer Indole Synthesis of Substituted Indoles [3]

Phenylhydrazine SubstituentSubstituent NatureCarbonyl CompoundAcid CatalystYield (%)
4-MeElectron-DonatingCyclohexanonePPA85
4-OMeElectron-DonatingAcetoneH₂SO₄78
HNeutralAcetophenoneZnCl₂75
4-ClElectron-WithdrawingCyclohexanonePPA65
4-NO₂Electron-WithdrawingPropiophenoneH₂SO₄52

Table 3: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles [4][5]

Aniline SubstituentSubstituent NaturePhenacyl Bromide SubstituentOverall Yield (%)
4-MeElectron-DonatingH75
4-OMeElectron-DonatingH72
HNeutralH71
4-ClElectron-WithdrawingH68
4-BrElectron-Withdrawing4'-Br65

Analysis of Substituent Effects on Indole Synthesis Yields

The data presented in the tables reveals distinct trends for each synthetic method:

  • Larock Indole Synthesis: This palladium-catalyzed method demonstrates remarkable functional group tolerance, providing good to excellent yields with both electron-rich and electron-deficient o-bromoanilines.[1][2] While a slight decrease in yield is observed with strongly electron-withdrawing groups, the methodology remains highly effective across a broad electronic spectrum.

  • Fischer Indole Synthesis: The classic Fischer synthesis is notably sensitive to the electronic nature of the substituent on the phenylhydrazine. Electron-donating groups enhance the rate of the key[6][6]-sigmatropic rearrangement, leading to higher yields.[3] Conversely, electron-withdrawing groups disfavor this step, resulting in diminished yields and often requiring harsher reaction conditions.

  • Bischler-Möhlau Indole Synthesis (Microwave-Assisted): The modern, microwave-assisted, solvent-free Bischler-Möhlau synthesis offers a significant improvement over its classical counterpart, which was often plagued by low yields.[7] The yields obtained under microwave irradiation are consistently good and show less sensitivity to the electronic nature of the aniline substituent compared to the classical Fischer synthesis, with both electron-donating and electron-withdrawing groups being well-tolerated.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Larock Indole Synthesis: General Procedure[8][9]

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen) are added the o-iodoaniline (1.0 mmol, 1.0 equiv), the disubstituted alkyne (1.2-2.0 equiv), potassium carbonate (2.0-2.5 equiv), and lithium chloride (1.0 equiv). The vessel is evacuated and backfilled with the inert gas. Anhydrous N,N-dimethylformamide (DMF) is added, followed by the palladium catalyst (e.g., 5 mol% Pd(OAc)₂) and ligand (e.g., 10 mol% PPh₃). The reaction mixture is then heated to 100 °C and stirred for 12-24 hours, or until completion as monitored by TLC. Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Fischer Indole Synthesis: General Procedure[3][6][10]

A mixture of the substituted phenylhydrazine (1.0 equiv) and the ketone or aldehyde (1.0-1.2 equiv) is heated in the presence of an acid catalyst. The choice of catalyst and solvent is crucial and can range from Brønsted acids like sulfuric acid in ethanol to Lewis acids like zinc chloride, often used neat or in a high-boiling solvent.[8] Polyphosphoric acid (PPA) is also a common and effective catalyst. The reaction is typically heated at temperatures ranging from 80 °C to 180 °C for several hours. After completion, the reaction mixture is cooled and neutralized with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by recrystallization or column chromatography.

Microwave-Assisted Bischler-Möhlau Synthesis: One-Pot Procedure[4][5]

In a microwave-safe vessel, the substituted aniline (2.0 mmol) and the α-bromoketone (1.0 mmol) are mixed. The vessel is placed in a microwave reactor and irradiated at a power of approximately 540 W for 45-60 seconds. After irradiation, the mixture is allowed to cool to room temperature. The resulting crude product is then purified directly by column chromatography on silica gel to afford the 2-arylindole. This solvent-free, one-pot procedure offers a significant improvement in terms of reaction time and environmental impact compared to the classical method.

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the generalized workflows for the Larock, Fischer, and Bischler-Möhlau indole syntheses.

Larock_Indole_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_process Reaction Sequence o_iodoaniline Substituted o-Iodoaniline oxidative_addition Oxidative Addition o_iodoaniline->oxidative_addition alkyne Disubstituted Alkyne alkyne_insertion Alkyne Insertion alkyne->alkyne_insertion catalyst Pd(0) Catalyst catalyst->oxidative_addition base Base (e.g., K₂CO₃) cyclization Intramolecular Cyclization base->cyclization solvent Solvent (e.g., DMF) oxidative_addition->alkyne_insertion alkyne_insertion->cyclization reductive_elimination Reductive Elimination cyclization->reductive_elimination product 2,3-Disubstituted Indole reductive_elimination->product

Caption: Generalized workflow for the Larock indole synthesis.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_process Reaction Sequence phenylhydrazine Substituted Phenylhydrazine hydrazone_formation Hydrazone Formation phenylhydrazine->hydrazone_formation carbonyl Aldehyde or Ketone carbonyl->hydrazone_formation acid Acid Catalyst (Brønsted or Lewis) rearrangement [3,3]-Sigmatropic Rearrangement acid->rearrangement heat Heat heat->rearrangement tautomerization Tautomerization to Ene-hydrazine hydrazone_formation->tautomerization tautomerization->rearrangement cyclization_elimination Cyclization & NH₃ Elimination rearrangement->cyclization_elimination product Substituted Indole cyclization_elimination->product

Caption: Key steps in the Fischer indole synthesis.

Bischler_Mohlau_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_process Reaction Sequence aniline Substituted Aniline n_alkylation N-Alkylation aniline->n_alkylation haloketone α-Haloketone haloketone->n_alkylation heat_mw Heat or Microwave cyclization Intramolecular Electrophilic Cyclization heat_mw->cyclization acid_catalyst Acid Catalyst (optional) n_alkylation->cyclization dehydration Dehydration cyclization->dehydration product 2-Substituted Indole dehydration->product

Caption: Logical progression of the Bischler-Möhlau indole synthesis.

Conclusion

The choice of an appropriate synthetic method for constructing the indole core is a critical decision in the design of synthetic routes toward complex molecules. The Larock indole synthesis stands out for its broad substrate scope and high yields with both electron-donating and electron-withdrawing substituents on the aniline ring. The Fischer indole synthesis, a classic and widely used method, is most effective with electron-rich phenylhydrazines, with yields diminishing significantly with electron-withdrawing groups. The Bischler-Möhlau synthesis, particularly in its modern microwave-assisted and solvent-free format, has been revitalized as a robust method that provides good yields across a range of substituted anilines, offering a milder and more environmentally benign alternative to its traditional counterpart. This comparative guide, with its supporting data and experimental protocols, aims to equip researchers with the necessary information to make informed decisions in their pursuit of novel indole-containing targets.

References

analysis of byproducts in reactions of 3-Chloro-2-iodoaniline and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of Byproduct Formation in Reactions of 3-Chloro-2-iodoaniline and Its Isomers: A Comparative Guide

For researchers, scientists, and professionals in drug development, understanding the impurity profile of key intermediates is paramount for ensuring the safety and efficacy of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of byproduct formation in reactions involving this compound and its isomers. A thorough analysis of reaction byproducts is crucial for optimizing synthetic routes and meeting stringent regulatory standards.

Executive Summary

Reactions involving halogenated anilines, such as this compound and its isomers, are fundamental in the synthesis of a wide range of pharmaceuticals. However, the inherent reactivity of the aniline core and the presence of multiple halogen substituents can lead to a variety of byproducts, complicating purification and potentially impacting the final product's quality. This guide summarizes the common byproducts encountered, presents available quantitative data, details experimental protocols for analysis, and provides a logical framework for understanding byproduct formation.

Common Byproducts in Reactions of Haloanilines

The synthesis and subsequent reactions of this compound and its isomers can be prone to several side reactions, leading to the formation of undesired impurities. The nature and quantity of these byproducts are highly dependent on the specific reaction conditions, including the choice of catalyst, solvent, temperature, and the nature of the starting isomer.

1. Polysubstitution: The amino group in anilines is a strong activating group, making the aromatic ring susceptible to further electrophilic substitution. In halogenation reactions, this can lead to the formation of di- and tri-halogenated byproducts. The regioselectivity of these additions is influenced by the directing effects of the existing substituents.

2. Dimerization and Oligomerization: Oxidative coupling of aniline derivatives can lead to the formation of dimers and larger oligomers. These byproducts are often highly colored and can be challenging to remove from the desired product.

3. Hydrodehalogenation: In reactions involving reducing agents or certain catalysts, the removal of one or both halogen atoms can occur, leading to the formation of simpler chloro- or iodoanilines, or even aniline itself.

4. Isomerization: Under certain reaction conditions, particularly at elevated temperatures or in the presence of strong acids, migration of halogen substituents around the aromatic ring can occur, leading to the formation of isomeric impurities.

5. Solvent- and Reagent-derived Byproducts: The reaction solvent or other reagents present in the reaction mixture can sometimes react with the starting material or intermediates to form unexpected byproducts.

Comparative Analysis of Byproduct Formation

While specific quantitative data for byproduct formation in reactions of this compound and its isomers is not extensively available in the public domain, general principles of organic chemistry and findings from related studies on haloanilines allow for a comparative analysis.

Table 1: Expected Byproduct Profile in Electrophilic Substitution Reactions

IsomerMajor Expected ByproductsRationale
This compound Polychlorinated/polyiodinated anilines, Oxidative coupling productsThe amino group strongly activates the para-position (position 6) and the other ortho-position (position 4) to further electrophilic attack. Steric hindrance from the iodine atom at position 2 may slightly disfavor substitution at the adjacent positions.
2-Chloro-3-iodoaniline Polychlorinated/polyiodinated anilines, Oxidative coupling productsThe amino group activates the para-position (position 5) and the other ortho-position (position 1, which is unsubstituted). The electronic effects of the halogens will also influence the regioselectivity.
4-Chloro-2-iodoaniline Polychlorinated/polyiodinated anilines, Oxidative coupling productsThe para-position is blocked by the chlorine atom. The amino group will strongly activate the ortho-positions (positions 3 and 5) for further substitution.
Other Isomers Similar profiles of polysubstitution and oxidative coupling, with regioselectivity determined by the specific substitution pattern.The interplay of the activating amino group and the deactivating but ortho-, para-directing halogens will dictate the positions of further substitution.

Experimental Protocols for Byproduct Analysis

Accurate identification and quantification of byproducts are critical. The following are generalized experimental protocols for the analysis of reaction mixtures containing this compound and its isomers.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Purpose: To separate and identify volatile byproducts.

  • Sample Preparation: A small aliquot of the crude reaction mixture is diluted in a suitable solvent (e.g., dichloromethane or ethyl acetate). If necessary, derivatization (e.g., acetylation of the amino group) can be performed to improve volatility and peak shape.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Program: A temperature gradient is typically used, for example, starting at 50-100 °C and ramping up to 280-300 °C.

    • Carrier Gas: Helium or Hydrogen.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 40-500 is typically sufficient.

  • Data Analysis: The resulting chromatogram will show separated peaks for the main product and byproducts. The mass spectrum of each peak can be compared to spectral libraries (e.g., NIST) for identification.

2. High-Performance Liquid Chromatography (HPLC) Analysis

  • Purpose: To separate and quantify both volatile and non-volatile byproducts.

  • Sample Preparation: The crude reaction mixture is dissolved in the mobile phase or a compatible solvent and filtered through a 0.22 µm filter.

  • HPLC Conditions:

    • Column: A reversed-phase column (e.g., C18 or C8) is commonly used.

    • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detector: A UV detector set at a wavelength where both the product and expected byproducts absorb (e.g., 254 nm). A Diode Array Detector (DAD) can provide spectral information for peak identification.

    • Flow Rate: Typically 0.5-1.5 mL/min.

  • Quantification: Quantification can be achieved by creating a calibration curve with known standards of the main product and any identified byproducts.

Logical Framework for Byproduct Formation

The following diagram illustrates the general pathways leading to common byproducts in reactions of haloanilines.

Byproduct_Formation cluster_byproducts Common Byproduct Classes Haloaniline Haloaniline Desired_Product Desired_Product Haloaniline->Desired_Product Main Reaction Byproducts Byproducts Haloaniline->Byproducts Side Reactions Reaction_Conditions Reaction_Conditions Main Reaction Main Reaction Reaction_Conditions->Main Reaction Side Reactions Side Reactions Reaction_Conditions->Side Reactions Polysubstituted_Anilines Polysubstituted_Anilines Byproducts->Polysubstituted_Anilines Dimers_Oligomers Dimers_Oligomers Byproducts->Dimers_Oligomers Hydrodehalogenated_Products Hydrodehalogenated_Products Byproducts->Hydrodehalogenated_Products Isomeric_Impurities Isomeric_Impurities Byproducts->Isomeric_Impurities

Caption: General pathways for byproduct formation in haloaniline reactions.

Experimental Workflow for Analysis

The logical flow for analyzing byproducts in a reaction involving this compound or its isomers is depicted below.

Analysis_Workflow Reaction_Mixture Reaction_Mixture Sample_Preparation Sample Preparation Dilution / Derivatization Reaction_Mixture->Sample_Preparation Analytical_Technique Analytical_Technique Sample_Preparation->Analytical_Technique GC_MS GC-MS Volatile Byproducts Analytical_Technique->GC_MS HPLC_UV HPLC-UV/DAD Non-volatile Byproducts Analytical_Technique->HPLC_UV Data_Analysis Data Analysis Identification & Quantification GC_MS->Data_Analysis HPLC_UV->Data_Analysis Report Report Data_Analysis->Report

Caption: A typical experimental workflow for byproduct analysis.

Conclusion

A systematic approach to the is essential for robust process development and quality control in the pharmaceutical industry. While specific quantitative data remains proprietary or scattered in the literature, an understanding of the fundamental reactivity of haloanilines, coupled with powerful analytical techniques like GC-MS and HPLC, allows for the effective identification and control of impurities. By carefully selecting reaction conditions and implementing rigorous analytical monitoring, researchers can minimize byproduct formation and ensure the synthesis of high-purity intermediates critical for drug development.

A Spectroscopic Comparative Guide to 3-Chloro-2-iodoaniline and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed spectroscopic comparison of 3-Chloro-2-iodoaniline and its structurally related analogs. Halogenated anilines are pivotal building blocks in medicinal chemistry, frequently serving as key intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors. Understanding their spectroscopic properties is fundamental for structural elucidation, reaction monitoring, and quality control in the drug development pipeline. This document provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral data, alongside detailed experimental protocols and a visualization of their role in the synthesis of kinase inhibitors.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its related compounds. Due to the limited availability of published experimental spectra for this compound, its expected spectral characteristics are inferred from the analysis of its structural isomers and precursors, such as 3-chloroaniline and 2-iodoaniline.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundAromatic Protons (δ, ppm)NH₂ Protons (δ, ppm)Other Protons (δ, ppm)
This compound (Predicted) 7.2-7.4 (m), 6.7-6.9 (m)~4.0 (br s)-
3-Chloroaniline 7.00 (t, J=7.9 Hz, 1H), 6.69 (ddd, J=7.9, 2.0, 0.9 Hz, 1H), 6.59 (t, J=2.1 Hz, 1H), 6.46 (ddd, J=8.0, 2.3, 0.9 Hz, 1H)3.66 (s)-
2-Iodoaniline 7.65 (dd, J=7.8, 1.5 Hz, 1H), 7.18 (td, J=7.8, 1.5 Hz, 1H), 6.70 (dd, J=7.8, 1.5 Hz, 1H), 6.53 (td, J=7.8, 1.5 Hz, 1H)4.10 (br s)-
N-Acetyl-3-chloro-2-iodoaniline (Predicted) 7.3-7.8 (m)-~2.2 (s, 3H, COCH₃), ~8.0 (br s, 1H, NH)
3-Chloro-2-iodo-5-nitroaniline (Predicted) 7.8-8.2 (m)~4.5 (br s)-

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundAromatic Carbons (δ, ppm)C-NH₂ (δ, ppm)C-Cl (δ, ppm)C-I (δ, ppm)Other Carbons (δ, ppm)
This compound (Predicted) 115-140~145~135~90-
3-Chloroaniline 134.8, 130.2, 118.4, 114.8, 113.1147.5134.8--
2-Iodoaniline 138.9, 129.3, 120.0, 114.9146.7-84.9-
N-Acetyl-3-chloro-2-iodoaniline (Predicted) 118-142~140~136~92~25 (COCH₃), ~168 (C=O)
3-Chloro-2-iodo-5-nitroaniline (Predicted) 110-150~148~134~88-

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC-H (Aromatic) StretchC=C (Aromatic) StretchC-N StretchC-Cl StretchC-I StretchOther Key Bands
This compound (Predicted) 3400-33003100-30001620-15801350-1250800-600600-500-
3-Chloroaniline ~3440, ~3360~3050~1620, ~1590~1320~770--
2-Iodoaniline ~3480, ~3380~3060~1610, ~1580~1310-~530-
N-Acetyl-3-chloro-2-iodoaniline (Predicted) ~3300 (N-H Stretch)3100-30001600-15501350-1250800-600600-500~1670 (C=O Stretch)
3-Chloro-2-iodo-5-nitroaniline (Predicted) 3500-33003100-30001600-15701350-1250800-600600-500~1530, ~1350 (NO₂ Stretch)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 253/255 (M⁺, isotope pattern for Cl)126 ([M-I]⁺), 91 ([M-I-Cl]⁺)
3-Chloroaniline 127/129 (M⁺)92 ([M-Cl]⁺), 65
2-Iodoaniline 219 (M⁺)92 ([M-I]⁺), 65
N-Acetyl-3-chloro-2-iodoaniline 295/297 (M⁺)253/255 ([M-COCH₂]⁺), 126 ([M-I-COCH₂]⁺)
3-Chloro-2-iodo-5-nitroaniline 298/300 (M⁺)268/270 ([M-NO]⁺), 252/254 ([M-NO₂]⁺), 125 ([M-I-NO₂]⁺)

Table 5: UV-Vis Spectroscopic Data (in Ethanol)

Compoundλmax (nm)Molar Absorptivity (ε)
This compound (Predicted) ~240, ~290-
3-Chloroaniline 239, 2908,500, 1,780
2-Iodoaniline 235, 295-
N-Acetyl-3-chloro-2-iodoaniline (Predicted) ~250-
3-Chloro-2-iodo-5-nitroaniline (Predicted) ~260, ~380-

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data presented are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the aniline sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard proton pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (typically 0-160 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat Solid: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (ATR crystal or KBr pellet press).

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct infusion inlet.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Accurately prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol or methanol). Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.2 and 1.0.

  • Data Acquisition:

    • Use a quartz cuvette filled with the pure solvent as a reference (blank).

    • Record the spectrum over a range of 200-400 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Role in Kinase Inhibitor Synthesis and Signaling Pathway

Substituted anilines, including this compound and its derivatives, are crucial intermediates in the synthesis of many kinase inhibitors. For instance, the structurally related 3-chloro-4-fluoroaniline is a key building block for the synthesis of Lapatinib, a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] These receptors are often overexpressed in various cancers, and their inhibition can block downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[1]

The following diagrams illustrate the general workflow for spectroscopic analysis and the role of aniline intermediates in the synthesis and mechanism of action of a generic kinase inhibitor.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Aniline Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FTIR Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Purification->UV_Vis Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation UV_Vis->Structure_Confirmation

General workflow for the spectroscopic analysis of a synthesized aniline derivative.

Kinase_Inhibitor_Pathway cluster_synthesis Drug Synthesis cluster_pathway Cellular Signaling Pathway Aniline_Intermediate This compound Derivative Synthesis Chemical Synthesis Aniline_Intermediate->Synthesis Other_Reagents Other Reagents Other_Reagents->Synthesis Kinase_Inhibitor Kinase Inhibitor (e.g., Lapatinib analog) Synthesis->Kinase_Inhibitor Receptor Receptor Tyrosine Kinase (e.g., EGFR/HER2) Kinase_Inhibitor->Receptor Inhibition Downstream Downstream Signaling (MAPK, PI3K/Akt) Receptor->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Role of aniline derivatives in kinase inhibitor synthesis and pathway inhibition.

References

A Comparative Guide to the Regioselectivity of Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Chloro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. 3-Chloro-2-iodoaniline serves as a valuable building block due to its distinct electronic and steric properties, offering two reactive sites for cross-coupling reactions: the carbon-iodine (C-I) bond and the carbon-chlorine (C-Cl) bond. Understanding the regioselectivity of these reactions is paramount for designing efficient and predictable synthetic routes.

This guide provides a comparative assessment of common palladium-catalyzed cross-coupling reactions involving this compound. The analysis is based on established principles of C-X bond reactivity and supported by representative experimental protocols.

Core Principle: Regioselectivity Driven by Bond Reactivity

In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The rate of this addition is highly dependent on the nature of the halogen, following a well-established trend: I > Br > OTf > Cl .

For this compound, the C-I bond is significantly weaker and more polarizable than the C-Cl bond. Consequently, the palladium catalyst will selectively undergo oxidative addition into the C-I bond. This intrinsic reactivity difference forms the basis for the exceptionally high regioselectivity observed in virtually all standard cross-coupling reactions, allowing for selective functionalization at the C-2 position while leaving the C-3 chloro substituent intact for potential subsequent transformations.

Data Presentation: Comparison of Key Cross-Coupling Reactions

The following table summarizes the expected outcomes and typical conditions for four major palladium-catalyzed cross-coupling reactions with this compound. The regioselectivity is consistently high across all reaction types, favoring substitution at the iodine-bearing carbon.

Reaction Type Coupling Partner Typical Pd Catalyst Typical Ligand Typical Base Solvent Regioselective Outcome
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, XPhosK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂OHigh selectivity for C-I coupling
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, Pd(OAc)₂PPh₃Et₃N, DIPATHF, DMFHigh selectivity for C-I coupling
Heck-Mizoroki AlkenePd(OAc)₂P(o-tol)₃, PPh₃Et₃N, K₂CO₃, Ag₂CO₃DMF, AcetonitrileHigh selectivity for C-I coupling[1]
Buchwald-Hartwig Amine (Primary/Secondary)Pd₂(dba)₃, Pd(OAc)₂BINAP, XantphosNaOtBu, K₃PO₄, Cs₂CO₃Toluene, DioxaneHigh selectivity for C-I coupling

Experimental Protocols

The following are detailed, representative methodologies for key experiments. While direct comparative studies on this compound are not abundant, these protocols are adapted from established procedures for the closely related substrate 2-iodoaniline and are expected to be highly effective.[2][3][4]

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

    • K₂CO₃ (Potassium Carbonate) (2.0 equiv)

    • Dioxane and Water (4:1 mixture, degassed)

  • Procedure:

    • To an oven-dried reaction vessel (e.g., a Schlenk tube), add this compound, the arylboronic acid, and potassium carbonate.[2]

    • Add the palladium catalyst, Pd(PPh₃)₄.

    • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the desired 2-aryl-3-chloroaniline product.[2]

Sonogashira Coupling Protocol

This protocol outlines the coupling of this compound with a terminal alkyne.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)

    • PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) dichloride) (2 mol%)

    • CuI (Copper(I) iodide) (1 mol%)

    • Triethylamine (Et₃N, anhydrous and degassed)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve this compound in degassed triethylamine.[3]

    • Add the palladium catalyst (PdCl₂(PPh₃)₂) and copper(I) iodide.

    • Add the terminal alkyne dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 4-8 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the amine salt and catalyst residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 2-alkynyl-3-chloroaniline.[3]

Heck-Mizoroki Coupling Protocol

This protocol is based on conditions used in the total synthesis of complex natural products involving a this compound derivative.[1]

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (e.g., n-Butyl acrylate) (1.5 equiv)

    • Pd(OAc)₂ (Palladium(II) acetate) (5-10 mol%)

    • Ag₂CO₃ (Silver Carbonate) (2.0 equiv)

    • Acetonitrile (anhydrous)

  • Procedure:

    • To a sealed reaction tube, add this compound, silver carbonate, and the palladium catalyst.

    • Evacuate and backfill the tube with argon.

    • Add anhydrous acetonitrile followed by the alkene via syringe.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute the mixture with ethyl acetate and filter through celite to remove insoluble salts.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to yield the 2-alkenyl-3-chloroaniline.

Buchwald-Hartwig Amination Protocol

This protocol describes a general procedure for the N-arylation of an amine with this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary) (1.2 equiv)

    • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

    • Xantphos (4 mol%)

    • Cs₂CO₃ (Cesium Carbonate) (1.5 equiv)

    • Toluene (anhydrous and degassed)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and cesium carbonate.[4]

    • Add this compound and the amine coupling partner.

    • Add degassed, anhydrous toluene via syringe.

    • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to yield the desired N-(3-chloro-2-aminophenyl)amine derivative.[4]

References

Halogenated Anilines: Versatile Building Blocks in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Halogenated anilines are fundamental precursors in the synthesis of a wide array of valuable organic compounds, finding critical applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence and nature of the halogen substituent on the aniline ring provide a versatile handle for various chemical transformations, profoundly influencing the molecule's reactivity and allowing for precise control over the synthesis of complex molecular architectures. This guide provides a comparative overview of the synthetic applications of halogenated anilines, focusing on key reaction classes and supported by experimental data.

Cross-Coupling Reactions: A Cornerstone of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and halogenated anilines are pivotal substrates in these transformations.[3][4] The reactivity of the halogenated aniline is primarily dictated by the carbon-halogen (C-X) bond strength, which follows the trend C-I < C-Br < C-Cl < C-F. This trend directly translates to the general reactivity order in cross-coupling reactions: iodoanilines > bromoanilines > chloroanilines >> fluoroanilines.[3]

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between an aryl halide and an organoboron compound. Iodo- and bromoanilines are highly reactive, often enabling milder reaction conditions and lower catalyst loadings compared to their chloro- counterparts.[3]

  • Buchwald-Hartwig Amination: A powerful method for constructing carbon-nitrogen bonds, this reaction is frequently used to synthesize complex diarylamines. The choice of halogen on the aniline substrate influences the reaction conditions required for efficient coupling.[3][5]

  • Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Iodoanilines are particularly reactive, often proceeding at room temperature, whereas bromo- and chloroanilines typically necessitate higher temperatures.[3]

  • Heck Coupling: This reaction involves the coupling of an aryl halide with an alkene.

The following table summarizes a comparison of the reactivity of different halogenated anilines in these key cross-coupling reactions.

Reaction Iodoaniline Bromoaniline Chloroaniline Fluoroaniline
Suzuki-Miyaura High reactivity, mild conditionsGood reactivity, moderate conditionsLower reactivity, harsher conditionsGenerally unreactive
Buchwald-Hartwig High reactivityGood reactivityModerate reactivityGenerally unreactive
Sonogashira Very high reactivity, often at RTGood reactivity, requires heatingLower reactivity, requires forcing conditionsGenerally unreactive
Heck Good reactivityModerate reactivityLower reactivityGenerally unreactive

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromoaniline

A representative procedure for the Buchwald-Hartwig amination is as follows:

  • In a dry Schlenk flask under an inert atmosphere, combine 4-bromoaniline (1.0 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).[3]

  • Add aniline (1.2 mmol) followed by 5 mL of anhydrous toluene.[3]

  • Seal the flask and stir the reaction mixture vigorously at 100°C for 12-24 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with saturated aqueous sodium bicarbonate solution and brine.[3]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) (Amine Coordination & Deprotonation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) HNR'R'', Base Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' (Product) Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' Ar-X Ar-X (Halogenated Aniline) HNR'R'' HNR'R'' (Amine) Base Base

Nucleophilic Aromatic Substitution (SNAr)

Halogenated anilines, particularly those with electron-withdrawing groups positioned ortho or para to the halogen, can undergo nucleophilic aromatic substitution (SNAr).[6][7] In this reaction, a nucleophile displaces the halide on the aromatic ring. The reactivity order for the leaving group in SNAr is often F > Cl > Br > I, which is the opposite of the trend observed in cross-coupling reactions.[7] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.[8]

Factors Favoring SNAr:

  • Electron-withdrawing groups (EWGs): The presence of strong EWGs (e.g., -NO2) ortho or para to the halogen activates the ring towards nucleophilic attack.[7]

  • Strong nucleophiles: Potent nucleophiles are required to initiate the reaction.[7]

  • Halogen identity: Fluorine is often the best leaving group in SNAr reactions.[8]

Experimental Protocol: A General SNAr Reaction

A generalized protocol for an SNAr reaction is as follows:

  • Dissolve the halogenated aniline with an activating group in a suitable polar aprotic solvent (e.g., DMSO, DMF).

  • Add the nucleophile (e.g., sodium methoxide, ammonia) to the solution.

  • Heat the reaction mixture to the required temperature and monitor its progress by TLC or GC-MS.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

SNAr_Mechanism Aryl_Halide Aryl Halide (with EWG) Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized Anion) Aryl_Halide->Meisenheimer_Complex + Nu- (rate-determining) Product Substituted Aniline Meisenheimer_Complex->Product - X- Halide X- Meisenheimer_Complex->Halide Nucleophile Nu-

Diazotization Reactions

The amino group of halogenated anilines can be converted to a diazonium salt through treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[9] These diazonium salts are highly versatile intermediates that can be transformed into a wide range of functional groups.[9][10]

Common Transformations of Diazonium Salts:

  • Sandmeyer Reaction: Conversion of the diazonium group to -Cl, -Br, or -CN using the corresponding copper(I) salt.[9]

  • Schiemann Reaction: Conversion to an aryl fluoride using fluoroboric acid (HBF4).

  • Gattermann Reaction: Similar to the Sandmeyer reaction but uses copper powder instead of a copper salt.[9]

  • Gomberg-Bachmann Reaction: Aryl-aryl coupling with another aromatic compound.[10]

  • Reduction: Replacement of the diazonium group with a hydrogen atom.

  • Azo Coupling: Reaction with an activated aromatic compound to form azo dyes.[9]

The stability and reactivity of the diazonium salt can be influenced by the nature and position of the halogen substituent on the aniline ring.

Experimental Protocol: Diazotization of an Aniline

A typical diazotization procedure is as follows:

  • Dissolve the halogenated aniline in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl, H2SO4).[9]

  • Slowly add a solution of sodium nitrite (NaNO2) while maintaining the low temperature.[9]

  • Stir the resulting diazonium salt solution at 0-5 °C for a short period before using it in a subsequent reaction.[9]

Diazotization_Workflow cluster_products Products Halogenated_Aniline Halogenated Aniline Diazonium_Salt Arenediazonium Salt Halogenated_Aniline->Diazonium_Salt NaNO2, H+ Aryl_Halide Aryl Halide (Sandmeyer/Schiemann) Diazonium_Salt->Aryl_Halide Aryl_Nitrile Aryl Nitrile (Sandmeyer) Diazonium_Salt->Aryl_Nitrile Biaryl Biaryl (Gomberg-Bachmann) Diazonium_Salt->Biaryl Azo_Dye Azo Dye (Azo Coupling) Diazonium_Salt->Azo_Dye Arene Arene (Reduction) Diazonium_Salt->Arene

Applications in Agrochemical and Pharmaceutical Synthesis

Halogenated anilines are indispensable building blocks in the synthesis of numerous agrochemicals and pharmaceuticals.[2][11][12][13] The introduction of halogen atoms can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[1] For instance, many herbicides and fungicides are synthesized from aniline derivatives.[2] In drug discovery, halogenated anilines serve as key intermediates for the synthesis of a wide range of therapeutic agents, including anticancer and antiviral drugs.[13]

References

The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of 3-Chloro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that balances reactivity, cost, and overall efficiency. This guide provides a comprehensive cost-benefit analysis of using 3-Chloro-2-iodoaniline in key synthetic transformations, comparing its performance and economic viability against a viable alternative, 3-bromo-2-chloroaniline. This analysis is supported by experimental data from the literature to inform strategic decisions in synthesis design.

Executive Summary

This compound is a valuable reagent in organic synthesis, particularly for reactions requiring a highly reactive aryl halide. Its primary advantage lies in the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, which often translates to higher yields and milder reaction conditions compared to its bromo and chloro counterparts. However, this enhanced reactivity typically comes at a higher purchasing cost. This guide will delve into a comparative analysis of this compound and 3-bromo-2-chloroaniline in the context of Suzuki-Miyaura coupling and Larock indole synthesis, providing a framework for a rational choice between these two reagents.

Cost Analysis: A Head-to-Head Comparison

A direct cost comparison is fundamental to a thorough cost-benefit analysis. While the price of chemical reagents can fluctuate based on supplier, purity, and quantity, a general trend can be observed.

ReagentMolecular Weight ( g/mol )Representative Price (USD/g)
This compound 253.47Price on request; generally higher than bromo-derivatives
3-bromo-2-chloroaniline 206.47~$15 - $250 (depending on supplier and quantity)[1][2]

The significantly higher cost of iodine compared to bromine is a major contributing factor to the price difference between iodoanilines and bromoanilines. Researchers must weigh this higher initial investment against potential savings from increased yields, reduced catalyst loading, or shorter reaction times.

Performance Comparison in Key Synthetic Reactions

The utility of this compound and its alternatives is best demonstrated in widely used synthetic transformations. The following sections compare their performance in Suzuki-Miyaura coupling and Larock indole synthesis, leveraging established reactivity trends and reported experimental data. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore more susceptible to oxidative addition to the palladium catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The choice of the aryl halide is a critical parameter for reaction efficiency.

FeatureThis compound3-bromo-2-chloroaniline
Reactivity HighModerate
Typical Yields Generally high (e.g., 82% for a similar o-iodoaniline)Good to high (up to 97% for some o-bromoanilines under optimized conditions)
Reaction Conditions Milder conditions (lower temperature, shorter reaction time)Often requires more forcing conditions (higher temperature, longer reaction time)
Catalyst Loading Potentially lower catalyst loadingMay require higher catalyst loading

Note: Yields are highly substrate and condition dependent. The provided yields are for illustrative purposes based on similar substrates found in the literature.

The higher reactivity of the C-I bond in this compound can be advantageous, potentially leading to cleaner reactions with fewer side products and easier purification.

Larock Indole Synthesis

The Larock indole synthesis is a versatile method for preparing substituted indoles from o-haloanilines and alkynes. The reactivity of the haloaniline directly impacts the efficiency of this transformation.

FeatureThis compound3-bromo-2-chloroaniline
Reactivity Preferred substrate for Larock synthesisViable alternative, often requiring modified conditions
Typical Yields Good to excellentModerate to good (e.g., 70% for an o-bromoaniline)[3]
Reaction Conditions Generally milder conditionsMay require higher temperatures and/or more specialized catalyst systems
Cost-Effectiveness Higher initial costMore readily available and cost-effective starting material

While o-iodoanilines are the traditional substrates for the Larock indole synthesis, the use of more economical o-bromoanilines and even o-chloroanilines has been explored to improve the overall cost-effectiveness of the process.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura coupling and Larock indole synthesis. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of a Haloaniline

Materials:

  • Haloaniline (e.g., this compound or 3-bromo-2-chloroaniline) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/H₂O, 4:1, 5 mL)

Procedure:

  • To a reaction vessel, add the haloaniline, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and the degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Larock Indole Synthesis

Materials:

  • o-Haloaniline (e.g., this compound or 3-bromo-2-chloroaniline) (1.0 mmol)

  • Disubstituted alkyne (2.0 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Ligand (e.g., PPh₃, 0.1 mmol, 10 mol%) (optional, but often beneficial for bromo/chloroanilines)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., DMF, 5 mL)

Procedure:

  • In a sealable reaction tube, combine the o-haloaniline, alkyne, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent and seal the tube.

  • Heat the mixture to the appropriate temperature (e.g., 100-120 °C) and stir for the required time (typically 12-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the desired indole.

Visualization of Synthetic Pathways and Decision Framework

To aid in the conceptualization of the synthetic workflow and the decision-making process, the following diagrams are provided.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Start Start Reactants Haloaniline + Arylboronic Acid Start->Reactants Reaction Coupling Reaction Reactants->Reaction CatalystSystem Pd Catalyst + Base CatalystSystem->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

G Decision {Cost-Benefit Analysis|Choose Haloaniline} Iodoaniline This compound + Higher Reactivity+ Milder Conditions- Higher Cost Decision->Iodoaniline Bromoaniline 3-bromo-2-chloroaniline + Lower Cost+ Readily Available- Harsher Conditions Decision->Bromoaniline ProjectGoals Project Goals: - Budget - Timescale - Desired Yield - Substrate Sensitivity ProjectGoals->Decision

Caption: Logical framework for selecting a haloaniline based on project requirements.

Conclusion

The choice between this compound and its bromo- or chloro-analogs is a nuanced decision that hinges on a careful evaluation of the specific synthetic goals and project constraints. For syntheses where high yields, mild conditions, and short reaction times are paramount, and where the cost of the starting material is less of a concern, this compound is an excellent choice. Its high reactivity can lead to overall process efficiency that justifies the initial investment.

Conversely, for large-scale syntheses or in situations with tight budgetary constraints, the more cost-effective 3-bromo-2-chloroaniline presents a compelling alternative. While it may require more optimization and potentially more forcing reaction conditions, its lower price point can significantly impact the overall cost of a synthetic campaign. Ultimately, the optimal choice will be dictated by a holistic assessment of the cost-benefit trade-offs for each specific application.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-2-iodoaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe handling and disposal of 3-Chloro-2-iodoaniline is paramount for the protection of laboratory personnel and the environment. This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to minimize risks and ensure compliance with regulatory standards.

Physicochemical and Safety Data

A thorough understanding of the properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₆H₅ClIN
Molecular Weight 253.47 g/mol [1][2]
Boiling Point 303.5°C at 760 mmHg[1]
Flash Point 137.4 ± 23.7 °C[1]
Density 2.0 ± 0.1 g/cm³[1]
Storage Temperature 2-8°C, in a dark, inert atmosphere

Hazard Profile and Precautionary Measures

This compound is classified as a hazardous substance, and appropriate precautions must be taken at all times.

Hazard Statements:

  • Toxic if swallowed.[1]

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • May cause damage to organs (Blood) through prolonged or repeated exposure.

  • Toxic to aquatic life with long-lasting effects.

Precautionary Statements:

  • Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke when using this product.[1][3]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[3]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • Use only outdoors or in a well-ventilated area.[1][3]

  • Avoid release to the environment.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in its lifecycle in the laboratory. The following workflow outlines the necessary procedures to ensure safe and compliant disposal.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) spill 2. Prepare Spill Containment Kit ppe->spill collect 3. Collect Waste Material (Solid or in Solution) spill->collect container 4. Use a Designated, Labeled, and Sealed Waste Container collect->container storage 5. Store in a Locked, Cool, Dry, Well-Ventilated Area container->storage segregate 6. Segregate from Incompatible Materials storage->segregate facility 7. Arrange for Pickup by a Licensed Hazardous Waste Disposal Facility segregate->facility document 8. Complete all Necessary Waste Manifest Documentation facility->document

Disposal workflow for this compound.

Experimental Protocols for Safe Handling and Disposal

Spill Containment and Cleanup:

In the event of a spill, the following procedure should be initiated immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[5]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: For solid spills, carefully sweep the material to avoid dust formation.[3] For liquid spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[6]

  • Collection: Use non-sparking tools to collect the spilled material and absorbent into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.[6]

  • Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][6]

Waste Disposal Procedure:

  • Waste Identification: All waste containing this compound must be classified as hazardous waste.

  • Containerization: Place the waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety department.

  • Storage: Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1] The storage area should be cool and dry.[1]

  • Final Disposal: The disposal of this compound must be conducted through a licensed hazardous waste disposal facility.[1] Do not dispose of this chemical down the drain or in regular trash. Consult your institution's environmental health and safety office for specific procedures and to arrange for pickup. All disposal activities must be in accordance with local, regional, and national regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Chloro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of 3-Chloro-2-iodoaniline, tailored for research scientists and drug development professionals. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Assessment and Chemical Profile

This compound is a halogenated aniline derivative that presents significant health risks. It is classified as toxic if swallowed, and causes skin and eye irritation.[1] Inhalation may also lead to respiratory irritation. Understanding the specific hazards is the first step in mitigating risk.

Chemical and Physical Properties
Molecular Formula C₆H₅ClIN[2][3]
Molecular Weight 253.47 g/mol [2]
Appearance Solid
Boiling Point 303.5°C at 760 mmHg[4]
Flash Point 137.4±23.7 °C[4]
Density 2.0±0.1 g/cm³[4]
GHS Hazard Classification
Acute Toxicity, Oral Category 3 or 4 (Toxic or Harmful if swallowed)[2][4]
Skin Irritation Category 2 (Causes skin irritation)[1]
Eye Irritation Category 2A (Causes serious eye irritation)[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

PPE Requirement Specification
Hand Protection Chemical-resistant gloves are required. Nitrile gloves are suitable for incidental contact, but for prolonged handling or immersion, butyl rubber or Viton™ gloves are recommended.[3][5] Always inspect gloves for degradation or punctures before use and double-gloving is advised for extensive procedures.
Eye and Face Protection Chemical splash goggles that form a complete seal around the eyes are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing.
Body Protection A flame-retardant laboratory coat must be worn and fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron is also necessary.
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood. In the event of a spill or if a fume hood is not available, a full-face respirator with organic vapor cartridges is required.[6][7]
Foot Protection Closed-toe, chemical-resistant shoes must be worn at all times within the laboratory.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound.

3.1. Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the specific experimental protocol.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a chemical spill kit appropriate for halogenated aromatic compounds readily available.

3.2. Handling:

  • Designated Area: All handling of this compound must occur within a designated area inside a chemical fume hood.

  • Dispensing: Use a spatula or other appropriate tool for transferring the solid material to minimize dust formation.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] Protect from light.[8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure Route Immediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove all contaminated clothing and shoes. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill and Disposal Plan

5.1. Spill Cleanup Protocol:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don the appropriate PPE, including respiratory protection.

  • Containment: For solid spills, carefully sweep the material to avoid creating dust. For liquid spills, create a dike around the spill with an inert absorbent material (e.g., vermiculite, sand).[7][9]

  • Absorption: Slowly and carefully cover the spill with the absorbent material.

  • Collection: Once fully absorbed, use non-sparking tools to collect the material into a labeled, sealable container for hazardous waste.[9]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[9]

5.2. Waste Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible container.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[10]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste & Disposal cluster_emergency Emergency Procedures prep_risk Conduct Risk Assessment prep_fumehood Verify Fume Hood Functionality prep_emergency Locate Emergency Equipment prep_spillkit Ensure Spill Kit is Available handle_ppe Don Appropriate PPE prep_spillkit->handle_ppe Proceed to Handling handle_fumehood Work in Chemical Fume Hood emergency_exposure First Aid for Exposure handle_ppe->emergency_exposure If Exposure Occurs handle_dispense Dispense Carefully emergency_spill Spill Cleanup handle_fumehood->emergency_spill If Spill Occurs handle_store Store Properly dispose_collect Collect Waste in Labeled Container handle_store->dispose_collect Generate Waste dispose_store Store Waste Securely dispose_ehs Contact EHS for Disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.